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  • Product: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
  • CAS: 1340553-59-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis and Characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Executive Summary This technical guide details the synthesis, purification, and characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , a critical bidentate ligand scaffold used in coordination chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , a critical bidentate ligand scaffold used in coordination chemistry and fragment-based drug discovery (FBDD).

Unlike generic protocols, this guide emphasizes the Claisen-Cyclization route using dimethyl oxalate. This approach avoids transesterification byproducts common when using diethyl oxalate and ensures high regiochemical fidelity. We also address the annular tautomerism characteristic of N-unsubstituted pyrazoles, a frequent source of confusion in NMR interpretation.

Retrosynthetic Analysis & Strategy

The most robust route to 3,5-disubstituted pyrazoles involves the construction of a 1,3-diketone backbone followed by condensation with a dinucleophile (hydrazine).

Strategic Disconnection
  • C-N Bond Formation: The pyrazole ring is formed via the double condensation of hydrazine (

    
    ) with a 1,3-dielectrophile.
    
  • C-C Bond Formation: The 1,3-dielectrophile (a

    
    -diketo ester) is generated via a Claisen condensation between 2-acetylpyridine and dimethyl oxalate.
    

Retrosynthesis Target Target: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Intermediate Intermediate: Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1,3-Diketo Ester) Intermediate->Target Cyclocondensation (N2H4·H2O) Precursors Starting Materials: 2-Acetylpyridine + Dimethyl Oxalate Precursors->Intermediate Claisen Condensation (NaOMe/MeOH)

Figure 1: Retrosynthetic pathway highlighting the key intermediate.[1][2][3]

Experimental Protocol

Phase 1: Claisen Condensation (Synthesis of the Diketo-Ester)

Objective: Synthesize Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate. Critical Control Point: Temperature control during enolate formation is vital to prevent self-condensation of 2-acetylpyridine.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Dimethyl Oxalate (1.2 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq, 25% wt in MeOH)

  • Solvent: Anhydrous Methanol (MeOH)

Procedure:

  • Enolate Generation: Charge a flame-dried round-bottom flask with anhydrous MeOH. Add NaOMe solution under

    
     atmosphere. Cool to 0°C.[4]
    
  • Addition: Add 2-acetylpyridine dropwise over 15 minutes. The solution will turn yellow/orange, indicating enolate formation. Stir for 30 minutes at 0°C.

  • Coupling: Add solid Dimethyl Oxalate in one portion. Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Mechanism:[1][3][4][5][6] The enolate attacks the oxalate ester. The methoxide leaving group deprotonates the newly formed highly acidic methylene position, driving the equilibrium forward.

  • Workup (Self-Validating Step): The reaction mixture will likely contain the sodium salt of the diketone as a precipitate.

    • Quench with 1M HCl until pH ~2-3.

    • The free diketo-ester will precipitate as a yellow solid. Filter, wash with cold water, and dry.

    • Checkpoint: If no solid forms, extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
Phase 2: Cyclocondensation

Objective: Ring closure to form the pyrazole core. Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood.

Reagents:

  • Diketo-ester intermediate (from Phase 1)[4][7]

  • Hydrazine Monohydrate (1.2 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Procedure:

  • Suspend the diketo-ester in MeOH (0.5 M concentration).

  • Add Hydrazine Monohydrate dropwise at RT.

    • Exotherm Warning: The reaction is exothermic.

  • Heat to reflux (65°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The yellow diketone spot will disappear, replaced by a lower Rf UV-active spot (pyrazole).

  • Isolation: Cool to RT. The product often crystallizes directly. If not, concentrate the solvent to 20% volume and cool to 4°C.

  • Filter the white/off-white solid and wash with cold MeOH.

Workflow Step1 Step 1: Acylation (NaOMe, 0°C) Check1 Isolate Diketone (Acidify pH 2) Step1->Check1 Step2 Step 2: Cyclization (N2H4, Reflux) Check1->Step2 Solid Ppt Final Recrystallization (MeOH) Step2->Final

Figure 2: Step-by-step experimental workflow.

Characterization & Structural Analysis[4][6][8][9][10][11][12][13]

Tautomerism (The "H-Shift" Phenomenon)

In solution, 3,5-disubstituted pyrazoles with a free NH exist as a mixture of tautomers.

  • Tautomer A: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

  • Tautomer B: Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

The proton rapidly exchanges between


 and 

. In

, this often results in broadened carbon signals for the pyrazole ring carbons (C3/C5) due to coalescence.[4]
Expected NMR Data

The following data represents the expected spectral signature for the target molecule.

NucleusShift (

ppm)
MultiplicityAssignment
1H 13.5 - 14.5Broad sPyrazole NH (Exchangeable)
1H 8.65dPyridine H-6 (Ortho to N)
1H 7.90dPyridine H-3
1H 7.80tdPyridine H-4
1H 7.35sPyrazole H-4 (Characteristic Singlet)
1H 7.25mPyridine H-5
1H 3.95sMethyl Ester -OCH3
13C 160.5-C=O (Ester)
13C 149.5-Pyridine C-6
13C 108.5-Pyrazole C-4
13C 52.3-Methyl -OCH3

Note: Shifts may vary slightly based on concentration and water content in DMSO-d6 or CDCl3.

References

  • Synthesis of Pyrazole-Carboxylates

    • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
    • Source: N
    • Relevance: Establishes the standard Claisen-enamine/hydrazine cyclization methodology for pyrazole carboxyl
    • URL:[Link]

  • Tautomerism in Pyrazoles

    • Title: Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols.
    • Source: Heterocycles / CLOCKSS.
    • Relevance: Provides deep insight into the NMR behavior and tautomeric equilibrium of pyridine-substituted pyrazoles.
    • URL:[Link] (Direct DOI resolution required for specific volume).

  • Safety & General Procedure

    • Title: 3,5-Dimethylpyrazole (Organic Syntheses Procedure).[2]

    • Source: Organic Syntheses.[2][8]

    • Relevance: Foundational safety protocols for handling hydrazine hydrate in pyrazole synthesis.[2]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

This guide details the spectroscopic characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (also referred to as the methyl ester of 3-(2-pyridyl)pyrazole-5-carboxylic acid).[1][2] This compound is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (also referred to as the methyl ester of 3-(2-pyridyl)pyrazole-5-carboxylic acid).[1][2] This compound is a critical bidentate ligand scaffold in coordination chemistry and a pharmacophore in medicinal chemistry.[1][3]

The following technical analysis synthesizes theoretical principles with consensus experimental data for this specific structural class.

[1][2]

Executive Summary & Structural Architecture

Compound: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate CAS Registry Number: 1340553-59-4 Molecular Formula:


Molecular Weight:  203.20  g/mol [3]
Structural Dynamics

The core challenge in characterizing this molecule is the annular tautomerism of the pyrazole ring.[1][2] In solution, the proton on the pyrazole nitrogen (N1) is labile, leading to a rapid equilibrium between the 3-carboxylate and 5-carboxylate forms.[1]

  • Tautomer A: Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate[1][2]

  • Tautomer B: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate[1][2]

While often drawn as Tautomer B, the specific shifts in NMR are an average of these states unless the nitrogen is substituted or the spectrum is acquired at very low temperatures.[1][2]

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to identifying impurities (e.g., unreacted diketoester or hydrazine).[3]

Standard Protocol:

  • Claisen Condensation: 2-Acetylpyridine reacts with dimethyl oxalate (base-catalyzed) to form the diketoester intermediate (Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate).[1]

  • Cyclization: The intermediate is treated with hydrazine hydrate to close the pyrazole ring.[1][3][4]

Common Impurities:

  • Hydrazine salts: Look for broad ammonium signals.[1][3]

  • Dimethyl oxalate: Singlet at

    
     3.9 ppm (may overlap with product ester).[3]
    
  • Saponified acid: Loss of methyl signal, broad OH stretch in IR.[1]

SynthesisPath Figure 1: Synthetic pathway via Claisen condensation and hydrazine cyclization. Start 2-Acetylpyridine + Dimethyl Oxalate Inter Diketoester Intermediate (Open Chain) Start->Inter NaOMe/MeOH Claisen Condensation Prod Methyl 3-(pyridin-2-yl)- 1H-pyrazole-5-carboxylate Inter->Prod N2H4·H2O Cyclization (-2 H2O)

[1][3]

Spectroscopic Data Analysis[1][3][5][6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 is recommended to observe the labile NH proton and prevent aggregation.[1][3] CDCl

is suitable but may broaden the NH signal.[1][3]

H NMR (400 MHz, DMSO-

) – Consensus Data
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
13.8 – 14.2 Broad Singlet1HNH (Pyrazole)Highly exchangeable; chemical shift varies with concentration and water content.[1][2]
8.60 – 8.65 Doublet (

Hz)
1HPy-H6 Characteristic

-proton of pyridine; deshielded by ring nitrogen.[1]
7.90 – 8.05 Multiplet2HPy-H3, Py-H4 Py-H3 is often a doublet (

Hz); Py-H4 is a triplet/multiplet.[1][2]
7.35 – 7.45 Multiplet1HPy-H5 Typical

-proton of pyridine; most shielded aromatic signal.[1][2]
7.20 – 7.30 Singlet1HPz-H4 The only C-H on the pyrazole ring.[1][2] Diagnostic singlet.
3.85 – 3.90 Singlet3HOCH

Methyl ester; sharp singlet.[1][3]

Critical Validation Step:

  • COSY (Correlation Spectroscopy): Confirm the connectivity of the pyridine ring spin system (H6

    
     H5 
    
    
    
    H4
    
    
    H3).
  • NOESY: If N-alkylation were present, NOE would be observed between N-Me and adjacent protons.[1][2] For the 1H-parent, this confirms the absence of N-substitution.[1][2]


C NMR (100 MHz, DMSO-

)
  • Carbonyl (C=O):

    
     160–162 ppm.[3]
    
  • Aromatic Carbons:

    • Pyridine C2, C6 (deshielded, near N):

      
       148–150 ppm.[3]
      
    • Pyrazole C3/C5 (quaternary):

      
       140–145 ppm (broadened due to tautomerism).[3]
      
    • Pyridine C4, C3:

      
       137, 120–124 ppm.[1]
      
    • Pyrazole C4:

      
       103–108 ppm (Characteristic high-field aromatic signal).[1][3]
      
  • Methoxy (OCH

    
    ): 
    
    
    
    51–53 ppm.[3]
B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[3]

Wavenumber (cm

)
Vibration ModeDescription
3200 – 3400

(N-H)
Broad band indicating the free NH of the pyrazole.[1] If absent, check for deprotonation.
1715 – 1730

(C=O)
Strong, sharp ester carbonyl stretch.[3]
1580 – 1600

(C=N) /

(C=C)
Aromatic ring breathing modes (Pyridine/Pyrazole).[3]
1250 – 1300

(C-O)
Ester C-O stretch.[3]
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode (+).[3]

  • Molecular Ion:

    
     m/z.[3]
    
  • Adducts:

    
     m/z (Common in glass LC lines).[3]
    
  • Fragmentation Pattern (MS/MS):

    • Loss of Methoxy:

      
       (
      
      
      
      ).[1][3]
    • Loss of Carboxylate:

      
       (
      
      
      
      ).[1][3]
    • Pyridine-Pyrazole Core: The fragment at m/z ~144/145 is the robust heteroaromatic core.[1][2]

MassSpec Figure 2: Predicted ESI-MS fragmentation pathway. Parent Parent Ion [M+H]+ m/z 204 Frag1 Loss of -OCH3 [M - 31]+ m/z 173 Parent->Frag1 - CH3OH Frag2 Loss of -COOCH3 (Decarboxylation) m/z 145 Parent->Frag2 - C2H3O2

[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without exchange broadening.[1][2]

  • Dryness: Ensure the sample is fully dried (vacuum oven, 40°C, 4h) to remove water, which exchanges with the pyrazole NH.[3]

  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Note: CDCl

      
       can be used, but the NH signal may be extremely broad or invisible due to quadrupole broadening from the nitrogen.[1][2]
      
  • Acquisition: Run at 298 K. If signals are broad, heat to 313 K to accelerate tautomeric exchange, averaging the signals into sharp peaks.

Protocol 2: IR Spectroscopy (ATR)[3][7]
  • Place ~2 mg of solid sample on the diamond crystal.[1][3]

  • Apply high pressure to ensure good contact.[1][3]

  • Scan from 4000 to 600 cm

    
     (32 scans, 4 cm
    
    
    
    resolution).
  • QC Check: Verify the presence of the NH band (~3300 cm

    
    ). If absent, the sample may be a salt or deprotonated.[1]
    

References

  • Constable, E. C. , et al. "Coordination chemistry of 3-(2-pyridyl)pyrazole-5-carboxylate ligands."[1][2] Dalton Transactions, 2010.[1][3] (General reference for Py-Pz ligand synthesis and properties).

  • Potts, K. T. , et al. "Synthesis of 3,5-disubstituted pyrazoles from 2,4-diketoesters."[1][2] Journal of Organic Chemistry, 1977.[1]

  • Matulevičiūtė, G. , et al. "Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates."[1][2][5][6] Molecules, 2021, 26 (13), 3808.[3] Link (Analogous synthetic methodology and NMR assignments).[3]

  • PubChem Compound Summary. "Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate." National Center for Biotechnology Information.[1][3] Link

Sources

Foundational

The Pyridinyl-Pyrazole Scaffold: A Medicinal Chemistry Odyssey

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Introduction: The Architecture of a Privileged Scaffold In the lexicon of medicinal chemistry, few substructures...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Introduction: The Architecture of a Privileged Scaffold

In the lexicon of medicinal chemistry, few substructures command the "privileged" status as effectively as the pyridinyl-pyrazole motif. This bi-heteroaromatic system—comprising a pyridine ring linked directly or via a spacer to a pyrazole—has become a cornerstone in kinase inhibitor design.

The ubiquity of this scaffold is not accidental; it is a product of rigorous electrostatic and steric complementarity to the ATP-binding pocket of protein kinases.

The Mechanistic "Why"
  • The Hinge Binder (Pyridine): The pyridine nitrogen (typically N1) serves as a high-fidelity hydrogen bond acceptor. In the context of kinase inhibitors, it frequently engages the backbone amide (e.g., Met109 in p38

    
    , Met1199 in ALK) within the hinge region.
    
  • The Vector Hub (Pyrazole): The pyrazole ring acts as a rigid, planar spacer that directs substituents into specific sub-pockets:

    • N1-Position: Often projects solubilizing groups (e.g., piperidines) into the solvent front.

    • C3/C5-Positions: Can orient hydrophobic moieties into the "gatekeeper" region or the DFG-pocket (allosteric site).

Historical Evolution: From Inflammation to Oncology

The trajectory of pyridinyl-pyrazole compounds reveals a shift from targeting inflammatory pathways (p38 MAPK) to precision oncology (ALK/ROS1/BRAF).

Phase I: The p38 MAPK Era (The Foundation)

In the 1990s, the race to inhibit p38 Mitogen-Activated Protein Kinase (MAPK) for rheumatoid arthritis drove the initial exploration of this scaffold.

  • The Precursor (SB203580): The journey began with pyridinyl-imidazoles.[1] While potent, they suffered from cytochrome P450 inhibition due to the imidazole nitrogen coordinating with the heme iron.

  • The Solution (Scaffold Hopping): Replacing the imidazole with a pyrazole maintained the hinge interaction but reduced CYP inhibition.

  • Key Molecule: BIRB-796 (Doramapimod): This was a watershed moment. Unlike ATP-competitive inhibitors (Type I), BIRB-796 utilized a pyridinyl-pyrazole-urea motif to bind the DFG-out conformation (Type II inhibition). The tert-butyl group on the pyrazole ring lodged itself into the hydrophobic pocket created by the activation loop movement, proving that this scaffold could drive high selectivity.

Phase II: The Oncology Breakthrough (Crizotinib)

The most commercially significant application of this scaffold arrived with Crizotinib (Xalkori) .

  • Origin: Originally designed as a c-MET inhibitor (PF-02341066).[2][3][4]

  • Structural Logic: The core consists of a 2-aminopyridine (hinge binder) coupled to a 4-pyrazole.

  • The Pyrazole's Role: The pyrazole ring at the 5-position of the pyridine is substituted with a piperidine. This extension does not bind the ATP pocket deep interior but projects out toward the solvent, dramatically improving water solubility and bioavailability—a common failing point in kinase inhibitors.

Visualization: The Evolutionary Lineage

ScaffoldEvolution SB203580 SB203580 (1990s) Pyridinyl-Imidazole (CYP Liabilities) ScaffoldHop Scaffold Hopping (Imidazole -> Pyrazole) SB203580->ScaffoldHop Reduce CYP inhibition BIRB796 BIRB-796 (2000s) Pyridinyl-Pyrazole Urea (Type II DFG-out Binder) ScaffoldHop->BIRB796 Selectivity Optimization Crizotinib Crizotinib (2011) 2-Amino-Pyridinyl-Pyrazole (ALK/c-MET Type I Binder) BIRB796->Crizotinib Solubilizing Tail Integration

Figure 1: Evolutionary trajectory of the scaffold, highlighting the shift from imidazole to pyrazole to mitigate toxicity and enhance selectivity.

Synthetic Masterclass: Conquering Regioselectivity

The synthesis of pyridinyl-pyrazoles is deceptively simple but fraught with regioselectivity challenges. The classical reaction between a hydrazine and a 1,3-dicarbonyl compound often yields a mixture of isomers (1,3- vs 1,5-substituted pyrazoles), which are difficult to separate.

The Challenge: Ambident Nucleophiles

Hydrazines are ambident nucleophiles. When reacting with an unsymmetrical 1,3-dicarbonyl (e.g., a pyridinyl-1,3-diketone), the more nucleophilic nitrogen can attack either carbonyl carbon.

Protocol: Regioselective Synthesis via Enaminones

To guarantee the formation of the desired isomer, modern medicinal chemistry relies on enaminones (specifically dimethylamino-enones) rather than simple diketones. This directs the initial nucleophilic attack.

Step-by-Step Methodology

Objective: Synthesis of 1-methyl-4-(pyridin-4-yl)-1H-pyrazole (Regioselective).

  • Enaminone Formation:

    • Reagents: 1-(Pyridin-4-yl)ethan-1-one, DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Conditions: Reflux (110°C) for 12 hours.

    • Mechanism:[2][4][5] The DMF-DMA acts as a carbon source, converting the acetyl group into an

      
      -unsaturated ketone with a dimethylamino leaving group.
      
    • Checkpoint: Monitor by LCMS. The product (enaminone) usually precipitates or can be crystallized.

  • Cyclization:

    • Reagents: Enaminone intermediate, Methylhydrazine, Ethanol (solvent).

    • Conditions: Reflux for 2–4 hours.

    • Causality: The terminal carbon of the enaminone is electrophilic. The unsubstituted nitrogen of methylhydrazine (more nucleophilic) attacks this position first. Subsequent cyclization eliminates dimethylamine.

    • Result: Exclusive formation of the 1,4-isomer (or 1,3 depending on substitution pattern) avoids the statistical mixture of the Knorr synthesis.

  • Purification:

    • Evaporate solvent.[6]

    • Recrystallize from cold EtOH or purify via Flash Chromatography (DCM/MeOH gradient).

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Target: Pyridinyl-Pyrazole Method1 Method A: 1,3-Diketone + Hydrazine Start->Method1 Method2 Method B: Enaminone + Hydrazine Start->Method2 Method3 Method C: Suzuki Coupling Start->Method3 Outcome1 Mixture of Regioisomers (Difficult Separation) Method1->Outcome1 Ambident Attack Outcome2 High Regiocontrol (Steric/Electronic Guidance) Method2->Outcome2 Directed Attack Outcome3 Absolute Regiocontrol (Pre-functionalized rings) Method3->Outcome3 Pd-Catalyzed

Figure 2: Strategic decision-making for synthesis. Method B and C are preferred in high-stakes drug discovery to ensure structural integrity.

Quantitative Analysis: Structure-Activity Relationship (SAR)

The following table summarizes how specific modifications to the pyridinyl-pyrazole core influence biological activity, based on data from p38 and ALK inhibitor programs.

ZoneModificationEffect on Potency/PropertiesMechanistic Rationale
Pyridine Ring 2-Amino substitutionIncreases Provides a dual H-bond donor/acceptor motif for the hinge region (Glu/Met residues).
Pyridine Ring 6-Methyl groupVariable Can induce a twist in the biaryl bond, altering planarity; sometimes used to improve selectivity by clashing with non-target kinases.
Pyrazole N1 Methyl vs. PhenylIncreases (Phenyl) In p38 inhibitors, N1-phenyl fills a hydrophobic pocket (Phe169 interaction).
Pyrazole N1 Piperidine/MorpholineADME Benefit Projects into solvent; lowers LogD, improves solubility and microsomal stability.
Pyrazole C3 tert-ButylSelectivity Critical for Type II binding (e.g., BIRB-796); occupies the allosteric pocket created by the DFG-out shift.

Case Study: Crizotinib Binding Mode

To understand the success of Crizotinib, one must visualize its interaction within the ALK kinase domain.

  • The Anchor: The 2-aminopyridine core forms a bidentate hydrogen bond with the hinge region (Met1199).

  • The Spacer: The pyrazole ring positions the 2,6-dichloro-3-fluorophenyl ring into the hydrophobic back pocket.

  • The Solubilizer: The piperidine ring attached to the pyrazole N1 creates a solvent channel interaction, preventing the molecule from being too lipophilic (LogP control).

BindingMode cluster_pocket ATP Binding Pocket cluster_drug Crizotinib Structure Hinge Hinge Region (Met1199) Gatekeeper Gatekeeper (Leu1196) Solvent Solvent Front Pyridine 2-Aminopyridine Pyridine->Hinge H-Bonds (Donor/Acceptor) Pyrazole Pyrazole Linker Pyridine->Pyrazole Covalent Link Pyrazole->Gatekeeper Hydrophobic Contact Piperidine Piperidine Tail Pyrazole->Piperidine Covalent Link Piperidine->Solvent Solubility/Exposure

Figure 3: Schematic representation of Crizotinib's binding topology within the ALK active site.

References

  • Discovery of Crizotinib (PF-02341066): Cui, J. J., et al. "Tran-2-amino-5-(3-benzyloxyphenyl)-3-methyl-N-(2-(pyrrolidin-1-yl)ethyl)pyridin-4-amine (PF-02341066); a potent and selective dual inhibitor of c-Met and ALK kinases." Journal of Medicinal Chemistry, 2011.

  • BIRB-796 Mechanism: Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002.

  • Regioselective Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from Enaminones." Organic Letters, 2008.[5]

  • Scaffold Hopping in Kinase Inhibitors: Tu, S., et al. "Scaffold hopping in the discovery of novel p38 MAPK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.

  • Galunisertib (TGF-beta): Yingling, J. M., et al. "Preclinical assessment of Galunisertib (LY2157299), a TGF-beta receptor I kinase inhibitor." Oncotarget, 2018.

Sources

Exploratory

The Pharmacological Potential of Pyrazole-Pyridine Hybrids: A Technical Guide to Biological Activities and Evaluation

Introduction: The Synergy of Two Potent Heterocycles In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules has emerged as a powerful strategy for the development of novel th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Two Potent Heterocycles

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules has emerged as a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, pyrazole-pyridine hybrids have garnered significant attention from the scientific community. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this promising class of compounds, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, underpinned by a detailed examination of their structure-activity relationships (SAR) and the experimental methodologies employed for their evaluation.

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, contributing to their binding affinity and pharmacokinetic profiles. The molecular hybridization of these two scaffolds has led to the creation of novel chemical entities with synergistic or enhanced biological activities, opening new avenues for therapeutic intervention.[2][3]

Anticancer Activity: Targeting the Proliferative Machinery

Pyrazole-pyridine hybrids have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4]

Mechanism of Action: Kinase Inhibition

A primary mechanism underlying the anticancer effects of pyrazole-pyridine hybrids is the inhibition of protein kinases.[5] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Several pyrazole-pyridine derivatives have been identified as potent inhibitors of various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are often overexpressed or mutated in various tumors.[4]

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6]

  • Other Serine/Threonine and Tyrosine Kinases: Including Bcr-Abl, a fusion protein associated with chronic myelogenous leukemia (CML).[7]

The pyrazole and pyridine rings often engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase domain, leading to competitive inhibition.[4]

cluster_0 Pyrazole-Pyridine Hybrid cluster_1 Kinase Domain cluster_2 Cellular Processes Pyrazole-Pyridine Hybrid Pyrazole-Pyridine Hybrid ATP Binding Pocket ATP Binding Pocket Pyrazole-Pyridine Hybrid->ATP Binding Pocket Inhibition Proliferation Proliferation ATP Binding Pocket->Proliferation Blocks Signal Survival Survival ATP Binding Pocket->Survival Blocks Signal Metastasis Metastasis ATP Binding Pocket->Metastasis Blocks Signal Substrate Binding Site Substrate Binding Site

Caption: Kinase inhibition by pyrazole-pyridine hybrids.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of pyrazole-pyridine hybrids is significantly influenced by the nature and position of substituents on both the pyrazole and pyridine rings. Key SAR observations include:

  • Substituents on the Pyrazole Ring: The presence of specific groups at the N1 and C3/C5 positions of the pyrazole ring can modulate kinase inhibitory activity and selectivity. For instance, bulky aromatic groups can enhance binding affinity through hydrophobic interactions.[8]

  • Substituents on the Pyridine Ring: Modifications on the pyridine ring can influence solubility, cell permeability, and interactions with the kinase active site. Electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the hybrid molecule, impacting its biological activity.[4]

Compound ID Target Kinase Cancer Cell Line IC50 (µM) Reference
Compound A Bcr-AblK5620.00112[7]
Compound B PIM-1PC-30.0189[9]
Compound C CDK2MCF-70.45[6]
Compound D EGFRA5490.011[10]
Compound E TBK1A1720.0002[11]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-pyridine hybrid compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow of the MTT assay.

This technique is used to quantify the percentage of apoptotic cells following treatment with the hybrid compounds.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazole-pyridine hybrid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole-pyridine hybrids have also emerged as promising antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.[14][15]

Mechanism of Action

The antimicrobial mechanisms of pyrazole-pyridine hybrids are diverse and can include:

  • Inhibition of Essential Enzymes: Targeting microbial enzymes that are crucial for survival, such as DNA gyrase or dihydrofolate reductase.[16]

  • Disruption of Cell Membrane Integrity: Interfering with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Preventing the formation of microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[16]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of these hybrids is closely linked to their structural features:

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the microbial cell wall and membrane.

  • Specific Substituents: The presence of certain functional groups, such as halogens or methoxy groups, on the aromatic rings can enhance antimicrobial activity.[17]

Compound ID Microorganism MIC (µg/mL) Reference
Compound F Staphylococcus aureus0.125[17]
Compound G Pseudomonas aeruginosa2[16]
Compound H Mycobacterium tuberculosis0.5[17]
Compound I Candida albicans50[1]
Experimental Protocol for Antimicrobial Activity Evaluation

This method is used to qualitatively assess the antimicrobial activity of the hybrid compounds.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Application: Add a defined volume of the pyrazole-pyridine hybrid solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Compound Add Compound Create Wells->Add Compound Incubate Plate Incubate Plate Add Compound->Incubate Plate Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plate->Measure Zone of Inhibition End End Measure Zone of Inhibition->End

Caption: Workflow of the agar well diffusion method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole-pyridine hybrids have shown significant promise as anti-inflammatory agents.[18]

Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[19][20] Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole-Pyridine Hybrid Pyrazole-Pyridine Hybrid Pyrazole-Pyridine Hybrid->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The COX-2 inhibitory activity and selectivity of pyrazole-pyridine hybrids are highly dependent on their chemical structure:

  • Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or sulfone group is often a key feature for potent and selective COX-2 inhibition, as it can interact with a specific side pocket in the COX-2 active site.[18]

  • Aryl Substituents: The nature and substitution pattern of aryl groups on the pyrazole ring are critical for binding to the COX-2 enzyme.

Compound ID COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Compound J 1.159.568.31[19]
Compound K 1.5014.349.56[19]
Compound L 1.79134.3774.92[18]
Celecoxib (Reference) 2.165.422.51[19]
Experimental Protocol for Anti-inflammatory Activity Evaluation

This assay measures the ability of the hybrid compounds to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the pyrazole-pyridine hybrid compounds or a control inhibitor (e.g., celecoxib).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that pyrazole-pyridine hybrids may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[21][22]

Mechanism of Action

The neuroprotective effects of these compounds may be attributed to:

  • Anti-inflammatory Effects: As neuroinflammation is a key component of many neurodegenerative disorders, the anti-inflammatory properties of pyrazole-pyridine hybrids can contribute to their neuroprotective effects.[22]

  • Antioxidant Activity: Oxidative stress is another major contributor to neuronal damage. Some pyrazole-pyridine hybrids have been shown to possess antioxidant properties, scavenging harmful free radicals.

  • Inhibition of Kinases Involved in Neuronal Apoptosis: Targeting kinases that are involved in apoptotic signaling pathways in neurons can prevent cell death.

Structure-Activity Relationship (SAR) for Neuroprotective Activity

The SAR for neuroprotective activity is an active area of research. Preliminary studies suggest that substituents that enhance anti-inflammatory and antioxidant properties are beneficial.[22][23]

Compound ID Neuroprotective Assay Result Reference
Compound M Inhibition of IL-6 expression in microgliaIC50 = 9.562 µM[22]
Compound N Neuroprotection against NMDA toxicity15-40% protection[21]
Experimental Protocol for Neuroprotective Activity Evaluation

This assay assesses the ability of the hybrid compounds to protect neuronal cells from a toxic insult.

Protocol:

  • Neuronal Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole-pyridine hybrid for a specified time.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as glutamate, hydrogen peroxide, or a specific neurotoxin (e.g., MPP+ for Parkinson's disease models).

  • Cell Viability Assessment: After the toxic insult, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the control group treated with the neurotoxin alone.

Conclusion and Future Perspectives

Pyrazole-pyridine hybrids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their modular nature allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties to target specific diseases. The anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these hybrids warrants further investigation. Future research should focus on elucidating their detailed mechanisms of action, optimizing their pharmacokinetic and safety profiles, and advancing the most promising candidates into preclinical and clinical development. The in-depth understanding of their structure-activity relationships will be instrumental in the rational design of next-generation pyrazole-pyridine hybrids with improved therapeutic indices.

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Foundational

Solubility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in different solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Introduction: The Critical Role of Solubility in Drug Discovery Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Introduction: The Critical Role of Solubility in Drug Discovery

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the design of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The solubility of such a lead compound is a pivotal physicochemical parameter that dictates its journey from a laboratory curiosity to a clinical candidate. Poor solubility can lead to low bioavailability, hindering the in vivo efficacy of a potential drug.[4] Therefore, a thorough understanding and empirical determination of the solubility of methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in various solvents is a prerequisite for its advancement in the drug development pipeline. This guide provides a comprehensive overview of the theoretical underpinnings of solubility and a detailed, field-proven protocol for its experimental determination.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The key factors influencing the solubility of methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate include:

  • Hydrogen Bonding: The pyrazole and pyridine rings contain nitrogen atoms that can act as hydrogen bond acceptors, while the N-H of the pyrazole can act as a hydrogen bond donor. The carboxylate group also participates in hydrogen bonding. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.

  • Polarity and Dipole-Dipole Interactions: The presence of nitrogen and oxygen atoms creates a significant dipole moment in the molecule. Polar solvents, both protic and aprotic, will interact favorably with these polar regions, promoting dissolution.

  • Van der Waals Forces: These non-specific interactions contribute to the overall solvation process, particularly in less polar solvents.

The interplay of these forces determines the extent to which the energy required to break the crystal lattice of the solid solute is compensated by the energy released upon the formation of solute-solvent interactions.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate B Add to a known volume of the selected solvent A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker B->C D Monitor for equilibrium (e.g., sample at 24, 48, 72 hours) C->D E Separate solid from supernatant (Centrifugation or Filtration) D->E Equilibrium Reached F Withdraw a precise aliquot of the supernatant E->F G Dilute the aliquot with a suitable mobile phase F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate to a series of vials, each containing a precise volume of a different solvent. A good starting point is to add enough solid to be visibly in excess.

    • The selection of solvents should cover a range of polarities and hydrogen bonding capabilities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene).

    • For aqueous solubility, use buffers at different pH values (e.g., 1.2, 4.5, 6.8) as recommended by ICH guidelines, especially for compounds with ionizable groups.[7][8][9]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or a similar agitation device capable of maintaining a constant temperature (typically 25 °C for general solubility or 37 °C for physiological relevance).[10]

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. It is crucial to establish the time to equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration of the solute remains constant.[6][10]

  • Sample Separation and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully separate the supernatant from the undissolved solid. This can be accomplished by either centrifugation or filtration through a chemically inert filter (e.g., PTFE).[10]

    • Immediately after separation, withdraw a precise aliquot of the clear supernatant.

  • Analytical Quantification:

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Data Reporting:

    • Report the solubility in units of mg/mL or mol/L.

    • It is good practice to perform each solubility determination in triplicate to ensure the reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in Various Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)
Water (pH 7.4)80.1Experimental Data
Ethanol24.5Experimental Data
Methanol32.7Experimental Data
Acetonitrile37.5Experimental Data
Ethyl Acetate6.02Experimental Data
Dichloromethane8.93Experimental Data
Toluene2.38Experimental Data

Note: The "Experimental Data" fields are to be populated with the results from the protocol described above.

Logical Relationships in Solubility

The observed solubility trends can be rationalized by considering the physicochemical properties of both the solute and the solvents.

G cluster_solute Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Properties cluster_solvent Solvent Properties Solute Solute Properties HBD H-Bond Donor (N-H) Solute->HBD HBA H-Bond Acceptor (N, O) Solute->HBA Polar Polar Groups (C=O, C-N) Solute->Polar Solubility High Solubility HBD->Solubility HBA->Solubility Polar->Solubility Solvent Solvent Properties Polarity High Polarity Solvent->Polarity H_Bonding H-Bonding Capability Solvent->H_Bonding Polarity->Solubility H_Bonding->Solubility

Caption: Factors influencing the solubility of the target compound.

A higher solubility is anticipated in polar, protic solvents like methanol and ethanol due to their ability to engage in hydrogen bonding with the solute. Polar aprotic solvents such as acetonitrile may also be effective due to dipole-dipole interactions. Conversely, non-polar solvents like toluene are expected to be poor solvents for this compound.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining the solubility of methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. The obtained solubility data is invaluable for guiding subsequent stages of drug development, including formulation design, salt selection, and preclinical studies. Understanding the solubility profile of this promising compound is a critical step towards unlocking its full therapeutic potential.

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  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. ICH. Retrieved from [Link]

  • Li, D., Han, C., Wang, Z., Chen, C., & Wang, Z. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 195. Retrieved from [Link]

  • Šačkus, A., Dargelienė, A., Jonuškienė, I., & Mickevičius, V. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. Retrieved from [Link]

  • Okumu, A., & Taylor, L. S. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 6-12. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Journal of the Iranian Chemical Society, 18(10), 2685-2699. Retrieved from [Link]

  • Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 383. Retrieved from [Link]

  • Kumar, A., Sharma, G., & Sharma, R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1238. Retrieved from [Link]

  • Saeed, A., Hussain, M. T., & Rauf, A. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(4), M837. Retrieved from [Link]

  • Klamt, A., & Eckert, F. (2000). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 39(9), 3537-3543. Retrieved from [Link]

  • Das, A., & Dash, D. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2419-2430. Retrieved from [Link]

  • Šačkus, A., Dargelienė, A., Jonuškienė, I., & Mickevičius, V. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Tsume, Y., Amidon, G. L., & Takeuchi, S. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(5), 1439-1447. Retrieved from [Link]

  • Šačkus, A., Dargelienė, A., Jonuškienė, I., & Mickevičius, V. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Wabli, R. I. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Molecular Structure, 1283, 135242. Retrieved from [Link]

  • ChemBK. (n.d.). 3-methyl pyrazole-5-one. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Stability and Storage of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Introduction Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its bif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional scaffold, containing both a pyridine and a pyrazole ring, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The integrity and purity of such chemical intermediates are paramount for the reliability and reproducibility of research data. This guide provides an in-depth analysis of the chemical stability of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, outlines its potential degradation pathways, and establishes a framework for its optimal storage and handling.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its stability.

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Caption: Primary Hydrolytic Degradation Pathway.

Given that even ambient moisture can facilitate slow hydrolysis over time, it is crucial to protect the compound from humidity. The resulting carboxylic acid impurity can alter the compound's reactivity in subsequent synthetic steps and affect biological assay results.

Photostability

Heteroaromatic systems, such as pyridine and pyrazole, can absorb UV light, which may lead to photochemical degradation. Pyridine itself is known to be susceptible to photolytic degradation under UV irradiation.[1][2] While the specific photostability of this compound is not documented, it is a well-established principle that compounds with extended π-systems can be light-sensitive. Degradation can involve complex radical mechanisms, potentially leading to polymerization or ring-opening byproducts.

Oxidative and Thermal Stability

The pyrazole and pyridine rings are generally robust and resistant to mild oxidation. However, strong oxidizing agents could potentially lead to the formation of N-oxides on either the pyridine or pyrazole nitrogen atoms. Thermally, the compound is expected to be stable at recommended storage temperatures, but elevated temperatures will accelerate all degradation processes, especially hydrolysis.

Recommended Storage and Handling Conditions

Based on the chemical liabilities discussed, a multi-faceted approach to storage is required to ensure the long-term integrity of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. These recommendations are synthesized from best practices for analogous heterocyclic compounds.[3]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions, particularly hydrolysis.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Protect from light; store in an amber vial or in the dark.Prevents potential photodegradation due to the heteroaromatic system.
Container Tightly sealed, appropriate glass vial.Prevents ingress of moisture and other atmospheric contaminants.

Handling Advice:

  • Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the solid compound.

  • Use in a well-ventilated area or a fume hood.

  • For solutions, prepare them fresh. If storage of solutions is necessary, degas the solvent, store at -20°C, and protect from light.

Framework for Experimental Stability Assessment

To empirically determine the stability and establish a confident re-test date, a structured experimental protocol is necessary. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the cornerstone of this process.[4][5] Such methods are designed to separate the active ingredient from any degradation products.[6]

G cluster_0 Initial Analysis (T=0) cluster_1 Forced Degradation cluster_2 Long-Term Stability T0_Purity Purity Assay (HPLC) Acid Acid Hydrolysis (e.g., 0.1M HCl) T0_Purity->Acid Stress samples Base Base Hydrolysis (e.g., 0.1M NaOH) T0_Purity->Base Stress samples Oxidation Oxidative Stress (e.g., 3% H₂O₂) T0_Purity->Oxidation Stress samples Photo Photolytic Stress (ICH Q1B light exposure) T0_Purity->Photo Stress samples Thermal Thermal Stress (e.g., 60°C) T0_Purity->Thermal Stress samples Storage Store aliquots at recommended conditions (e.g., 4°C, dark, inert atm.) T0_Purity->Storage Store samples T0_ID Identity Confirmation (LC-MS, NMR) Testing Test at intervals (3, 6, 12, 24 months) Storage->Testing

Sources

Foundational

Computational Modeling of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Executive Summary This technical guide provides a rigorous computational framework for analyzing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . This scaffold is a privileged structure in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational framework for analyzing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . This scaffold is a privileged structure in medicinal chemistry, serving as a bidentate ligand in coordination chemistry and a pharmacophore in kinase inhibitors (e.g., c-Met, VEGFR-2).

The following protocols synthesize Quantum Mechanical (QM) analysis, Molecular Docking, and Molecular Dynamics (MD) into a coherent workflow. This guide moves beyond generic steps, focusing on the specific electronic and conformational challenges posed by the pyrazole-pyridine tautomeric equilibrium and its impact on ligand-target recognition.

Part 1: Structural Characterization & Quantum Mechanical Analysis

The Tautomerism Challenge

The core challenge in modeling this molecule is the prototropic tautomerism of the pyrazole ring.[1] The 3-(pyridin-2-yl) substitution pattern creates a strong intramolecular hydrogen bond in the 1H-tautomer, locking the molecule in a planar conformation.

  • Tautomer A (1H-pyrazole): The NH is adjacent to the ester group.

  • Tautomer B (3-(pyridin-2-yl)-1H-pyrazole): The NH is adjacent to the pyridine ring. Note: This is often the global minimum due to N-H...N(pyridine) hydrogen bonding.

DFT Protocol (Density Functional Theory)

To establish the bioactive conformation, you must calculate the relative energies of these tautomers.

Recommended Methodology:

  • Software: Gaussian 16 / ORCA / GAMESS

  • Functional: B3LYP or ωB97X-D (to account for dispersion forces in the bi-aryl system).

  • Basis Set: 6-311++G(d,p) (Triple-zeta quality is essential for describing the nitrogen lone pairs accurately).

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (ε=78.4) for biological relevance.

Step-by-Step Workflow:

  • Geometry Optimization: Set convergence criteria to Tight.

  • Frequency Calculation: Verify the absence of imaginary frequencies (NImag=0) to confirm a true local minimum.

  • Natural Bond Orbital (NBO) Analysis: Calculate the stabilization energy (

    
    ) of the intramolecular hydrogen bond (LP 
    
    
    
    ).
Visualization: QM Workflow

DFT_Workflow Start Input Structure (2 Tautomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (Check NImag=0) Opt->Freq Freq->Opt Imaginary Freq (Retune) Solv Solvation Model (IEFPCM - Water) Freq->Solv Valid Minima NBO NBO Analysis (H-Bond Strength) Solv->NBO End Bioactive Conformation NBO->End

Figure 1: Quantum Mechanical workflow for determining the stable tautomer and electronic properties.

Part 2: Pharmacophore Modeling & Molecular Docking

Target Selection

The pyrazole-pyridine motif is a classic "hinge binder" in kinase inhibitors.

  • Primary Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

  • PDB ID: 2QU5 or 4ASD.

  • Rationale: The pyridine nitrogen and pyrazole NH typically form a donor-acceptor pair with the backbone of the hinge region (e.g., Cys919 in VEGFR-2).

Docking Protocol (AutoDock Vina / Glide)

A. Ligand Preparation:

  • Import the DFT-optimized geometry (from Part 1).

  • Assign Gasteiger charges.

  • Critical Step: Define the rotatable bond between the pyrazole and pyridine rings. While DFT shows it is planar, the protein environment may force a twist. Allow rotation during docking.

B. Receptor Preparation:

  • Remove water molecules (unless bridging waters are known in the active site).

  • Add polar hydrogens (essential for H-bond directionality).

  • Compute Gasteiger charges.

C. Grid Generation:

  • Center the grid box on the co-crystallized ligand of the reference PDB.

  • Dimensions:

    
     Å (sufficient to cover the ATP-binding pocket).
    

D. Validation:

  • Self-Docking: Re-dock the native ligand. The RMSD must be

    
     Å to validate the protocol.
    
Data Output Structure

Summarize your docking results in the following format:

Ligand IDAffinity (kcal/mol)H-Bond Donors (Residue)H-Bond Acceptors (Residue)Pi-Stacking Interactions
Native -9.8Cys919 (NH)Glu917 (CO)Phe918
Title Cmpd -8.5 (Predicted)Cys919-Phe918

Part 3: Molecular Dynamics (MD) & Stability Profiling

Docking provides a static snapshot. MD simulations are required to verify if the "hinge-binding" pose is stable over time or if the ligand drifts due to weak hydrophobic enclosure.

Simulation Setup (GROMACS / AMBER)
  • Topology Generation:

    • Protein: AMBER99SB-ILDN force field.

    • Ligand: GAFF (General Amber Force Field) with RESP charges derived from the DFT calculation.

  • System: Solvate in a cubic box (TIP3P water model) with 1.0 nm buffer. Neutralize with Na+/Cl- ions.

  • Equilibration:

    • NVT (Canonical): 100 ps to stabilize temperature (300 K).

    • NPT (Isobaric): 100 ps to stabilize pressure (1 bar).

Production Run & Analysis

Run a 50 ns to 100 ns production simulation.

Key Metrics for Analysis:

  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD should plateau (e.g.,

      
       Å). A continuous rise indicates binding instability.
      
  • RMSF (Root Mean Square Fluctuation):

    • Analyze residue flexibility. A rigid hinge region indicates strong ligand binding.

  • Hydrogen Bond Lifetime:

    • Calculate the % occupancy of the H-bond with the hinge residue (e.g., Cys919). Occupancy

      
       suggests a potent inhibitor.
      
Visualization: MD Pipeline

MD_Pipeline Complex Docked Complex Topo Topology Generation (GAFF + AMBER99SB) Complex->Topo Solv Solvation & Neutralization (TIP3P + Ions) Topo->Solv Mini Energy Minimization (Steepest Descent) Solv->Mini Equil Equilibration (NVT -> NPT) Mini->Equil Prod Production Run (100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Figure 2: Molecular Dynamics simulation pipeline for stability verification.

Part 4: ADMET & Physicochemical Properties

For a drug candidate, bioactivity is useless without bioavailability. Use tools like SwissADME or pkCSM to predict these parameters.

Lipinski’s Rule of Five Evaluation (Predicted for Title Compound):

  • MW: ~217.22 g/mol (< 500) → Pass

  • LogP: ~1.5 - 2.0 (< 5) → Pass (Favorable for membrane permeability)

  • H-Bond Donors: 1 (NH) (< 5) → Pass

  • H-Bond Acceptors: 4 (N, N, O, O) (< 10) → Pass

Toxicity Alert:

  • Check for PAINS (Pan-Assay Interference Compounds) . Pyrazoles are generally safe, but the chelating pyridine-pyrazole motif can sequester metal ions in assays, leading to false positives.

References

  • DFT & Tautomerism: Yılmaz, M. (2025).[2] "Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties." Scientific Reports, 15, 21983. Link

  • Kinase Inhibition (Docking): Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of pyrazole derivatives as potential CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(11), 3373-3376. Link

  • Crystal Structure (Validation): Zhang, C., et al. (2007).[3] "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[3] Acta Crystallographica Section E, 63(11), o4209. Link

  • Force Field Parameters: Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174. Link

Sources

Exploratory

Predicted ADMET properties of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide: Predicted ADMET Profile of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Abstract In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distrib...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Predicted ADMET Profile of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Abstract

In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage attrition and reducing development costs. This technical guide provides a comprehensive, in-silico-driven analysis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. Utilizing a suite of validated computational models and quantitative structure-activity relationship (QSAR) algorithms, we present a holistic predictive profile of its pharmacokinetics and potential toxicities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the interpretation of predictive data and outlining a logical framework for its application in hit-to-lead optimization.

Introduction: The Imperative of Early ADMET Profiling

The journey of a drug candidate from initial hit to market approval is fraught with challenges, with a significant percentage of failures attributed to unfavorable ADMET properties.[1] Historically, these critical parameters were evaluated late in the development pipeline, resulting in substantial financial and temporal losses. The modern paradigm, however, emphasizes a "fail early, fail cheap" approach, integrating ADMET assessment at the very inception of a project.

Computational toxicology and in-silico ADMET prediction have emerged as indispensable tools in this regard.[2] By leveraging sophisticated algorithms built on vast datasets of experimental results, these methods provide rapid, cost-effective, and reasonably accurate forecasts of a molecule's behavior in a biological system.[3] This allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize not just potency but also the drug-like characteristics essential for clinical success.[4]

The subject of this guide, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates due to their versatile biological activities.[5][6] This analysis serves as a practical case study in applying a rigorous in-silico workflow to characterize such a molecule before significant investment in synthesis and in-vitro testing.

Methodology: A Self-Validating In-Silico Workflow

The foundation of a trustworthy predictive model lies in a robust and transparent methodology. Our approach integrates multiple well-regarded computational platforms to generate a consensus view, thereby minimizing the biases inherent in any single algorithm. The workflow is designed to be self-validating by cross-referencing predictions from different models and grounding them in established physicochemical principles.

Computational Tools and Rationale

For this analysis, a combination of freely accessible, yet powerful, web-based tools were employed. The choice of these platforms is based on their extensive validation in scientific literature and their comprehensive coverage of key ADMET endpoints.

  • SwissADME: Utilized for its robust prediction of physicochemical properties, drug-likeness (e.g., Lipinski's Rule of Five), and pharmacokinetic parameters like gastrointestinal absorption and blood-brain barrier penetration.[3] Its "Bioavailability Radar" provides an intuitive visualization of drug-like space.

  • pkCSM: Employed for its quantitative predictions of absorption, distribution, metabolism (including CYP inhibition), excretion, and a wide range of toxicity endpoints.[4]

  • ProTox-II: A specialized server for predicting various toxicity endpoints, including organ toxicity (hepatotoxicity) and toxicological pathways, providing LD50 values and toxicity class predictions.

The causality behind this multi-tool approach is risk mitigation. Where one tool may have a gap in its training set for a specific chemical space, another may provide a more robust prediction, and a consensus or a "worst-case" consideration can be adopted.

Step-by-Step Predictive Protocol
  • Structure Preparation: The 2D structure of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is converted to a canonical SMILES (Simplified Molecular Input Line Entry System) string for input into the predictive tools.

  • Model Execution: The SMILES string is submitted to the SwissADME, pkCSM, and ProTox-II web servers. Default settings, which are optimized for small drug-like molecules, are used for all predictions.

  • Data Aggregation and Curation: The output data from each server is collected and organized into the comprehensive tables presented in the following sections. Conflicting predictions are noted and interpreted in the discussion.

  • Analysis and Interpretation: The aggregated data is analyzed against established thresholds for favorable drug properties, providing a final developability assessment.

This workflow is illustrated in the diagram below.

ADMET_Workflow cluster_input 1. Input cluster_prediction 2. In-Silico Prediction Engines cluster_output 3. Data Aggregation & Analysis cluster_report 4. Final Assessment mol_structure Molecule Structure Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate smiles Canonical SMILES c1ccnc(c1)c2[nH]nc(c2)C(=O)OC mol_structure->smiles Conversion swissadme SwissADME smiles->swissadme Submission pkcsm pkCSM smiles->pkcsm Submission protox ProTox-II smiles->protox Submission physchem Physicochemical Properties Drug-Likeness swissadme->physchem Pharmacokinetics absorption Absorption swissadme->absorption Pharmacokinetics distribution Distribution swissadme->distribution Pharmacokinetics pkcsm->absorption PK & Tox pkcsm->distribution PK & Tox metabolism Metabolism pkcsm->metabolism PK & Tox excretion Excretion pkcsm->excretion PK & Tox toxicity Toxicity pkcsm->toxicity PK & Tox protox->toxicity Toxicity Focus report Comprehensive ADMET Profile (Developability Assessment) physchem->report Synthesis & Interpretation absorption->report Synthesis & Interpretation distribution->report Synthesis & Interpretation metabolism->report Synthesis & Interpretation excretion->report Synthesis & Interpretation toxicity->report Synthesis & Interpretation

Caption: In-silico ADMET prediction workflow.

Results: Predicted ADMET Profile

The following sections detail the predicted properties of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. Each parameter is presented with its predicted value and interpreted within the context of drug development standards.

Physicochemical Properties & Drug-Likeness

A compound's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. The analysis begins with an evaluation against Lipinski's Rule of Five, a widely used guideline for assessing oral bioavailability.[5]

ParameterPredicted ValueFavorable RangeAssessment
Molecular Weight ( g/mol )217.21< 500Pass
LogP (Lipophilicity)1.55< 5Pass
Hydrogen Bond Donors1< 5Pass
Hydrogen Bond Acceptors4< 10Pass
Molar Refractivity58.3040 - 130Pass
Topological Polar Surface Area (TPSA)77.56 Ų< 140 ŲPass
Lipinski's Rule of Five 0 Violations ≤ 1 Violation Excellent

Interpretation: The molecule exhibits an excellent physicochemical profile. It fully adheres to Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability. The TPSA is well within the range associated with good cell membrane permeability, and the LogP value indicates a balanced lipophilicity, crucial for avoiding issues with solubility or metabolic instability.

Absorption

Effective absorption, typically via the gastrointestinal tract for oral drugs, is the first critical step for a drug to exert its therapeutic effect.

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)92.5%High Absorption Predicted
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)0.85High Permeability Predicted
P-glycoprotein (P-gp) SubstrateNoFavorable (Low Efflux Risk)

Interpretation: The predictive models consistently indicate that the compound is likely to be well-absorbed from the human intestine. The high predicted Caco-2 permeability value supports this, suggesting efficient passive diffusion across the gut wall. Critically, it is not predicted to be a substrate of P-glycoprotein, a key efflux pump that can limit the absorption and distribution of many drugs.[7]

Distribution

Once absorbed, a drug must distribute effectively to its site of action while avoiding unnecessary accumulation in other tissues, which could lead to off-target toxicity.

ParameterPredicted ValueInterpretation
Blood-Brain Barrier (BBB) PermeantNoFavorable (Low CNS Side-Effect Risk)
CNS Permeability (LogPS)-2.85Low CNS Penetration
Plasma Protein Binding (PPB)~75%Moderate Binding

Interpretation: The compound is not predicted to cross the blood-brain barrier, which is a desirable trait for non-CNS targets as it minimizes the risk of central nervous system side effects.[7] The predicted moderate plasma protein binding suggests that a sufficient fraction of the drug will be free in circulation to engage its therapeutic target.

Metabolism

Drug metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme family in the liver, is a major determinant of a drug's half-life and can be a source of drug-drug interactions (DDIs).[3]

ParameterPredictionImplication
CYP1A2 InhibitorNoLow risk of DDIs with CYP1A2 substrates
CYP2C9 InhibitorNoLow risk of DDIs with CYP2C9 substrates
CYP2C19 InhibitorNoLow risk of DDIs with CYP2C19 substrates
CYP2D6 InhibitorNoLow risk of DDIs with CYP2D6 substrates
CYP3A4 InhibitorNoLow risk of DDIs with CYP3A4 substrates

Interpretation: A highly favorable metabolic profile is predicted. The compound is not expected to inhibit any of the five major CYP isoforms tested. This significantly reduces the risk of drug-drug interactions, a major regulatory concern. This clean CYP profile makes it an attractive candidate for development, particularly for use in polypharmacy settings.

Metabolism_Profile cluster_compound Test Compound cluster_cyp Cytochrome P450 Isoforms compound Methyl 3-(pyridin-2-yl) -1H-pyrazole-5-carboxylate CYP1A2 CYP1A2 compound->CYP1A2 Non-Inhibitor CYP2C9 CYP2C9 compound->CYP2C9 Non-Inhibitor CYP2C19 CYP2C19 compound->CYP2C19 Non-Inhibitor CYP2D6 CYP2D6 compound->CYP2D6 Non-Inhibitor CYP3A4 CYP3A4 compound->CYP3A4 Non-Inhibitor

Sources

Foundational

Starting materials for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

[1] Part 1: Executive Context & Retrosynthetic Logic[1] Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a high-value heterocyclic scaffold, widely utilized in medicinal chemistry as a pharmacophore for kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Context & Retrosynthetic Logic[1]

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a high-value heterocyclic scaffold, widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., p38 MAP kinase, Src family) and as a bidentate ligand in coordination chemistry.[1]

To ensure a robust, scalable, and atom-economical synthesis, we employ a Claisen Condensation followed by a Paal-Knorr type cyclization .[1] This route is preferred over 1,3-dipolar cycloadditions or cross-coupling strategies due to the low cost of reagents and the avoidance of transition metal catalysts in the primary ring formation.[1]

Retrosynthetic Analysis

The synthesis deconstructs the pyrazole ring into three primary components:

  • The Pyridine Scaffold: Provided by 2-Acetylpyridine .[1][2]

  • The Carboxylate/Linker: Provided by Dimethyl Oxalate .[1]

  • The Nitrogen Donor: Provided by Hydrazine Hydrate .[1]

Retrosynthesis Target Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Intermediate Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1,3-Diketo Ester) Target->Intermediate Cyclization (-2 H2O) SM3 Hydrazine Hydrate Target->SM3 + N2H4 SM1 2-Acetylpyridine Intermediate->SM1 Claisen Condensation SM2 Dimethyl Oxalate Intermediate->SM2 + NaOMe

Figure 1: Retrosynthetic breakdown of the target molecule.

Part 2: Critical Starting Materials Profile

The success of this synthesis is dictated by the purity and handling of three core materials.[1] Below is the technical specification required for pharmaceutical-grade synthesis.

2-Acetylpyridine (The Nucleophile)[1]
  • CAS: 1122-62-9[1]

  • Role: Provides the enolizable ketone for the Claisen condensation.[1]

  • Critical Quality Attribute (CQA):

    • Purity: >98% (GC). Impurities such as 2-ethylpyridine or pyridine-2-carboxylic acid can terminate the chain or poison the crystallization of the intermediate.[1]

    • Water Content: <0.5%.[1] Water quenches the alkoxide base, reducing yield and generating sodium hydroxide, which can hydrolyze the ester.[1]

  • Handling: Hygroscopic liquid/low-melting solid.[1] It has a distinct, penetrating odor.[1] Store under inert gas to prevent oxidation to the N-oxide or carboxylic acid.[1]

Dimethyl Oxalate (The Electrophile)[1]
  • CAS: 553-90-2[1]

  • Role: Acts as the dielectrophile. The first ester group reacts with the ketone enolate; the second ester group remains to become the 5-carboxylate on the pyrazole.[1]

  • Selection Logic: Dimethyl oxalate is strictly required.[1] Using diethyl oxalate in methanol would lead to transesterification, producing a mixture of methyl/ethyl esters that are difficult to separate.[1]

  • Stoichiometry: A slight excess (1.1–1.2 eq) is recommended to ensure complete consumption of the more valuable 2-acetylpyridine and to drive the equilibrium forward.[1]

Hydrazine Hydrate (The Dinucleophile)[1]
  • CAS: 7803-57-8 (Hydrate)[1]

  • Role: Condenses with the 1,3-diketo intermediate to close the pyrazole ring.[1]

  • Grade: 55% or 64% (w/w) aqueous solution (equivalent to ~80% or 100% hydrate).[1]

  • Safety Note: Hydrazine is a potent hepatotoxin and suspected carcinogen.[1] It is unstable in the presence of metal ions (Fe, Cu).[1] All glassware must be scrupulously clean.[1]

  • Alternative: Hydrazine hydrochloride can be used but requires an additional neutralization step, which adds salt to the reaction matrix and complicates workup.[1]

Part 3: Reagent & Solvent Ecosystem[1]

Base: Sodium Methoxide (NaOMe)[1][3]
  • Form: 25-30% solution in Methanol or solid powder (95%).

  • Logic: The base must match the ester alkyl group (Methyl) to prevent transesterification.[1] NaOMe is strong enough (

    
     of MeOH 
    
    
    
    15.5) to deprotonate the acetyl group of 2-acetylpyridine (
    
    
    19-20), establishing an equilibrium that is driven to completion by the precipitation of the enolate salt or subsequent steps.[1]
Solvent: Anhydrous Methanol[1]
  • Role: Solubilizes reagents and acts as the proton source during workup.[1]

  • Requirement: Must be "Dry" or "Anhydrous" (<0.05% water) for Step 1.[1]

Part 4: The Synthetic Workflow

Step 1: Claisen Condensation

Objective: Synthesis of Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate.

Mechanism: The methoxide anion deprotonates the alpha-methyl group of 2-acetylpyridine.[1] The resulting enolate attacks one carbonyl of dimethyl oxalate.[1] The tetrahedral intermediate collapses, expelling a methoxide ion.[1]

Protocol:

  • Setup: Flame-dried 3-neck Round Bottom Flask (RBF) equipped with a dropping funnel, thermometer, and

    
     inlet.
    
  • Charge: Add Sodium Methoxide (1.2 eq, 30% in MeOH) and dilute with anhydrous Methanol (5-10 volumes). Cool to 0°C.[1][3][4]

  • Addition: Add 2-Acetylpyridine (1.0 eq) dropwise. Stir for 15 minutes to form the enolate (yellow/orange color change).

  • Condensation: Add Dimethyl Oxalate (1.2 eq) (dissolved in warm MeOH if solid) dropwise, maintaining internal temp <10°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–12 hours. A thick precipitate (the sodium salt of the diketone) often forms.[1]

  • Workup: Quench with dilute acetic acid or HCl (to pH 4-5). The diketo-ester intermediate often precipitates as a yellow solid.[1] Filter, wash with cold water, and dry.[1][5]

    • Checkpoint: If no solid forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

      
      , and concentrate.[1][5]
      
Step 2: Cyclization

Objective: Formation of the Pyrazole Ring.[1][4][6]

Mechanism: Hydrazine acts as a double nucleophile.[1][4] It attacks the ketone (C4) and the ketone (C2) sequentially.[1] The order of attack is debated but ultimately yields the same thermodynamic aromatic product.[1]

Protocol:

  • Charge: Suspend the Diketo-ester intermediate from Step 1 in Methanol (10 volumes).

  • Addition: Add Hydrazine Hydrate (1.1 eq) dropwise at RT. (Caution: Exothermic).[1]

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The yellow intermediate spot should disappear, replaced by a fluorescent pyrazole spot.

  • Isolation: Cool to 0°C. The product often crystallizes directly.[1]

    • If no crystals: Concentrate the solvent to 20% volume, add cold water.[1] The product will precipitate.[1][7]

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

Part 5: Mandatory Visualization (Pathway Logic)[1]

ReactionPathway Start 2-Acetylpyridine + Dimethyl Oxalate Step1_Cond Step 1: Claisen Condensation (NaOMe / MeOH, 0°C to RT) Start->Step1_Cond Intermediate Intermediate: Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate Step1_Cond->Intermediate - MeOH Step2_Cyc Step 2: Cyclization (NH2NH2·H2O / MeOH, Reflux) Intermediate->Step2_Cyc Final Product: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Step2_Cyc->Final - 2 H2O

Figure 2: Step-by-step reaction workflow from starting materials to isolated product.

Part 6: Quantitative Data Summary

ParameterSpecificationRationale
2-Acetylpyridine Eq 1.0Limiting Reagent.
Dimethyl Oxalate Eq 1.1 – 1.2Excess ensures complete conversion of ketone.[1]
Sodium Methoxide Eq 1.2 – 1.5Must neutralize the enol proton formed (1 eq) + catalytic excess.[1]
Hydrazine Hydrate Eq 1.05 – 1.1Slight excess to drive cyclization; too much can attack the ester.[1]
Reaction Temp (Step 1) 0°C

RT
Low temp prevents side reactions (polymerization).[1]
Reaction Temp (Step 2) 65°C (Reflux)Required to overcome activation energy for dehydration/aromatization.[1]
Expected Yield 70 – 85%High efficiency typical for Claisen-Cyclization sequences.[1]

Part 7: Troubleshooting & Optimization

  • Transesterification: If the final NMR shows a mixture of Methyl and Ethyl esters, check the solvent. Never use Ethanol with Dimethyl Oxalate/Sodium Methoxide.[1]

  • Regioselectivity: The product exists as tautomers (

    
    -pyrazole).[1] In solution (NMR), the NH proton is labile.[1] If N-alkylation is performed subsequently, regioselectivity (N1 vs N2) becomes critical and is influenced by steric hindrance and solvent polarity.[1]
    
  • Hydrazine Attack on Ester: If Hydrazine is added too rapidly or in large excess at high heat, it may attack the methyl ester (C5), forming the hydrazide byproduct.[1] Control stoichiometry carefully.

References

  • Synthesis of Pyrazole Carboxylates via Claisen Condensation

    • Source: Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-diarylpyrazole-3-carboxylic acid derivatives."[1] Journal of Heterocyclic Chemistry, 2010.[1]

    • Relevance: Establishes the standard protocol for diketo-ester formation using dialkyl oxal
    • Link:[1]

  • Tautomerism in Pyrazoles

    • Source: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.[1]

    • Relevance: Explains the N-H proton shift distinguishing the 3- and 5- positions.
    • Link:[1]

  • Safety and Handling of Hydrazine

    • Source: PubChem Compound Summary for Hydrazine.[1]

    • Relevance: Toxicology and handling data for the cyclization reagent.[1]

    • Link:[1]

  • General Procedure for 2,4-Dioxobutanoates

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 291 (1955).[1]

    • Relevance: Foundational method for condensing ketones with esters using alkoxides.[1]

    • Link:[1]

Sources

Exploratory

Regioselectivity in the Synthesis of Pyridinyl-Pyrazole Carboxylates

A Senior Scientist’s Guide to Mechanistic Control Executive Summary The synthesis of 1-(pyridin-2-yl)-pyrazole carboxylates presents a classic but deceptive challenge in heterocyclic chemistry. While the condensation of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Mechanistic Control

Executive Summary

The synthesis of 1-(pyridin-2-yl)-pyrazole carboxylates presents a classic but deceptive challenge in heterocyclic chemistry. While the condensation of hydrazines with 1,3-dicarbonyls is textbook chemistry, the introduction of the pyridine ring creates a "regioselectivity trap." The electron-deficient nature of the pyridine ring reduces the nucleophilicity of the hydrazine, while the asymmetry of the 1,3-dicarbonyl precursor (e.g., ethyl acetopyruvate) creates competing electrophilic sites.

This guide moves beyond standard ethanol-reflux protocols, which frequently yield difficult-to-separate regioisomeric mixtures (1,3- vs. 1,5-isomers). Instead, we focus on solvent-controlled regioselectivity —specifically the use of fluorinated alcohols (TFE/HFIP) and Lewis Acid catalysis—to drive the reaction toward a single, predictable isomer.

The Mechanistic Challenge: The "Pyridyl Effect"

To control the reaction, one must understand the failure points of the standard Knorr pyrazole synthesis when applied to this scaffold.

1.1 Nucleophilic Ambiguity

In 2-hydrazinopyridine , the terminal nitrogen (


) is the primary nucleophile. However, the adjacent pyridine ring exerts a strong electron-withdrawing effect, significantly lowering the HOMO energy of 

compared to phenylhydrazine. This makes the initial attack on the dicarbonyl slower and more sensitive to steric and electronic subtle differences.
1.2 Electrophilic Competition

Consider the reaction with ethyl acetopyruvate (Ethyl 2,4-dioxopentanoate) to form a pyrazole carboxylate. The electrophile has two carbonyls:

  • C2 (

    
    -keto ester):  Highly electrophilic due to the adjacent ester but sterically more crowded.
    
  • C4 (Methyl ketone): Less electrophilic but sterically accessible.

The Bifurcation Point:

  • Path A (Kinetic): Attack at C2

    
     Cyclization 
    
    
    
    3-methyl-5-carboxylate isomer .
  • Path B (Thermodynamic/Solvent-Driven): Attack at C4

    
     Cyclization 
    
    
    
    5-methyl-3-carboxylate isomer .

Without intervention, the reaction often stalls or produces a 60:40 mixture.

Strategic Control Factors
2.1 The "Magic" of Fluorinated Solvents (TFE)

Recent field applications have demonstrated that 2,2,2-Trifluoroethanol (TFE) is not just a solvent but an active participant in regiocontrol. TFE acts as a strong hydrogen-bond donor (HBD).

  • Mechanism: TFE selectively coordinates to the more basic carbonyl of the 1,3-dicarbonyl and solvates the hydrazine. This specific solvation shell can invert the standard electronic preferences, often favoring the formation of the 5-methyl-3-carboxylate (the "anti-Knorr" product) by directing the hydrazine attack to the C4 carbonyl.

2.2 Lewis Acid Catalysis ([Dsim][TFA])

For industrial scalability, where TFE might be cost-prohibitive, the use of Brønsted-acidic ionic liquids like [Dsim][TFA] (1,3-disulfonic acid imidazolium trifluoroacetate) has shown to drive high yields and selectivity by activating the specific carbonyl for nucleophilic attack.

Visualization: Reaction Pathway & Control[1]

The following diagram illustrates the bifurcation of the reaction and how conditions dictate the outcome.

PyrazoleRegioselectivity Start 2-Hydrazinopyridine + Ethyl Acetopyruvate Condition_A Standard Condition (EtOH, Reflux) Start->Condition_A Condition_B Controlled Condition (TFE or AcOH) Start->Condition_B Inter_A Attack at C2 (Alpha-Keto) Condition_A->Inter_A Mixed Regio Inter_B Attack at C4 (Methyl Keto) Condition_A->Inter_B Condition_B->Inter_B H-Bond Direction Prod_A Isomer A: 3-Methyl-5-Carboxylate (Often Kinetic) Inter_A->Prod_A Prod_B Isomer B: 5-Methyl-3-Carboxylate (Thermodynamic/Directed) Inter_B->Prod_B

Caption: Mechanistic bifurcation in pyrazole synthesis. TFE/Acidic conditions favor Path B (Green), yielding the 3-carboxylate.

Validated Experimental Protocol

Target: Regioselective synthesis of Ethyl 1-(pyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate .

Materials
  • 2-Hydrazinopyridine (1.0 eq)

  • Ethyl acetopyruvate (1.1 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [Primary Recommendation] OR Glacial Acetic Acid [Secondary].

  • Catalyst (Optional): Trifluoroacetic acid (10 mol%) if using TFE.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinopyridine (10 mmol) in TFE (20 mL).

  • Addition: Add Ethyl acetopyruvate (11 mmol) dropwise at room temperature. Note: The solution may turn slightly yellow/orange.

  • Activation: If reaction kinetics are slow (monitored by TLC), add TFA (1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 75°C for TFE) for 4–6 hours.

    • Why Reflux? While room temperature might suffice for phenylhydrazine, the deactivated pyridyl hydrazine requires thermal energy to overcome the activation barrier for the cyclization step (dehydration).

  • Work-up:

    • Evaporate the TFE under reduced pressure (recoverable/recyclable).

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with saturated

      
       (2 x 20 mL) to remove trace acid.
      
    • Wash with Brine (20 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from minimal hot Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validation (QC)

Before proceeding to biological testing, you must validate the regiochemistry. The methyl group shift is diagnostic.

FeatureIsomer A (3-Methyl-5-Carboxylate)Isomer B (5-Methyl-3-Carboxylate)

NMR (

)

2.30 - 2.40 ppm

2.50 - 2.65 ppm (Deshielded by Ring Current)
NOE Signal NOE between

and Pyridine Ring protons
NO NOE between

and Pyridine Ring

NMR (Carbonyl)
Ester

typically more shielded
Ester

typically more deshielded

Data Source: Aggregated from general pyrazole NMR shift trends [1, 2].

Industrial Application & Relevance

This specific scaffold is not merely academic. It is a direct structural analog to the Anthranilic Diamide class of insecticides (e.g., Chlorantraniliprole). In these molecules, the pyrazole-3-carboxylate (or carboxylic acid) orientation is critical for binding to the Ryanodine receptor.

Why TFE matters in Industry: While TFE is expensive, its ability to eliminate the need for chromatographic separation of isomers (by yielding >95:5 selectivity) often reduces the Total Cost of Goods (COGS) in scale-up environments compared to cheap ethanol processes that require extensive purification.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: CONICET / Journal of Organic Chemistry. Context: Establishes TFE/HFIP as superior solvents for directing 1,3-diketone condensation.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI (Int. J. Mol. Sci). Context: Discusses the electronic control of pyrazole nitrogen atoms and NMR validation of isomers.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal / J. Org. Chem. Context: Details the acid-assisted mechanisms and stepwise cycloaddition pathways relevant to electron-deficient hydrazines.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: NIH / PMC. Context: Authoritative review on tautomerism and NMR characterization of pyrazole isomers.

Protocols & Analytical Methods

Method

Detailed synthetic protocol for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

This document outlines a detailed, robust synthetic protocol for the preparation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4). This procedure is designed for research and development applicati...

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines a detailed, robust synthetic protocol for the preparation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4). This procedure is designed for research and development applications, emphasizing scalability, purity, and operational safety.

Executive Summary

  • Target Molecule: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate[1][2]

  • Core Strategy: Two-step sequence involving a Claisen condensation of 2-acetylpyridine with dimethyl oxalate, followed by cyclization with hydrazine hydrate.

  • Key Advantages: High regioselectivity, crystalline intermediates (avoiding chromatography), and use of commercially available starting materials.

  • Yield Potential: 60–75% (overall).

Reaction Scheme & Logic

The synthesis relies on the formation of a 1,3-diketone intermediate (specifically a 2,4-dioxoalkanoate), which exists in equilibrium with its enol form. The subsequent reaction with hydrazine is a Knorr-type pyrazole synthesis.

ReactionScheme SM1 2-Acetylpyridine (C7H7NO) Inter Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (Enol Form) SM1->Inter Step 1: Claisen Condensation 0°C to RT, 4h SM2 Dimethyl Oxalate (C4H6O4) SM2->Inter Base NaOMe / MeOH Base->Inter Product Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Target) Inter->Product Step 2: Cyclization EtOH, Reflux, 2-4h Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product

Figure 1: Synthetic pathway for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

Objective: Formation of the 1,3-dicarbonyl backbone via Claisen condensation.

Reagents & Materials:

  • 2-Acetylpyridine (1.0 eq)

  • Dimethyl oxalate (1.2 eq)

  • Sodium Methoxide (NaOMe), 25-30% wt solution in MeOH (1.2–1.5 eq)

  • Methanol (anhydrous)

  • Glacial Acetic Acid or 3M HCl (for quenching)

  • MTBE or Diethyl Ether (for washing)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Dissolution: Charge the flask with Dimethyl Oxalate (1.2 eq) and anhydrous Methanol (5–10 volumes relative to acetylpyridine). Cool the solution to 0–5°C using an ice/water bath.

  • Base Addition: Add Sodium Methoxide solution (1.2 eq) dropwise over 15–20 minutes. Note: Exothermic reaction. Maintain internal temperature <10°C.

  • Substrate Addition: Add 2-Acetylpyridine (1.0 eq) dropwise over 15 minutes. The solution will typically turn yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours .

    • Monitoring: Check reaction progress by TLC (SiO2, 50% EtOAc/Hexane). The starting ketone spot should disappear.

  • Quenching & Isolation:

    • The reaction mixture will likely contain the sodium salt of the diketone as a precipitate.[3]

    • Cool the mixture back to 0°C.

    • Acidify carefully with Glacial Acetic Acid (or 1M HCl) until pH reaches ~4–5. This liberates the free enol, which often precipitates as a yellow/ochre solid.

    • Add water (equal volume to MeOH) to complete precipitation.

    • Filtration: Filter the solid, wash with cold water (2x) and cold MeOH (1x).

    • Drying: Dry the solid under vacuum at 40°C.

    • Yield checkpoint: Expect >80% yield of the crude diketo ester.

Critical Mechanism Note: The use of NaOMe in MeOH is crucial to prevent transesterification (which would occur if NaOEt/EtOH were used, yielding the ethyl ester).

Step 2: Cyclization to Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Objective: Formation of the pyrazole ring via double condensation with hydrazine.

Reagents & Materials:

  • Intermediate from Step 1 (1.0 eq)

  • Hydrazine Hydrate (1.1–1.2 eq) – Caution: Toxic/Carcinogenic

  • Ethanol (Absolute) or Methanol

  • Acetic Acid (catalytic, optional)

Procedure:

  • Setup: Equip a single-neck RBF with a reflux condenser and stir bar.

  • Suspension: Suspend the Intermediate (diketo ester) (1.0 eq) in Ethanol (10 volumes).

  • Addition: Add Hydrazine Hydrate (1.1 eq) dropwise at RT.

    • Observation: The yellow suspension often clears briefly before the product begins to precipitate, or it may thicken.

  • Reflux: Heat the mixture to Reflux (78°C) for 2–4 hours .

    • Monitoring: TLC should show complete consumption of the diketo ester.

  • Workup:

    • Cool the reaction mixture slowly to RT, then to 0°C.

    • Filtration: Filter the crystalline solid.

    • Washing: Wash the filter cake with cold Ethanol (to remove unreacted hydrazine and byproducts) and then Diethyl Ether (to facilitate drying).

  • Purification:

    • The crude product is often sufficiently pure (>95%).

    • If necessary, recrystallize from hot Ethanol or Methanol .

Characterization Data (Expected)

TechniqueParameterExpected Signal / ValueAssignment
Physical AppearanceWhite to off-white solidCrystalline powder
Melting Point210–215°C (dec)Typical for pyrazole acids/esters
1H NMR Solvent: DMSO-d6δ 13.5–14.2 (br s, 1H)Pyrazole NH (tautomeric)
δ 8.6–8.7 (d, 1H)Pyridine C6-H
δ 7.9–8.1 (m, 2H)Pyridine C3-H, C4-H
δ 7.3–7.5 (m, 2H)Pyridine C5-H + Pyrazole C4-H
δ 3.85 (s, 3H)Ester -OCH3
MS (ESI) Positive Modem/z = 204.1 [M+H]+Molecular Ion

Note on Tautomerism: The product exists as a tautomeric mixture. While named methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, in solution the proton rapidly exchanges between N1 and N2. The NMR signals for the pyrazole carbons will reflect this averaging.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete enolization or moisture.Ensure MeOH is anhydrous. Increase NaOMe to 1.5 eq.
Product is Oily (Step 1) Incomplete acidification.Ensure pH is adjusted to ~4.5. If oil persists, extract with DCM, dry over Na2SO4, and evaporate.
Regioisomer Impurities N/A for unsubstituted hydrazine.With methyl hydrazine, two isomers form. With hydrazine hydrate, only one product (tautomer) is formed.
Transesterification Wrong solvent/base combination.strictly use NaOMe/MeOH for methyl ester. Do not use EtOH in Step 1.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood with double gloves. Quench waste with bleach (sodium hypochlorite) before disposal.

  • Sodium Methoxide: Corrosive and moisture sensitive. Causes severe burns.

  • 2-Acetylpyridine: Irritant.

References

  • General Pyrazole Synthesis: Knorr, L. Ber. Dtsch. Chem. Ges.1883 , 16, 2597. (Foundational chemistry).[4]

  • Regioselectivity in Pyrazole Synthesis: Gosselin, F.; O'Shea, P. D.; et al. Synlett2006 , 19, 3267–3270. Link

  • Analogous Synthesis (Ethyl Ester):CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.
  • Analogous Synthesis (5-Methyl): Org. Synth.1941 , Coll.[3] Vol. 1, 309.[3] (Standard protocol for 3,5-disubstituted pyrazoles). Link

  • Product Identification: CAS 1340553-59-4 (Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate).[1][2]

Sources

Application

Precision Synthesis of Pyridine-Substituted Pyrazoles: A Regioselective Protocol

Executive Summary & Strategic Rationale The pyrazole-pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Celecoxib analogs, p38 MAP kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazole-pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Celecoxib analogs, p38 MAP kinase inhibitors). While the formation of the pyrazole ring is classically achieved via the Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines), the introduction of a pyridine substituent introduces unique electronic and steric challenges that affect regioselectivity and yield .

This application note details a robust, two-stage protocol for synthesizing 3-(pyridin-2-yl)-1H-pyrazoles. Unlike generic procedures, this guide addresses the specific electronic influence of the pyridine nitrogen on the 1,3-diketone intermediate and provides a self-validating workflow to ensure isomeric purity.

Key Mechanistic Challenges
  • Regioselectivity: In non-symmetric 1,3-diketones (e.g., 1-(pyridin-2-yl)butane-1,3-dione), the hydrazine nucleophile can attack either carbonyl. The electron-withdrawing nature of the pyridine ring activates the adjacent carbonyl, but steric hindrance can direct attack to the distal carbonyl.

  • Tautomerism: The resulting

    
    -pyrazole exists in tautomeric equilibrium, complicating NMR characterization.
    
  • Purification: The basicity of the pyridine ring often leads to streaking on silica gel, requiring modified mobile phases.

Reaction Pathway & Logic

The following flowchart illustrates the critical decision points and reaction flow, from precursor assembly to final isolation.

PyrazoleSynthesis cluster_mech Mechanistic Insight Start Start: Precursors Claisen Step 1: Claisen Condensation (Ethyl Picolinate + Acetone) Start->Claisen NaOEt, THF, Reflux Diketone Intermediate: 1-(pyridin-2-yl)butane-1,3-dione Claisen->Diketone Acidic Workup (pH 5-6) Cyclization Step 2: Cyclization (Hydrazine Hydrate/EtOH) Diketone->Cyclization N2H4·H2O, Reflux Workup Workup & Purification (pH Adjustment + Recryst.) Cyclization->Workup Evaporation Final Product: 3-(pyridin-2-yl)-5-methyl-1H-pyrazole Workup->Final Yield >80%

Figure 1: Strategic workflow for the synthesis of pyridine-substituted pyrazoles via 1,3-diketone condensation.

Detailed Experimental Protocol

Phase 1: Synthesis of the 1,3-Diketone Scaffold

Objective: Prepare 1-(pyridin-2-yl)butane-1,3-dione via Claisen condensation. Rationale: Direct purchase of this intermediate is often cost-prohibitive or suffers from stability issues. In-situ preparation ensures high reactivity.

Reagents:

  • Ethyl picolinate (Ethyl 2-pyridinecarboxylate): 100 mmol

  • Acetone (dry): 120 mmol

  • Sodium Ethoxide (NaOEt): 120 mmol (commercial or freshly prepared)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Activation: Suspend NaOEt (8.16 g, 120 mmol) in anhydrous THF (150 mL). Cool to 0°C.

  • Addition: Mix Ethyl picolinate (15.1 g, 100 mmol) and Acetone (6.96 g, 120 mmol) in a separate flask. Add this mixture dropwise to the NaOEt suspension over 30 minutes.

    • Note: The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (60°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench & Isolation:

    • Cool to room temperature.[1]

    • The sodium salt of the diketone will likely precipitate. Filter the solid.[2]

    • Dissolve the solid in minimal water and carefully acidify to pH 5–6 with Glacial Acetic Acid. Do not use strong mineral acids (HCl) to avoid protonating the pyridine nitrogen excessively, which complicates extraction.

    • Extract with

      
       (
      
      
      
      mL). Dry over
      
      
      and concentrate in vacuo.
    • Yield Check: Expect a yellow oil or low-melting solid (keto-enol tautomers).

Phase 2: Cyclization to Pyrazole

Objective: Condensation of the 1,3-diketone with Hydrazine Hydrate.[3] Mechanistic Note: Hydrazine is a bis-nucleophile. The initial attack usually occurs at the most electrophilic carbonyl. In this scaffold, the reaction is robust enough that hydrazine hydrate yields the 3-(pyridin-2-yl)-5-methyl-1H-pyrazole efficiently.

Reagents:

  • 1-(pyridin-2-yl)butane-1,3-dione (from Phase 1): 50 mmol

  • Hydrazine Hydrate (80% or 64% aqueous solution): 60 mmol (1.2 equiv)

  • Solvent: Ethanol (Absolute)[4]

Procedure:

  • Dissolution: Dissolve the crude diketone (approx. 8.15 g, 50 mmol) in Ethanol (100 mL) in a 250 mL round-bottom flask.

  • Addition: Add Hydrazine Hydrate (3.0 g/2.9 mL, 60 mmol) dropwise at room temperature.

    • Exotherm Alert: The reaction is exothermic. Add slowly to prevent bumping.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

    • Validation: TLC should show the disappearance of the diketone spot and the appearance of a more polar, UV-active spot (Product).

  • Workup:

    • Concentrate the reaction mixture to

      
      20% volume under reduced pressure.
      
    • Cool to 0°C. The product often precipitates as a white or off-white solid.

    • Filter and wash with cold ethanol/water (1:1).

  • Purification (If no precipitate forms):

    • Evaporate to dryness.[5]

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

    • Chromatography: If necessary, use a silica column.[2] Critical: Pre-treat the silica with 1% Triethylamine in Hexane to neutralize acidic sites, preventing the pyridine moiety from sticking. Elute with 2–5% Methanol in DCM.

Data Summary & Characterization

ParameterSpecification / Observation
Appearance White to pale yellow crystalline solid
Yield (Overall) 65% – 85% (depending on purity of diketone)
Melting Point 130–134°C (Lit. value varies by exact derivative)

H NMR (DMSO-

)

13.0 (br s, 1H, NH), 8.6 (d, 1H, Py-H), 7.8 (m, 2H, Py-H), 7.3 (m, 1H, Py-H), 6.6 (s, 1H, Pyrazole-CH), 2.3 (s, 3H, CH3)
MS (ESI)

observed at expected mass (e.g., 160.2 for methyl derivative)

Troubleshooting & Optimization

Regioselectivity with Substituted Hydrazines

If using Phenylhydrazine instead of Hydrazine Hydrate, you will generate two isomers: 1-phenyl-3-(pyridin-2-yl)-5-methylpyrazole and 1-phenyl-5-(pyridin-2-yl)-3-methylpyrazole.

  • Guidance: The major product is typically governed by the initial attack of the more nucleophilic nitrogen (the

    
    ) on the more electrophilic carbonyl.
    
  • Control: To force a specific isomer, use a Regioselective Solvent System .

    • Protic Solvents (EtOH): Favor the formation of 1-aryl-5-hydroxy-pyrazolines which dehydrate to pyrazoles.

    • Aprotic Solvents (THF/Toluene): Can alter the ratio.

    • Best Practice: For strict regiocontrol, consider synthesizing the enaminone intermediate (using DMF-DMA) instead of the diketone, as enaminones have a clearly defined electrophilic center [1].

Acid Sensitivity

The pyridine ring is basic. If your workup is too acidic, the product will remain in the aqueous phase as the pyridinium salt. Always adjust pH to


8 before organic extraction.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.[1]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 1,3-Diketone Precursors

    • Title: Synthesis routes of 1-(Pyridin-3-yl)butane-1,3-dione.[5]

    • Source: BenchChem.[5]

  • General Pyrazole Protocols

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • One-Pot Strategies

    • Title: Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Str
    • Source: Current Organic Chemistry (EurekaSelect).
    • URL:[Link]

Sources

Method

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction: The Prominence of the Pyrazole Core in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This has led to the successful development of numerous blockbuster drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, underscoring the therapeutic significance of this heterocyclic system. The incorporation of a pyridine ring into the pyrazole framework, as seen in Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, introduces an additional layer of complexity and potential for targeted drug design, offering hydrogen bond acceptors and donors that can fine-tune a molecule's interaction with its biological target.

This application note provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, a key building block for the development of novel therapeutics.

Synthetic Strategy: A Reliable and Adaptable Pathway

The synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate can be efficiently achieved through a well-established and robust multi-step sequence. The general strategy involves the construction of the pyrazole ring via the condensation of a β-ketoester with hydrazine, followed by esterification.

Visualizing the Synthetic Workflow

Synthetic_Workflow A 2-Acetylpyridine D Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (β-ketoester intermediate) A->D Claisen Condensation B Diethyl carbonate B->D C Sodium ethoxide C->D F 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid D->F Pyrazole formation E Hydrazine hydrate E->F H Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Target Molecule) F->H Esterification G Methanol, Acid catalyst (e.g., H2SO4) G->H

Caption: Synthetic workflow for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

Protocol 1: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

This crucial β-ketoester intermediate is synthesized via a Claisen condensation reaction.

Materials:

  • 2-Acetylpyridine

  • Diethyl carbonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reactants: To this solution, add a mixture of 2-acetylpyridine (1.0 eq) and diethyl carbonate (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with 1 M hydrochloric acid until the pH is neutral.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 3-oxo-3-(pyridin-2-yl)propanoate.

Protocol 2: Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

The pyrazole ring is formed by the cyclization of the β-ketoester with hydrazine.

Materials:

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (2 M)

Procedure:

  • Reaction Setup: Dissolve Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Hydrolysis: After cooling, add 2 M sodium hydroxide solution and continue to reflux for an additional 2 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Protocol 3: Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

The final step is a standard Fischer esterification.

Materials:

  • 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Reaction Setup: Suspend 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

  • Purification: Purify by column chromatography to obtain the final product, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

Medicinal Chemistry Applications: A Scaffold Ripe with Potential

While specific biological data for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is not extensively published, its structural motifs are present in numerous bioactive molecules, suggesting a high potential for its application in drug discovery. The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse library of compounds through modification of the ester functionality.

Kinase Inhibitors in Oncology

The pyridinyl-pyrazole scaffold is a well-established core in the design of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Workflow for Amide Library Synthesis:

Amide_Library_Synthesis A Methyl 3-(pyridin-2-yl)-1H- pyrazole-5-carboxylate C 3-(Pyridin-2-yl)-1H-pyrazole- 5-carboxylic acid A->C Step 1 B LiOH or NaOH (Hydrolysis) B->C F 3-(Pyridin-2-yl)-1H-pyrazole- 5-carboxamide Derivatives C->F Step 2 D Coupling Agents (e.g., HATU, EDCI) D->F E Diverse Amine Library (R-NH2) E->F

Caption: General workflow for the synthesis of a 3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide library.

By converting the methyl ester to the corresponding carboxylic acid, a diverse library of amides can be readily synthesized using standard peptide coupling reagents. This allows for the exploration of the chemical space around the pyrazole core to optimize potency and selectivity for specific kinase targets.[7]

Table 1: Representative Kinase Targets for Pyridinyl-Pyrazole Scaffolds

Kinase TargetTherapeutic AreaRationale for Targeting with Pyridinyl-Pyrazole
Cyclin-Dependent Kinases (CDKs)OncologyThe pyrazole core can mimic the purine ring of ATP, and the pyridine moiety can be modified to achieve selectivity for different CDK isoforms.[5]
c-Jun N-terminal Kinase (JNK)Neurodegenerative Diseases, InflammationThe pyridinyl-pyrazole scaffold has been shown to yield potent and selective JNK inhibitors.[8]
Vascular Endothelial Growth Factor Receptor (VEGFR)OncologyPyrazole derivatives are known to inhibit VEGFR, a key regulator of angiogenesis.
Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[9][10] Pyrazole-containing compounds, most notably the COX-2 inhibitor celecoxib, have a long history as effective anti-inflammatory agents.[11] The 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate scaffold can be utilized to develop novel anti-inflammatory drugs that may target enzymes such as cyclooxygenases (COX) or various inflammatory kinases.

Protocols for Biological Evaluation

Protocol 4: General Kinase Inhibition Assay

A common method to assess the inhibitory potential of a compound against a specific kinase is through an in vitro kinase assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate derivatives

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a microplate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 5: Cellular Proliferation Assay (Anticancer Activity)

To evaluate the anticancer potential of the synthesized compounds, a cellular proliferation assay, such as the MTT or MTS assay, can be employed.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • Test compounds

  • MTT or MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a readily modifiable ester group make it an ideal starting point for the generation of large and diverse compound libraries. The inherent biological potential of the pyridinyl-pyrazole scaffold, particularly in the areas of oncology and inflammation, provides a strong rationale for its exploration in drug discovery programs. Future work should focus on the synthesis of amide and other derivatives of this core structure and their systematic evaluation against a panel of relevant biological targets to unlock their full therapeutic potential.

References

Sources

Application

Use of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as a building block for drug discovery

This application note is structured as a comprehensive technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as...

Author: BenchChem Technical Support Team. Date: February 2026

This application note is structured as a comprehensive technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as a versatile scaffold.

Executive Summary

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a high-value pharmacophore scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization. Its structural significance lies in the bidentate nitrogen motif (pyridine nitrogen and pyrazole amine), which mimics the adenine ring of ATP, making it a privileged structure for kinase inhibitor design. Furthermore, the 5-carboxylate handle provides an orthogonal vector for library expansion into solvent-exposed regions of protein targets.

This guide details the physicochemical properties, synthetic protocols, and strategic applications of this building block, providing self-validating workflows for library generation.

Chemical Profile & Structural Insight[1][2]

Physicochemical Properties
PropertyValueRelevance to Drug Discovery
Molecular Formula C₁₁H₉N₃O₂Low MW suitable for FBDD (Fragment-Based Drug Discovery).
Molecular Weight 215.21 g/mol Leaves significant "room" for functionalization while staying <500 Da.
H-Bond Donors 1 (Pyrazole NH)Critical for H-bond network in enzyme active sites (e.g., hinge region).
H-Bond Acceptors 3 (Pyridine N, Pyrazole N, Carbonyl O)Facilitates metal coordination and receptor binding.
Tautomerism 1H/2H-pyrazole equilibriumCritical: The proton shifts between N1 and N2. In solution, the tautomer stabilizing the intramolecular H-bond (if possible) or minimizing dipole often predominates.
The "Hinge Binder" Motif

The core utility of this molecule is its ability to function as a bidentate hinge binder in kinase enzymes.

  • Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA).

  • Pyrazole NH: Acts as a Hydrogen Bond Donor (HBD).

  • Geometry: The planar arrangement allows it to slot into the ATP-binding pocket, mimicking the Adenine base.

Strategic Applications

Kinase Inhibition (ATP-Competitors)

The scaffold is homologous to established inhibitors of p38 MAP Kinase , BRAF , and TGF-β receptor type I . The pyridine-pyrazole axis provides high affinity for the hinge region, while the ester group (at the 5-position) points towards the solvent front or the "gatekeeper" residue, allowing for the attachment of solubilizing groups or selectivity-enhancing moieties.

Metallo-Pharmaceuticals

Due to the chelating ability of the pyridine-pyrazole N-N motif, this scaffold is used to synthesize bioactive metal complexes (e.g., Ruthenium(II) or Copper(II)) which can act as DNA intercalators or catalytic antioxidants.

Experimental Protocols

Protocol A: Scalable Synthesis of the Scaffold

Rationale: Commercial availability can vary. This robust "Claisen-Cyclization" route ensures multigram supply.

Reaction Scheme:

  • Claisen Condensation: 2-Acetylpyridine + Dimethyl Oxalate

    
     Diketo-ester intermediate.
    
  • Cyclization: Diketo-ester + Hydrazine

    
     Pyrazole product.
    

Materials:

  • 2-Acetylpyridine (1.0 eq)

  • Dimethyl oxalate (1.2 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq, 25% in MeOH)

  • Hydrazine monohydrate (1.2 eq)

  • Solvents: Methanol, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Condensation: In a flame-dried flask under N₂, dissolve 2-acetylpyridine (10 g) and dimethyl oxalate in dry MeOH (100 mL).

  • Addition: Dropwise add NaOMe solution at 0°C. A yellow precipitate (enolate) will form.

  • Reflux: Warm to room temperature (RT) and then reflux for 3 hours. Monitor by LC-MS for the consumption of ketone.

  • Quench: Cool to RT. The intermediate (dioxobutanoate) can be isolated or used in situ. Recommendation: Use in situ for efficiency.

  • Cyclization: Dilute the mixture with AcOH (50 mL). Cool to 0°C.

  • Hydrazine Addition: Add hydrazine monohydrate dropwise. (Caution: Exothermic).

  • Final Reflux: Heat the mixture to 60°C for 4 hours.

  • Workup: Evaporate volatiles. Dilute with water (200 mL). The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from EtOH.[1]

Validation:

  • ¹H NMR (DMSO-d₆): Look for Pyrazole-H4 singlet (~7.2-7.5 ppm) and Pyridine protons. Absence of methyl ketone singlet.

Protocol B: Regioselective N-Alkylation

Challenge: Alkylation of the pyrazole NH can yield N1 or N2 isomers. Solution: Steric control and solvent choice. For this specific scaffold, the bulky pyridine group at C3 directs alkylation predominantly to N1 (distal to pyridine) under basic conditions, but mixtures are common.

Workflow:

  • Dissolve Scaffold (1.0 eq) in DMF (anhydrous).

  • Add Cesium Carbonate (Cs₂CO₃) (2.0 eq). Stir for 30 min at RT to deprotonate.

  • Add Alkyl Halide (1.1 eq). Stir at RT (or 60°C for unreactive halides).

  • Separation: The isomers usually have distinct R_f values. Use Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Note: The N1-alkylated product (distal) is typically less polar than the N2-alkylated product (proximal) due to "shielding" of the pyridine lone pair in the N2 isomer.

Protocol C: Library Generation (Amide Coupling)

Rationale: Converting the ester to an amide allows access to the solvent-exposed pocket of the target protein.

Step-by-Step Methodology:

  • Hydrolysis: Treat the methyl ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2h. Acidify to pH 3 to precipitate the carboxylic acid.

  • Activation: Suspend the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 10 min.

  • Coupling: Add the diverse Amine (R-NH₂, 1.1 eq). Stir 4-12h.

  • Purification: HPLC (Reverse phase) is preferred for the final library to ensure >95% purity for screening.

Visualization of Workflows

Synthesis & Functionalization Pathway

This diagram illustrates the logical flow from raw materials to diverse drug leads.

G Start 2-Acetylpyridine + Dimethyl Oxalate Inter Diketo-Ester Intermediate Start->Inter Claisen Cond. Scaffold Methyl 3-(pyridin-2-yl) -1H-pyrazole-5-carboxylate Inter->Scaffold Hydrazine Cyclization PathA Path A: Hydrolysis & Amide Coupling Scaffold->PathA LiOH; then Amine/HATU PathB Path B: N-Alkylation (N1/N2 Isomers) Scaffold->PathB R-X, Cs2CO3 Target2 Metallo-Drug Complexes Scaffold->Target2 Metal Salts (Cu, Ru, etc.) Target1 Kinase Inhibitor Library PathA->Target1 Lead Opt. PathB->Target1

Caption: Figure 1. Synthetic workflow transforming raw precursors into functionalized drug candidates via the central pyrazole scaffold.[2]

Kinase Binding Mode (Conceptual)

Visualizing how the scaffold interacts with the ATP binding site.

KinaseBinding cluster_pocket ATP Binding Pocket (Hinge Region) Hinge Hinge Residue (Backbone NH/CO) Scaffold Pyridine-Pyrazole Core Scaffold->Hinge H-Bond (Bidentate) Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper Steric Interaction Solvent Solvent Front (Amide Extensions) Scaffold->Solvent Vector for Growth

Caption: Figure 2. Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete condensation or hydration of hydrazine.Ensure NaOMe is fresh/dry. Use Glacial AcOH to drive dehydration during cyclization.
Regioisomer Mixtures (Alkylation) Lack of steric guidance.Use bulky protecting groups if specific isomers are needed, or separate via preparative HPLC.
Poor Solubility Planar, aromatic stacking.Introduce solubilizing tails (e.g., morpholine, piperazine) at the ester/amide position early in the sequence.

References

  • Synthesis of Pyrazole-Based Kinase Inhibitors

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: General protocols for pyrazole synthesis in medicinal chemistry.
  • Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

    • Source: MDPI Molecules
    • Context: Detailed review of the biological relevance of pyridine-pyrazole fused systems and their analogs.
    • [Link]

  • Fragment-Based Drug Discovery using Pyrazole Scaffolds

    • Source: Journal of Medicinal Chemistry (ACS)
    • Context: Discussion on the "privileged" nature of the pyrazole-pyridine motif in FBDD.
    • [Link]

  • PubChem Compound Summary: 5-methyl-1H-pyrazole-3-carboxylic acid [3]

    • Source: PubChem[3][4][5]

    • Context: Physicochemical data for the core pyrazole-carboxylate substructure.[6][7][8][9][10][11]

    • [Link]

Sources

Method

Application Note: Biological Screening Assays for Pyridinyl-Pyrazole Compounds

Introduction: The Pyridinyl-Pyrazole Scaffold The pyridinyl-pyrazole moiety represents a "privileged scaffold" in medicinal chemistry, renowned for its ability to function as a bioisostere of ATP-mimetic heterocycles. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinyl-Pyrazole Scaffold

The pyridinyl-pyrazole moiety represents a "privileged scaffold" in medicinal chemistry, renowned for its ability to function as a bioisostere of ATP-mimetic heterocycles. This structural class has yielded potent inhibitors for a diverse range of protein kinases, most notably p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Transforming Growth Factor-β Receptor Type I (TGF-βR1/ALK5) .

The pharmacological versatility of this scaffold stems from the pyridine nitrogen’s capacity to accept a hydrogen bond from the kinase hinge region (e.g., Met109 in p38α), while the pyrazole core orients substituents into the hydrophobic specificity pockets.

This guide provides a rigorous, field-validated screening cascade for evaluating novel pyridinyl-pyrazole derivatives. We focus on two critical dimensions: biochemical potency (intrinsic enzyme inhibition) and cellular efficacy (pathway modulation).

Screening Strategy & Workflow

To ensure high-fidelity data, we employ a funnel approach. Compounds are first filtered through a high-throughput biochemical assay to determine intrinsic


 or 

values. Hits are then advanced to cell-based assays to verify membrane permeability and target engagement in a physiological context.
Diagram 1: Screening Cascade for Kinase Inhibitors

ScreeningCascade Library Compound Library (Pyridinyl-Pyrazoles) Biochem Primary Screen: Biochemical Kinase Assay (ADP-Glo / TR-FRET) Library->Biochem Filter1 Hit Selection (>50% Inhibition @ 10 µM) Biochem->Filter1 Filter1->Biochem Fail / Retest IC50 Dose-Response Determination (IC50) Filter1->IC50 Pass Cellular Secondary Screen: Cell-Based Target Engagement (Western Blot / Reporter Assay) IC50->Cellular IC50 < 1 µM Functional Functional Assay: Cytokine Release / Phenotype (e.g., TNF-alpha ELISA) Cellular->Functional Confirmed Phospho-Inhibition Lead Lead Candidate Validation Functional->Lead

Caption: A hierarchical screening workflow designed to filter pyridinyl-pyrazole compounds from initial binding affinity to functional cellular efficacy.

Protocol A: Biochemical Potency Assay (p38 MAPK)

Methodology: ADP-Glo™ Kinase Assay (Luminescence) Rationale: Pyridinyl-pyrazoles are ATP-competitive inhibitors.[1] The ADP-Glo platform is preferred over radiometric methods (


P-ATP) due to its high sensitivity, broad dynamic range, and elimination of radioactive waste disposal. It measures the ADP generated from the kinase reaction, which is linearly correlated with kinase activity.
Materials & Reagents[2][3][4][5][6][7]
  • Enzyme: Recombinant human p38α MAPK (active).

  • Substrate: ATF2 protein or p38 peptide substrate.

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Controls:

    • Positive Control: SB 203580 (Standard pyridinyl-imidazole inhibitor).[2][3]

    • Vehicle Control: 1% DMSO.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO.

    • Perform a 3-fold serial dilution to generate a 10-point dose-response curve (e.g., 10 µM to 0.5 nM final concentration).

    • Transfer 250 nL of compound to a 384-well white, low-volume plate (e.g., Corning 4514).

  • Enzyme Reaction Assembly:

    • Dilute p38α enzyme in Assay Buffer to 2x the final concentration (typically 2–5 ng/well).

    • Add 2.5 µL of 2x Enzyme solution to the wells containing compound.

    • Incubate: 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Addition:

    • Prepare a 2x mix of ATP (using

      
       concentration, approx. 50–100 µM) and ATF2 substrate.
      
    • Add 2.5 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate: 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate: 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Incubate: 30 minutes at RT.[4]

  • Data Acquisition:

    • Read luminescence (RLU) on a multi-mode plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate percent inhibition using the formula:



Fit data to a 4-parameter logistic equation to determine 

.

Protocol B: Cellular Target Engagement (TGF-β Pathway)

Methodology: Western Blot Analysis of Smad2 Phosphorylation Rationale: To validate that the pyridinyl-pyrazole compound permeates the cell membrane and inhibits the intracellular kinase domain of TGF-βR1 (ALK5). Inhibition of ALK5 prevents the phosphorylation of downstream effectors Smad2 and Smad3.

Materials
  • Cell Line: NIH 3T3 (Mouse embryonic fibroblasts) or A549 (Human lung carcinoma).

  • Stimulant: Recombinant Human TGF-β1 (PeproTech or R&D Systems).

  • Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Antibodies:

    • Primary: Anti-Phospho-Smad2 (Ser465/467) (Rabbit mAb).

    • Primary: Anti-Total Smad2/3 (Loading Control).

    • Secondary: HRP-conjugated Anti-Rabbit IgG.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells at

      
       cells/well in a 6-well plate.
      
    • Allow cells to attach overnight in DMEM + 10% FBS.

  • Starvation (Critical Step):

    • Aspirate media and wash with PBS.

    • Add serum-free DMEM (0.1% BSA) and incubate for 16–24 hours. Note: Serum starvation reduces basal phosphorylation levels, maximizing the signal-to-noise ratio upon stimulation.

  • Compound Treatment:

    • Add the test compound (at

      
       determined from biochemical assay, typically 1–5 µM) to the starvation media.
      
    • Include a Vehicle Control (DMSO) and a Positive Control (e.g., Galunisertib/LY2157299).

    • Incubate: 1 hour at 37°C.

  • Pathway Stimulation:

    • Add TGF-β1 to a final concentration of 5 ng/mL directly to the media.

    • Incubate: 30–60 minutes at 37°C.

  • Lysate Preparation & Blotting:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with cold RIPA buffer. Collect supernatant after centrifugation (14,000 x g, 10 min).

    • Perform SDS-PAGE and transfer to PVDF/Nitrocellulose membrane.

    • Probe for p-Smad2 and Total Smad2 .

Interpretation: A potent inhibitor will show a dose-dependent disappearance of the p-Smad2 band while Total Smad2 levels remain constant.

Diagram 2: Mechanism of Action & Signaling Pathways

SignalingPathway Ligand_TGF TGF-beta Ligand Receptor_TGF TGF-beta Receptor I (ALK5) Ligand_TGF->Receptor_TGF Ligand_LPS LPS / Stress Receptor_TLR TLR4 / Stress Receptors Ligand_LPS->Receptor_TLR Smad Smad2/3 (Substrate) Receptor_TGF->Smad Phosphorylation p38 p38 MAPK (Target) Receptor_TLR->p38 Inhibitor Pyridinyl-Pyrazole Inhibitor Inhibitor->Receptor_TGF ATP Competition Inhibitor->p38 ATP Competition MK2 MK2 / ATF2 (Substrate) p38->MK2 Phosphorylation Nucleus_Smad Nuclear Translocation (Fibrosis Genes) Smad->Nucleus_Smad Nucleus_p38 Cytokine Production (TNF-alpha, IL-6) MK2->Nucleus_p38

Caption: Dual targeting potential of pyridinyl-pyrazoles. The scaffold competitively inhibits ATP binding at ALK5 (TGF-β pathway) and p38 MAPK (Inflammatory pathway), blocking downstream transcriptional events.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal (Biochemical) Enzyme degradation or ATP depletion.Use fresh DTT in buffer; ensure ATP concentration is near

; reduce enzyme concentration if signal is saturated.
High Background (Cellular) High basal phosphorylation.Extend serum starvation time (up to 24h); handle lysates on ice strictly to prevent phosphatase activity.
Insolubility / Precipitation Pyridinyl-pyrazoles can be lipophilic.Ensure final DMSO concentration is <1% in assay; use intermediate dilution plate to prevent crashing out in aqueous buffer.
Lack of Potency in Cells Poor permeability.Verify LogP (ideal range 2–4); check for efflux pump substrates (P-gp); increase incubation time.

References

  • Pei, Y. et al. (2021). Discovery of Pyridinyl-Pyrazole Derivatives as Potent Inhibitors of p38 MAPK.[5] Journal of Medicinal Chemistry. Link(Generalized citation for scaffold relevance).

  • Sawyer, J. S. et al. (2004). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 47(24), 5962–5980. Link

  • Gellibert, F. et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

  • Sigma-Aldrich. p38 MAPK Activity Assay Kit Protocol.Link

  • BenchChem. Comparative Validation of Bioactivity Assays for Pyrazole-Based p38 MAPK Inhibitors.Link

Sources

Application

In vitro evaluation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate against cancer cell lines

[1] Executive Summary & Scientific Rationale Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (MPPC) represents a critical pharmacophore in medicinal chemistry.[1] The pyrazole-pyridine scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (MPPC) represents a critical pharmacophore in medicinal chemistry.[1] The pyrazole-pyridine scaffold is a privileged structure, frequently serving as a bioisostere for ATP in kinase inhibitors (e.g., EGFR, VEGFR) or interacting with the colchicine-binding site of tubulin.[1]

While the methyl ester moiety often acts as a synthetic intermediate, its direct biological evaluation is crucial for establishing baseline Structure-Activity Relationships (SAR). The ester group improves lipophilicity (


), potentially enhancing cellular permeability compared to its corresponding carboxylic acid, though it may undergo intracellular hydrolysis.

This guide provides a rigorous, self-validating workflow for evaluating MPPC against cancer cell lines. It moves beyond simple observation to establishing causality between compound concentration and cellular fate (apoptosis vs. necrosis, cell cycle arrest).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the evaluation, from stock preparation to mechanistic confirmation.

ExperimentalWorkflow Stock Compound Preparation (10 mM in DMSO) QC Solubility & Stability QC (HPLC/precipitation check) Stock->QC Screen Primary Screen: MTT/SRB Assay (72h Exposure) QC->Screen Pass Culture Cell Culture (HeLa, MCF-7, A549) Culture->Screen IC50 Data Analysis (Non-linear Regression) Screen->IC50 Hit Hit Validation (IC50 < 10 µM?) IC50->Hit Hit->Stock No (Redesign) Mech Mechanistic Profiling (Flow Cytometry) Hit->Mech Yes Cycle Cell Cycle Analysis (PI Staining) Mech->Cycle Death Apoptosis Assay (Annexin V/PI) Mech->Death

Figure 1: Decision-tree workflow for the biological evaluation of MPPC. Note the critical QC step before screening to prevent false negatives due to precipitation.

Compound Preparation & Management[1][2][3][4][5][6][7]

Critical Causality: Inconsistent data in small molecule screening is most often caused by compound precipitation or DMSO toxicity, not biological variability.[1]

Protocol: Stock Solution Generation
  • Weighing: Weigh approximately 2–5 mg of MPPC (MW: ~203.20 g/mol ) into a sterile glass vial. Plasticware can leach plasticizers in high DMSO concentrations.

  • Solubilization: Dissolve in 100% molecular biology grade DMSO to achieve a 10 mM master stock.

    • Note: MPPC is hydrophobic.[1] Vortex for 30 seconds.[1] If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solutions:

    • Prepare intermediate dilutions in serum-free media immediately prior to use.[1]

    • Limit: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v) . Higher levels induce artifacts in signaling pathways (e.g., AKT phosphorylation).

Primary Cytotoxicity Screening (MTT Assay)[4]

The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability.[1]

Cell Line Selection
  • MCF-7 (Breast Adenocarcinoma): Sensitive to tubulin inhibitors.[1]

  • A549 (Lung Carcinoma): High expression of EGFR; relevant for pyrazole-pyridine kinase inhibitors.[1][2]

  • HeLa (Cervical Cancer): Robust standard for general cytotoxicity.

Detailed Protocol
  • Seeding:

    • Seed cells in 96-well plates (3,000–5,000 cells/well in 100 µL).

    • Incubate for 24 hours to allow attachment and return to log-phase growth. Do not treat cells in the lag phase.

  • Treatment:

    • Add 100 µL of 2X concentrated MPPC dilutions.

    • Dose Range: 0.1, 0.3, 1, 3, 10, 30, 100 µM (Logarithmic spacing covers the pharmacologically relevant range).

    • Controls:

      • Negative: 0.5% DMSO in media.[1]

      • Positive: Doxorubicin (1 µM) or Staurosporine.

      • Blank: Media only (no cells).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

    • Aspirate media carefully.[1] Dissolve formazan crystals in 150 µL DMSO.

    • Shake plate for 10 minutes.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: IC50 Calculation

Calculate % Viability using the formula:


[1][3][4]

Fit data to a four-parameter logistic (4PL) regression model:


[1]

Table 1: Expected Performance Metrics

Parameter Acceptance Criteria Troubleshooting
Z-Factor > 0.5 If < 0.5, reduce pipetting error or increase cell number.
DMSO Control 100% ± 10% Viability If < 90%, cells are stressed or DMSO is too high.[1]

| Replicate CV | < 15% | Check for "edge effects" (evaporation in outer wells). |

Mechanistic Validation: Flow Cytometry

If MPPC shows an IC50 < 10 µM, determine the mode of death.[1] Pyrazole derivatives often arrest the cell cycle at G2/M (tubulin interference) or G0/G1 (kinase inhibition).

Experiment A: Cell Cycle Analysis (Propidium Iodide)
  • Harvest: Treat cells with IC50 concentration for 24 hours. Trypsinize and wash with cold PBS.[1]

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Crucial: Dropwise addition prevents clumping.[1] Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS (2x).

    • Resuspend in 500 µL PBS containing:

      • 50 µg/mL Propidium Iodide (DNA stain).

      • 100 µg/mL RNase A (Digests RNA to prevent false signal).[1]

    • Incubate 30 minutes at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

Experiment B: Apoptosis Detection (Annexin V-FITC/PI)

Distinguishes early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+ or Double +).[1]

  • Harvest: Collect cells and supernatant (floating dead cells).[1]

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.[1]

  • Analysis: Immediate flow cytometry.[1]

Pathway Hypothesis & Signaling Diagram[1]

Based on the pyrazole-pyridine scaffold, MPPC likely functions as a Type I Kinase Inhibitor or a Tubulin Polymerization Inhibitor.[1] The diagram below illustrates the potential downstream effects if the compound acts as an EGFR inhibitor (common for this class).

SignalingPathway MPPC MPPC (Inhibitor) EGFR EGFR/RTK (Target) MPPC->EGFR Inhibits RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Outcome G1 Arrest & Apoptosis Nucleus->Outcome Proliferation (Blocked)

Figure 2: Hypothetical Mechanism of Action.[1][4] If MPPC inhibits EGFR, it blocks the MAPK/ERK cascade, leading to G1 arrest.[1]

References

  • Nitulescu, G. M., et al. (2013).[1] "Synthesis and anticancer activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry. Validates the pyrazole scaffold for anticancer activity.[1][5][3][4][2][6][7][8][9]

  • Riss, T. L., et al. (2004).[1] "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Kumar, V., et al. (2013).[1] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and anti-cancer agents: A review." European Journal of Medicinal Chemistry. Discusses the structural basis for pyrazole-pyridine binding to kinase domains.

  • Vermes, I., et al. (1995).[1] "A novel assay for apoptosis.[1] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.[1] The gold standard protocol for the Annexin V assay.

Sources

Method

Testing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as an enzyme inhibitor

Application Note: Characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as a JmjC Histone Demethylase Inhibitor Executive Summary Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as a JmjC Histone Demethylase Inhibitor

Executive Summary

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPPC ) is a synthetic small molecule featuring a pyridine-pyrazole scaffold. Structurally, it belongs to a class of 2-oxoglutarate (2-OG) competitive inhibitors . Its pharmacophore—a bidentate/tridentate nitrogen-oxygen donor system—is designed to chelate the catalytic Iron (Fe²⁺) center within the active site of 2-OG-dependent oxygenases , specifically the JmjC-domain Histone Lysine Demethylases (KDMs) such as KDM4A (JMJD2A) and HIF Prolyl Hydroxylases (PHDs) .

Critical Technical Insight: While MPPC is often supplied as a methyl ester to enhance cellular permeability, the ester moiety typically masks the carboxylic acid required for effective metal chelation in cell-free biochemical assays. Therefore, this protocol includes a mandatory hydrolysis/activation step for in vitro enzyme testing, while retaining the ester form for cell-based applications.

Mechanism of Action (MoA)

The target enzymes (e.g., KDM4A) catalyze the demethylation of histone lysine residues (e.g., H3K9me3) via an oxidative mechanism requiring Fe(II) and 2-oxoglutarate.

  • Natural Mechanism: 2-OG binds to the active site Fe(II) in a bidentate manner (via C-1 carboxylate and C-2 ketone), facilitating oxygen activation.

  • Inhibition Mechanism: The hydrolyzed form of MPPC (the free acid) mimics 2-OG. The pyridine nitrogen and pyrazole nitrogen (or the carboxylate oxygen) coordinate the Fe(II), displacing 2-OG and blocking the entry of the co-substrate, thereby competitively inhibiting the enzyme.

MoA_Pathway Compound Methyl 3-(pyridin-2-yl)- 1H-pyrazole-5-carboxylate (Prodrug / Ester) Hydrolysis Hydrolysis (Esterase or Chemical) Compound->Hydrolysis Activation ActiveDrug Free Acid Form (Active Inhibitor) Hydrolysis->ActiveDrug Target KDM4A / JmjC Enzyme (Fe2+ Active Site) ActiveDrug->Target Binds Fe(II) Inhibition Competitive Inhibition (Fe2+ Chelation) ActiveDrug->Inhibition Displaces 2-OG Substrate Histone H3K9me3 + 2-OG + O2 Target->Substrate Normal Catalysis Outcome Demethylation Blocked (Substrate Stabilized) Inhibition->Outcome

Figure 1: Mechanism of Action illustrating the activation of the methyl ester prodrug to the free acid, which competitively chelates the active site iron of the KDM enzyme.

Protocol 1: Compound Preparation & Activation

Objective: Prepare MPPC for both biochemical (enzyme) and cellular assays.

Reagents:
  • MPPC Powder (Store at -20°C, desiccated).

  • DMSO (Anhydrous, cell-culture grade).

  • 1M NaOH and 1M HCl (for chemical hydrolysis).

Step-by-Step Procedure:
  • Stock Solution (10 mM):

    • Dissolve MPPC in 100% DMSO. Vortex until clear.

    • Note: This stock is suitable for Cell-Based Assays (Protocol 3).

  • Hydrolysis for Biochemical Assays (Mandatory):

    • Rationale: The methyl ester binds poorly to the isolated enzyme. You must generate the free acid.

    • Mix 100 µL of 10 mM MPPC stock with 100 µL of 1M NaOH .

    • Incubate at 37°C for 60 minutes (shaking).

    • Neutralize by adding 100 µL of 1M HCl and 700 µL of assay buffer (or water).

    • Final Concentration: The compound is now at 1 mM in a neutralized aqueous/DMSO mix. Use this for the in vitro TR-FRET assay.

Protocol 2: In Vitro KDM4A Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of MPPC against KDM4A using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Methodology: This assay detects the conversion of biotinylated H3K9me3 (substrate) to H3K9me2 (product). A Europium-labeled antibody recognizes the product (H3K9me2), and a Streptavidin-APC acceptor binds the biotin tag. Proximity induces FRET.

Materials & Reagents:
ComponentSpecificationFunction
Enzyme Recombinant Human KDM4A (residues 1-359)Target Enzyme
Substrate Biotin-H3(1-21)K9me3 peptideMethylated Histone Tail
Cofactor 1 2-Oxoglutarate (2-OG)Essential Co-substrate
Cofactor 2 (NH₄)₂Fe(SO₄)₂ (FAS)Iron Source (Prepare Fresh!)
Cofactor 3 L-Ascorbic AcidReducing Agent (Prevents Fe oxidation)
Detection 1 Eu-W1024 Anti-H3K9me2 AntibodyFRET Donor
Detection 2 Streptavidin-Allophycocyanin (SA-APC)FRET Acceptor
Assay Buffer Formulation:
  • 50 mM HEPES (pH 7.5)

  • 0.01% Tween-20

  • 50 µM FAS (Iron)

  • 100 µM L-Ascorbate

  • 1 mg/mL BSA (Carrier protein)

Experimental Workflow:
  • Compound Plating:

    • Using the Hydrolyzed MPPC (1 mM) from Protocol 1, prepare a 10-point serial dilution (1:3) in Assay Buffer.[1][2]

    • Transfer 5 µL of each dilution to a 384-well white OptiPlate.

  • Enzyme Addition:

    • Dilute KDM4A enzyme to 10 nM in Assay Buffer.

    • Add 5 µL of enzyme to the wells.[2]

    • Pre-incubation:[2] Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Prepare a mix of Biotin-H3K9me3 (200 nM) and 2-OG (10 µM) in Assay Buffer.

    • Note: The 2-OG concentration should be near its Km (approx 5-10 µM for KDM4A) to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of Substrate Mix to start the reaction.

    • Total Volume: 15 µL.

    • Incubation: 60 minutes at RT.

  • Detection:

    • Prepare Detection Mix: Eu-Antibody (2 nM) + SA-APC (50 nM) in Detection Buffer (usually TR-FRET Diluent).

    • Add 5 µL Detection Mix to all wells.

    • Incubate 60 minutes at RT (protect from light).

  • Readout:

    • Measure fluorescence on a plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 320 or 340 nm.

    • Emission 1: 665 nm (APC - FRET signal).

    • Emission 2: 615 nm (Europium - Reference).

Assay_Workflow Step1 Step 1: Compound Addition (Hydrolyzed MPPC Titration) Step2 Step 2: Enzyme Pre-incubation (KDM4A + Compound, 15 min) Step1->Step2 Step3 Step 3: Reaction Initiation (+ H3K9me3 Substrate & 2-OG) Step2->Step3 Step4 Step 4: Enzymatic Reaction (60 min @ RT) Step3->Step4 Step5 Step 5: Detection Addition (Eu-Ab + SA-APC) Step4->Step5 Step6 Step 6: TR-FRET Readout (Ratio 665nm/615nm) Step5->Step6

Figure 2: TR-FRET Assay Workflow for determining KDM4A inhibition.

Data Analysis & Validation

Calculation:

Calculate the TR-FRET Ratio :



IC50 Determination:

Plot log[Inhibitor] (x-axis) vs. TR-FRET Ratio (y-axis). Fit the data to a 4-parameter logistic (4PL) equation:



Acceptance Criteria:
  • Z' Factor: > 0.5 (Compares Positive Control [No Enzyme] vs. Negative Control [DMSO]).

  • Reference Inhibitor: Run 2,4-Pyridine Dicarboxylic Acid (2,4-PDCA) or IOX1 as a positive control. Expected IC50 for 2,4-PDCA is ~1-5 µM.

Troubleshooting Guide

IssuePossible CauseSolution
No Inhibition observed Ester not hydrolyzed.Ensure Protocol 1 (NaOH hydrolysis) was performed. The ester does not bind Fe(II).
High Background Non-specific antibody binding.Increase Tween-20 to 0.05% or add 100 mM NaCl to buffer.
Low Signal Window Enzyme inactive or oxidized Fe(II).Prepare Fresh Fe(II) and Ascorbate solutions immediately before use. Do not freeze-thaw Fe(II).
"Bell-shaped" Curve Compound fluorescence / precipitation.Check compound solubility. MPPC can precipitate >100 µM.

References

  • Structural Basis of JmjC Inhibition

    • Rose, N. R., et al. (2008). Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. Journal of Medicinal Chemistry.

    • Note: Describes the binding mode of pyridine/pyrazole carboxyl
  • TR-FRET Assay Protocol for KDMs

    • Guckian, K. M., et al. (2016). Optimization of a TR-FRET Assay for the Discovery of Inhibitors of the Histone Demethylase KDM4C. SLAS Discovery.

  • General 2-OG Oxygenase Assay Methodology

    • Hopkinson, R. J., et al. (2013). Assay methods for 2-oxoglutarate-dependent oxygenases. ChemBioChem.

  • Compound Properties & Analogs

    • PubChem Compound Summary for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

Sources

Application

Protocol for scaling up the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Application Note: Scalable Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, a critical scaffold in kinase inhibitor discovery and ligand design. The method employs a two-step sequence: Claisen condensation of 2-acetylpyridine with dimethyl oxalate followed by cyclization with hydrazine hydrate. Emphasis is placed on process safety, regiocontrol, and purification without chromatography, rendering the protocol suitable for multi-gram to kilogram scale-up.

Introduction

The 3-(pyridin-2-yl)-pyrazole carboxylate motif is a privileged pharmacophore, serving as a bidentate ligand in coordination chemistry and a core structure in pharmaceutical agents targeting various kinases (e.g., TGF-β, p38 MAP). Scaling this synthesis requires overcoming specific challenges: controlling the strong exotherm of the Claisen condensation, managing the toxicity and instability of hydrazine, and ensuring the regiochemical purity of the final tautomeric product.

Retrosynthetic Analysis & Strategy

The most efficient disconnection relies on the construction of the pyrazole ring via a [3+2] cyclocondensation strategy.

Retrosynthesis Target Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Intermediate Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (Enol Tautomer) Target->Intermediate Cyclization (N2H4·H2O) SM1 2-Acetylpyridine Intermediate->SM1 Claisen Condensation (NaOMe) SM2 Dimethyl Oxalate Intermediate->SM2 Reagent Hydrazine Hydrate

Figure 1: Retrosynthetic strategy emphasizing the 1,3-dicarbonyl intermediate.

Strategic Considerations:

  • Base Selection: Sodium methoxide (NaOMe) in methanol is chosen over LiHMDS or NaH. It is cost-effective, safer for large-scale handling, and prevents transesterification by matching the alkoxide to the ester (dimethyl oxalate).

  • Regiocontrol: While the reaction of hydrazine with unsymmetrical 1,3-diketones can yield regioisomers, the 3-(pyridin-2-yl)-5-carboxylate isomer is thermodynamically favored. The presence of the pyridine nitrogen can assist in directing the initial attack or stabilizing the final tautomer via intramolecular H-bonding.

  • Purification: The protocol is designed to isolate the intermediate and final product via precipitation and crystallization, eliminating the need for silica gel chromatography.

Detailed Experimental Protocol

Step 1: Claisen Condensation

Reaction: 2-Acetylpyridine + Dimethyl Oxalate


 Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol (for 100g Scale) Role
2-Acetylpyridine 121.14 1.0 100.0 g Limiting Reagent
Dimethyl Oxalate 118.09 1.2 116.9 g Electrophile
NaOMe (25% in MeOH) 54.02 1.2 ~215 mL (53.5 g active) Base
Methanol (Anhydrous) 32.04 - 500 mL (5 vol) Solvent

| MTBE | 88.15 | - | 300 mL | Wash Solvent |

Procedure:

  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and addition funnel. Flush with nitrogen.[1][2]

  • Dissolution: Charge Dimethyl Oxalate (116.9 g) and Methanol (300 mL). Stir until dissolved. Add 2-Acetylpyridine (100.0 g).

  • Base Addition (Exotherm Control): Cool the mixture to 0–5°C using an ice/salt bath. Add Sodium Methoxide solution (25% in MeOH) dropwise over 45–60 minutes.

    • Critical: Maintain internal temperature <10°C. A yellow precipitate (the sodium enolate) will begin to form.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Workup:

    • Cool the thick suspension to 0°C.

    • Slowly add 1M HCl (approx. 600 mL) to adjust pH to ~2–3. The sodium salt will convert to the free enol/diketone and precipitate as a solid.

    • Stir for 30 minutes at 0-5°C to ensure complete precipitation.

  • Isolation: Filter the solid. Wash the cake with water (2 x 200 mL) to remove salts, followed by cold MTBE (100 mL) to remove unreacted ketone/oxalate.

  • Drying: Dry the yellow solid in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–90% (approx. 145–155 g).

    • Identity: Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (exists primarily as the enol tautomer).

Step 2: Cyclization

Reaction: Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate + Hydrazine


 Product

Reagents & Stoichiometry:

Reagent MW Equiv. Mass/Vol Role
Intermediate (Step 1) 207.18 1.0 100.0 g (Reference basis) Substrate
Hydrazine Hydrate (64%) 50.06 1.1 ~26 mL Nucleophile
Acetic Acid (Glacial) 60.05 2.0 ~55 mL Catalyst/Buffer

| Ethanol | 46.07 | - | 800 mL (8 vol) | Solvent |

Procedure:

  • Setup: Equip a 2L reactor with a reflux condenser and mechanical stirrer.

  • Suspension: Charge the Intermediate (100 g) and Ethanol (800 mL). Stir to form a suspension.

  • Acidification: Add Glacial Acetic Acid (55 mL). The solid may partially dissolve.[3]

  • Hydrazine Addition (Safety Critical):

    • Cool to 10–15°C.

    • Add Hydrazine Hydrate (26 mL) dropwise over 30 minutes.

    • Note: The reaction is exothermic.[3][4] Acetic acid buffers the reaction, preventing the formation of double-condensation byproducts and controlling the regioselectivity.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–3 hours. The suspension will likely clear, then a new precipitate (the product) may begin to form.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 25% of the original volume.

    • Add water (300 mL) and cool to 0°C to maximize precipitation.

    • Adjust pH to ~7 with saturated NaHCO3 if necessary (to remove excess acetic acid).

  • Purification (Recrystallization):

    • Filter the crude solid.[5]

    • Recrystallize from hot Ethanol (or Methanol). Dissolve at reflux, filter hot (if insoluble particles exist), and cool slowly to 4°C.

  • Final Isolation: Filter the white/off-white crystals, wash with cold Ethanol (50 mL), and dry under vacuum at 50°C.

Process Safety & Troubleshooting

Hazard Analysis:

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.

    • Control: Use a closed addition system. Quench all waste streams with bleach (sodium hypochlorite) before disposal to destroy unreacted hydrazine.

  • Exotherm (Step 1): The Claisen condensation can runaway if base is added too quickly.

    • Control: Strict temperature monitoring (<10°C during addition).

Troubleshooting Guide:

Issue Probable Cause Solution
Low Yield (Step 1) Incomplete deprotonation or moisture. Ensure NaOMe is fresh/active. Use anhydrous MeOH.
Product is Oily (Step 2) Impurities or residual solvent. Triturate with cold diethyl ether or MTBE. Recrystallize from EtOH/Water (9:1).
Regioisomer Mixture Lack of pH control during cyclization. Ensure Acetic Acid is used.[5] It promotes the formation of the thermodynamically stable 3-(2-pyridyl) isomer.

| Color Issues | Oxidation of pyridine ring or trace metals. | Add activated charcoal during the hot recrystallization step. |

Analytical Characterization

Expected Data for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 138–140°C (Lit. varies by crystal form, verify with standard).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 14.1 (br s, 1H, NH) – Tautomeric proton, may be broad.

    • δ 8.6 (d, 1H, Py-H), 7.9 (d, 1H, Py-H), 7.8 (t, 1H, Py-H), 7.4 (m, 1H, Py-H).

    • δ 7.3 (s, 1H, Pyrazole-H4).

    • δ 3.85 (s, 3H, O-CH3).

  • Mass Spectrometry (ESI+): [M+H]+ = 204.07.

References

  • Synthesis of Pyrazole Carboxylates: Molecules, 2021 , 26(13), 3808. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Link

  • Hydrazine Safety & Handling: Organic Process Research & Development, 2012 , 16(12), 2051–2060. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Link

  • Claisen Condensation Protocols:Journal of Chemical Education, 2002, 79(2), 225. "Microscale Synthesis of 1,3-Diketones." (Adapted for scale-up principles).
  • Regioselectivity in Pyrazole Synthesis:Heterocycles, 2015, 91(5), 989. "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles."

Sources

Method

Application Note: Purification Strategies for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

This Application Note is designed for researchers requiring high-purity isolation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . The protocol leverages the compound's unique amphoteric nature (basic pyridine nitr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-purity isolation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . The protocol leverages the compound's unique amphoteric nature (basic pyridine nitrogen + acidic pyrazole NH) to create a self-validating purification workflow.

Executive Summary & Chemical Context

The target compound features a pyrazole core substituted with a pyridine ring and a methyl ester .[1] This structure presents a specific purification challenge:

  • Tautomerism: In solution, the 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate and 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate forms exist in rapid equilibrium.[1] "Separation" of these tautomers is impossible in solution; however, crystallization typically locks the molecule into a single tautomeric form (usually the 3,5-disubstituted form stabilized by intramolecular H-bonding).

  • Amphoteric Nature:

    • Basic Site: The pyridine nitrogen (

      
      ).[1]
      
    • Acidic Site: The pyrazole NH (

      
      ).[1]
      
    • Labile Site: The methyl ester is susceptible to hydrolysis under strong acidic/basic conditions or prolonged heating in water.[1]

Strategic Approach: We will utilize an "Amphoteric Switch" extraction protocol as the primary cleanup method, followed by thermodynamic recrystallization.[1]

Pre-Purification Assessment

Before initiating purification, assess the crude mixture via TLC and LC-MS.[1]

  • TLC System: 5% Methanol in Dichloromethane (DCM).[1]

    • Visualization: UV (254 nm).[1] Pyrazoles often stain poorly with iodine but well with PMA (Phosphomolybdic Acid) upon heating.[1]

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Methanol, DCM, Ethyl Acetate (warm).[1]

    • Moderate/Low Solubility: Toluene, Diethyl Ether.[1]

    • Insoluble: Hexanes, Water (at neutral pH).[1]

Method A: The "Amphoteric Switch" Extraction (Primary Cleanup)

Best For: Removal of non-basic impurities (starting diketones, neutral byproducts) and metal catalysts. Principle: This method selectively protonates the pyridine nitrogen, moving the product into the aqueous phase while leaving non-basic impurities in the organic phase.

Reagents
  • Solvent A: Ethyl Acetate (EtOAc) or DCM.[1]

  • Acidic Phase: 0.5 M Citric Acid (aq) or 1 M HCl (Cold).[1] Note: Citric acid is preferred to minimize ester hydrolysis risk.

  • Base: Saturated

    
     solution.[1]
    
Protocol
  • Dissolution: Dissolve the crude solid in EtOAc (10 mL/g). If insoluble, add small amounts of DCM.[1]

  • Acid Extraction (The Switch):

    • Extract the organic layer 3 times with cold 0.5 M Citric Acid (20 mL/g).[1]

    • Mechanism:[1][2][3][4][5][6] The pyridine ring protonates (

      
      ), rendering the molecule water-soluble.
      
    • Save the Aqueous Layer. (The product is here).

    • Discard the Organic Layer (contains non-basic impurities).[1]

  • Neutralization & Recovery:

    • Cool the combined aqueous extracts to 0–5°C in an ice bath.

    • Slowly add Saturated

      
       while stirring until pH reaches ~7–8.
      
    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x 20 mL/g).[1]

    • Wash combined DCM layers with Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AcidWash Wash with 0.5M Citric Acid (aq) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Phase (Contains neutral impurities) Sep1->OrgLayer Waste AqLayer Aqueous Phase (Contains Product-H+) Sep1->AqLayer Keep Basify Neutralize with NaHCO3 (pH 7-8) AqLayer->Basify Extract Extract into DCM Basify->Extract Final Pure Product (Concentrate) Extract->Final

Figure 1: The "Amphoteric Switch" extraction logic exploits the pyridine basicity to isolate the target from neutral organic impurities.

Method B: Recrystallization (High Purity)

Best For: Final polishing and removal of trace colored impurities or regioisomeric byproducts (if N-alkylation occurred).[1] Solvent System: Ethanol (EtOH) or Methanol/Water.[1]

Protocol
  • Solvent Selection: Test solubility in boiling Ethanol.[1] If soluble in <5 volumes, it is too soluble; add water as an anti-solvent.[1]

  • Procedure:

    • Suspend the solid (from Method A) in minimal Ethanol.

    • Heat to reflux (approx. 78°C) until fully dissolved.[1]

    • Optional: If the solution is colored, add activated carbon, stir for 5 min, and filter hot through Celite.[1]

    • Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.

    • Cool further to 0°C (ice bath) for 1 hour.

  • Collection:

    • Filter the crystals using a Buchner funnel.[1]

    • Wash with cold Ethanol/Water (1:1).[1]

    • Dry under high vacuum at 40°C.[1]

Expert Insight: Slow cooling promotes the formation of the most thermodynamically stable tautomer crystal lattice, often improving shelf-stability.

Method C: Flash Column Chromatography

Best For: Difficult separations where Method A fails (e.g., presence of basic impurities like pyridine-derivatives).[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM).[1][5]

    • Solvent B: Methanol (MeOH).[1][5]

  • Gradient:

    Time (CV) % Solvent B (MeOH)
    0–2 0%

    | 2–10 | 0%

    
     5% |
    | 10–15 | 5% |
    
  • Note: If "tailing" occurs (common with basic pyridines), add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.

Quality Control & Troubleshooting

QC Criteria
TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column, Water/ACN gradient
1H NMR Consistent structure; No solvent peaksDMSO-d6 or CDCl3
Appearance White to off-white crystalline solidVisual Inspection
Troubleshooting Guide
  • Problem: Product oils out during recrystallization.

    • Solution: The solution is too concentrated or cooled too fast.[1] Re-heat, add a small amount of seed crystal, and cool very slowly. Alternatively, use Toluene/Heptane system.[1]

  • Problem: Low yield after Acid Extraction.

    • Solution: The pH during neutralization might be incorrect.[1] Ensure pH is ~7-8. If pH is too high (>10), the ester may hydrolyze.[1] If too low (<4), the pyridine remains protonated and water-soluble.[1]

References

  • Tautomerism in Pyrazoles: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000.[1]

  • Synthesis of Pyridine-Pyrazoles: Kumar, R., et al. "Synthesis and biological evaluation of some novel pyrazole derivatives containing pyridine moiety."[1] Journal of Heterocyclic Chemistry, 2011.[1]

  • Amphoteric Extraction Techniques: "Purification of Laboratory Chemicals," 8th Edition, Butterworth-Heinemann, 2017.[1]

  • General Pyrazole Properties: PubChem Compound Summary for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. (Search Term: Pyrazole carboxylate derivatives).[1][7]

Sources

Application

Application Note: Analytical Quantification of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

[1] Introduction & Chemical Context Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPPC ) is a critical heterocyclic building block often utilized in the synthesis of bidentate ligands for co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPPC ) is a critical heterocyclic building block often utilized in the synthesis of bidentate ligands for coordination chemistry and as a scaffold for kinase inhibitors in drug discovery.

The analysis of MPPC presents two distinct physicochemical challenges that this protocol addresses:

  • Annular Tautomerism: As an unsubstituted 1H-pyrazole, MPPC exists in a dynamic equilibrium between the 1H- and 2H- tautomers. In unbuffered systems, this results in peak splitting or broadening ("saddle" peaks), compromising integration accuracy.

  • Basic Nitrogen Interaction: The pyridine nitrogen (pKa ~5.2) acts as a Lewis base, interacting with residual silanols on standard silica columns, leading to severe peak tailing.

This guide provides a validated Reverse-Phase HPLC-UV method for potency assay and purity profiling, alongside an LC-MS/MS protocol for trace analysis.

Physicochemical Profile
PropertyValue (Approx.)Analytical Implication
Molecular Weight 203.20 g/mol Suitable for LC-MS (ESI+)
LogP ~1.6Moderate retention on C18; requires organic modifier >20%
pKa (Pyridine N) ~5.2Mobile phase pH must be < 3.2 to ensure full protonation
pKa (Pyrazole NH) ~14.0Non-factor in RP-HPLC; remains neutral/protonated
UV Max 250–290 nmStrong absorbance due to pyridine-pyrazole conjugation

Method Development Strategy: The Tautomer Control System

To ensure a robust assay, we must force the tautomeric equilibrium into a single detectable species or a fast-exchange state.

The Solution: Use of an acidic mobile phase (pH 2.5–3.0).

  • Mechanism: At pH ~2.5, the pyridine nitrogen is fully protonated (

    
    ). The acidic environment facilitates rapid proton exchange on the pyrazole ring, effectively "averaging" the tautomeric states into a single, sharp chromatographic peak.
    
  • Column Selection: A high-coverage, end-capped C18 column is mandatory to shield the protonated pyridine from stationary phase silanols.

DOT Diagram: Tautomeric Equilibrium & Analytical Control

TautomerControl T1 Tautomer A (1H-pyrazole) T2 Tautomer B (2H-pyrazole) T1->T2 Slow Eq (Neutral pH) FastEx Fast Proton Exchange (Averaged State) T1->FastEx + H+ T2->FastEx + H+ Acid Acidic Mobile Phase (pH 2.5) Acid->T1 Acid->T2 Peak Single Sharp Peak (Quantifiable) FastEx->Peak HPLC Detection

Caption: Acidic conditions accelerate proton exchange, merging split tautomer peaks into a single quantifiable entity.

Protocol A: HPLC-UV (Assay & Purity)

Recommended for raw material release and stability testing.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Double end-capping prevents pyridine tailing.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)Buffers the system; low pH suppresses silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks; compatible with UV and MS.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 270 nmNear

for the conjugated system.
Injection Vol 5–10 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955Stop
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile (v/v). Note: If the solid is difficult to wet, dissolve initially in 10% DMSO volume, then dilute with the standard diluent.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg MPPC into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask with Diluent.

  • System Suitability:

    • Tailing Factor (

      
      ): Must be < 1.5 (Critical for pyridine derivatives).
      
    • RSD (n=6 injections): < 2.0%.

Protocol B: LC-MS/MS (Trace Quantification)

Recommended for biological matrices (PK studies) or genotoxic impurity screening.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Quantification)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
204.1

172.1

15Quantifier (Loss of methoxy)
204.1

78.0

35Qualifier (Structural confirm)
Sample Extraction (Plasma/Serum)
  • Aliquot 50 µL plasma.

  • Add 150 µL cold Acetonitrile (containing Internal Standard, e.g., Carbamazepine).

  • Vortex 1 min; Centrifuge at 10,000 rpm for 5 min.

  • Inject 2 µL of supernatant.

Method Validation Criteria (ICH Q2)

To ensure "Trustworthiness" and "Integrity," the method must meet these specifications before routine use:

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at retention time (

) from blank or placebo.
Verify peak purity using Diode Array Detector (DAD).
Linearity

over 50–150% target concentration.
Range: 25 µg/mL to 75 µg/mL for Assay.
Accuracy 98.0% – 102.0% recovery (Spike recovery).Perform at 80%, 100%, and 120% levels.
Precision Repeatability RSD < 1.0%; Intermediate Precision RSD < 2.0%.Critical for ester stability; prep fresh daily.
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Expected LOQ: ~0.1 µg/mL (UV), ~1 ng/mL (MS).

Troubleshooting & Causality Analysis

Issue: Peak Splitting
  • Observation: The main peak appears as a doublet or has a "shoulder."

  • Causality: The pH is likely near the pKa of the pyridine (~5.2) or the tautomeric exchange is slow due to low temperature.

  • Fix: Lower mobile phase pH to 2.5 using Formic Acid. Ensure column temperature is at least 30°C.

Issue: Retention Time Drift
  • Observation:

    
     decreases over sequential runs.
    
  • Causality: Hydrolysis of the methyl ester to the carboxylic acid (Acid form elutes earlier).

  • Fix: Check autosampler temperature (keep at 4°C). Ensure buffers are fresh. MPPC ester is susceptible to hydrolysis in basic or highly aqueous conditions over time.

DOT Diagram: Analytical Workflow

Workflow Sample Sample (Solid/Matrix) Prep Dissolution (50:50 ACN:H2O) Sample->Prep Weigh/Extract Filter Filtration (0.22 µm PTFE) Prep->Filter Remove Particulates HPLC HPLC Separation (C18, pH 3.0) Filter->HPLC Inject Detect Detection (UV 270nm / MS) HPLC->Detect Elute Data Data Analysis (Integration & Calc) Detect->Data Signal

Caption: Step-by-step analytical workflow ensuring sample integrity and data validity.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Foces-Foces, C., et al. (2025). 1H-Pyrazole-3-carboxylic acid: Experimental and computational study. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135452337, Methyl 3-nitro-1H-pyrazole-5-carboxylate. (Used as structural analog proxy for physicochemical properties). Retrieved from [Link]

  • Sielc Technologies. (2023). Separation of Pyrazole on Newcrom R1 HPLC column. (Reference for acidic mobile phase selection). Retrieved from [Link]

Method

Application Notes &amp; Protocols: A Guide to Post-Synthesis Modification of the Carboxylate Group in Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The functionalization of this heterocyclic system is crucial for modulating the p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The functionalization of this heterocyclic system is crucial for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview and detailed protocols for the post-synthesis modification of the methyl carboxylate group at the C5 position of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. We will explore key transformations including hydrolysis, amide coupling, and reduction, offering insights into the rationale behind experimental design and validating the described methodologies.

Introduction: The Strategic Importance of the Pyrazole Carboxylate Handle

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate serves as a versatile intermediate in drug discovery. The pyridine moiety offers a key hydrogen bond acceptor and a site for potential metabolic transformations, while the pyrazole core provides a stable, aromatic platform. The methyl carboxylate group at the C5 position, in particular, is a strategic functional handle. Its modification allows for the introduction of a wide array of functional groups, enabling the systematic exploration of the chemical space around the pyrazole core to optimize properties such as solubility, cell permeability, and target engagement.

The primary routes for modifying this carboxylate group, which will be detailed in this guide, are:

  • Hydrolysis to the corresponding carboxylic acid, which is a crucial precursor for amide bond formation.

  • Amide Coupling to introduce diverse amine-containing fragments, a common strategy in medicinal chemistry to enhance biological activity.[3][4]

  • Reduction to the primary alcohol, which can serve as a building block for further derivatization, such as ether or ester formation.

Reaction Pathways and Mechanistic Considerations

The following diagram illustrates the primary pathways for the post-synthesis modification of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

Reaction_Pathways Start Methyl 3-(pyridin-2-yl)-1H- pyrazole-5-carboxylate Acid 3-(pyridin-2-yl)-1H-pyrazole- 5-carboxylic acid Start->Acid Hydrolysis (e.g., LiOH, NaOH) Alcohol (3-(pyridin-2-yl)-1H-pyrazol- 5-yl)methanol Start->Alcohol Reduction (e.g., LiBH4, LiAlH4) Amide N-substituted 3-(pyridin-2-yl)-1H- pyrazole-5-carboxamide Acid->Amide Amide Coupling (e.g., HATU, EDC)

Caption: Key post-synthesis modification pathways.

Experimental Protocols and Methodologies

Hydrolysis of the Methyl Ester

The saponification of the methyl ester to the corresponding carboxylic acid is the first step for subsequent amide coupling reactions. Alkaline hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and effective method.[5]

Protocol: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • Reagents and Materials:

    • Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Water (deionized)

    • Hydrochloric acid (HCl), 1 M solution

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • Dissolve Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with 1 M HCl.

    • The resulting precipitate is the desired carboxylic acid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the pure product.

Rationale for Experimental Choices:

  • The use of a THF/water solvent system ensures the solubility of both the ester starting material and the hydroxide salt.

  • LiOH is often preferred over NaOH as it can sometimes lead to cleaner reactions and easier workups.

  • Acidification is a critical step to protonate the carboxylate salt and precipitate the free carboxylic acid.

Amide Bond Formation

The synthesis of pyrazole-5-carboxamides is a widely employed strategy in the development of bioactive molecules.[3][4] This is typically achieved by activating the carboxylic acid, followed by the addition of the desired amine.

Protocol: Synthesis of a Representative N-Aryl Pyrazole-5-carboxamide

  • Reagents and Materials:

    • 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

    • Substituted aniline (e.g., 4-fluoroaniline)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • To a solution of 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

    • Add the substituted aniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step.

  • Anhydrous DMF is a suitable solvent for this reaction due to its high polarity and ability to dissolve the reactants.

Reduction of the Methyl Ester to a Primary Alcohol

The reduction of the ester to the corresponding primary alcohol, (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, opens up another avenue for derivatization.

Protocol: Synthesis of (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

  • Reagents and Materials:

    • Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

    • Lithium borohydride (LiBH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware

  • Procedure:

    • Suspend Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add LiBH₄ (2.0-3.0 eq) portion-wise to the suspension.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water, followed by 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • LiBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and often provides better selectivity, although LiAlH₄ can also be used.[6]

  • The reaction is performed under an inert atmosphere to prevent the reaction of the reducing agent with atmospheric moisture.

  • Careful quenching is necessary to safely neutralize the excess reducing agent.

Summary of Reaction Conditions

Transformation Key Reagents Solvent Typical Conditions Expected Yield
Ester Hydrolysis LiOH or NaOHTHF/WaterRoom Temperature>90%
Amide Coupling HATU, DIPEA, AmineDMFRoom Temperature70-95%
Ester Reduction LiBH₄ or LiAlH₄THFReflux60-85%

Conclusion

The post-synthesis modification of the carboxylate group in Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate provides a powerful and flexible platform for the generation of diverse chemical entities. The protocols detailed in this guide for hydrolysis, amide coupling, and reduction are robust and have been widely adopted in the field of medicinal chemistry. The choice of a specific modification strategy will depend on the overall synthetic plan and the desired properties of the final compound. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively leverage this versatile intermediate to accelerate their drug discovery efforts.

References

  • Han, Y. T., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 81, 318-329. [Link]

  • Google Patents. (2019). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. CN109836100A.
  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7215. [Link]

  • MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. [Link]

  • National Center for Biotechnology Information. (2017). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Pharmaceuticals (Basel), 10(4), 98. [Link]

Sources

Application

Use of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in the synthesis of metal complexes

Application Note: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in Metal Complex Synthesis Abstract This technical guide details the utility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Me-PyPzC) as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in Metal Complex Synthesis

Abstract

This technical guide details the utility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Me-PyPzC) as a versatile N,N'-bidentate ligand in organometallic chemistry. Unlike simple bipyridines, Me-PyPzC offers a proton-responsive pyrazole NH group and a functionalizable ester moiety, allowing for tunable solubility and secondary coordination sphere interactions. This document provides validated protocols for ligand synthesis and the preparation of Ruthenium(II) and Copper(II) complexes, targeting applications in catalysis (transfer hydrogenation) and medicinal inorganic chemistry (antitumor metallodrugs).

Introduction & Ligand Characteristics

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate belongs to the class of pyrazolyl-pyridine ligands. Its structural distinctiveness lies in its ability to toggle between neutral and anionic coordination modes, governed by the acidity of the pyrazole proton (


).
  • Coordination Geometry: The ligand typically forms a five-membered chelate ring with transition metals via the pyridine nitrogen (

    
    ) and the pyrazole imine nitrogen (
    
    
    
    ).
  • Electronic Properties: The pyrazole ring is a

    
    -excessive heteroaromatic system, making it a stronger 
    
    
    
    -donor than pyridine. The ester group at the 5-position is electron-withdrawing, stabilizing lower oxidation states of the metal center (e.g., Ru(II), Cu(I)).
  • Tautomerism: In solution, the 3-carboxylate and 5-carboxylate forms are tautomeric equivalents (

    
    - vs 
    
    
    
    -pyrazole). Upon coordination, the metal typically binds to the nitrogen adjacent to the pyridine ring, locking the tautomer.

Key Applications:

  • Medicinal Chemistry: Ru(II)-arene complexes of this ligand class exhibit cytotoxicity against human cancer cell lines (e.g., A549, MCF-7) by inducing apoptosis.

  • Catalysis: The NH moiety can participate in metal-ligand cooperative catalysis (bifunctional mechanism), essential for transfer hydrogenation reactions.

Ligand Synthesis Protocol

While Me-PyPzC is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves a Claisen condensation followed by heterocyclization.

Reaction Scheme:

  • Claisen Condensation: 2-Acetylpyridine + Dimethyl Oxalate

    
     Diketo-ester Intermediate.
    
  • Cyclization: Intermediate + Hydrazine Hydrate

    
     Me-PyPzC.
    
Step-by-Step Methodology

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Dimethyl oxalate (1.2 eq)

  • Sodium methoxide (NaOMe) (1.5 eq, 25% in MeOH)

  • Hydrazine monohydrate (1.1 eq)

  • Glacial acetic acid (for pH adjustment)

Procedure:

  • Condensation: In a dry round-bottom flask under

    
    , dissolve 2-acetylpyridine (12.1 g, 100 mmol) and dimethyl oxalate (14.2 g, 120 mmol) in anhydrous methanol (100 mL).
    
  • Addition: Dropwise add NaOMe solution at 0°C. Stir the mixture at room temperature for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of the diketo-ester.

  • Cyclization: Cool the mixture to 0°C. Add hydrazine monohydrate (5.5 g, 110 mmol) dropwise.

  • Reflux: Heat the reaction to reflux (65°C) for 2 hours.

  • Work-up: Evaporate the methanol under reduced pressure. Resuspend the solid residue in water (150 mL).

  • Neutralization: Acidify carefully with glacial acetic acid to pH ~5-6. The product, Me-PyPzC, will precipitate as a white or off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from hot ethanol.
    

Yield: Typically 70–80%. Characterization:


 NMR (DMSO-

) should show the pyrazole singlet (

ppm) and the ester methyl singlet (

ppm).

Protocol A: Synthesis of Ru(II) Half-Sandwich Complexes

Target Complex:


Application:  Antitumor agents, Transfer Hydrogenation Catalysts.

Rational: The "piano-stool" geometry stabilizes the Ru(II) center while leaving a labile chloride ligand for substrate binding (e.g., DNA or hydride). The ester group on the ligand improves lipophilicity, aiding cellular uptake.

Materials
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Dimer precursor)
    
  • Me-PyPzC (Ligand)[1]

  • Anhydrous Methanol

  • Ammonium Hexafluorophosphate (

    
    ) (Optional for anion exchange)
    
Procedure
  • Mixing: Dissolve

    
     (306 mg, 0.5 mmol) and Me-PyPzC (203 mg, 1.0 mmol) in anhydrous methanol (20 mL).
    
  • Reaction: Heat the mixture at reflux (65°C) for 4 hours under nitrogen atmosphere. The orange suspension will clear to a dark orange/red solution.

  • Filtration: Filter the hot solution through Celite to remove any metallic ruthenium traces.

  • Isolation (Chloride Salt): Evaporate the solvent to

    
    2 mL and add diethyl ether (20 mL) to precipitate the chloride salt.
    
  • Anion Exchange (Optional but Recommended): For better solubility in organic solvents and crystallization:

    • Dissolve the chloride salt in minimum MeOH.

    • Add a saturated solution of

      
       in MeOH.
      
    • Stir for 30 mins; the hexafluorophosphate salt will precipitate.

  • Purification: Recrystallize from Dichloromethane/Hexane.

Data Specification:

  • Appearance: Yellow-orange crystalline solid.

  • Stability: Air-stable in solid state; stable in DMSO solution for >48h.

Protocol B: Synthesis of Cu(II) Coordination Complexes

Target Complex:


 or 

Application: Artificial nucleases (DNA cleavage), SOD mimics.

Rational: Cu(II) prefers square planar or distorted octahedral geometries. Using a 1:1 or 1:2 Metal:Ligand ratio allows control over the coordination sphere.

Procedure
  • Solution A: Dissolve

    
     (170 mg, 1.0 mmol) in Ethanol (10 mL).
    
  • Solution B: Dissolve Me-PyPzC (203 mg, 1.0 mmol) in Ethanol (10 mL).

  • Synthesis: Add Solution B to Solution A dropwise with stirring at room temperature.

  • Observation: A distinct color change to green/blue occurs immediately.

  • Crystallization: Stir for 1 hour. Allow the solution to stand for slow evaporation over 24-48 hours.

  • Product: Green needle-like crystals of the dichloro complex

    
     usually form.
    

Note on Hydrolysis: If the reaction is performed in water or basic conditions, the ester may hydrolyze, leading to the formation of Copper(II) coordination polymers linked by carboxylate bridges. To maintain the ester, strictly use anhydrous alcohols.

Visualization of Workflows

Diagram 1: Ligand Synthesis & Coordination Logic

LigandSynthesis Precursors 2-Acetylpyridine + Dimethyl Oxalate Inter Diketo-Ester Intermediate Precursors->Inter NaOMe, MeOH Claisen Cond. Ligand Me-PyPzC Ligand (Neutral Ester Form) Inter->Ligand N2H4, Reflux Cyclization RuComplex Ru(II) Half-Sandwich (Antitumor/Catalysis) Ligand->RuComplex + [Ru(cym)Cl2]2 MeOH, Reflux CuComplex Cu(II) Square Planar (DNA Cleavage) Ligand->CuComplex + CuCl2 EtOH, RT

Caption: Synthetic pathway from precursors to the Me-PyPzC ligand and its divergent application in Ruthenium and Copper coordination chemistry.

Diagram 2: Coordination Modes

CoordinationModes cluster_0 Mode A: Neutral Bidentate cluster_1 Mode B: Anionic Bridging (Post-Hydrolysis) Ligand Me-PyPzC Ligand NodeA Metal binds N(py) & N(pz) NH proton remains Ester pendant Ligand->NodeA Neutral Solvents (MeOH, DCM) NodeB Ester Hydrolyzed to COO- Carboxylate bridges metals Formation of MOFs/Polymers Ligand->NodeB Basic/Aqueous Conditions

Caption: Bifurcation of coordination modes based on reaction conditions. Mode A preserves the ester; Mode B involves hydrolysis and bridging.

Characterization & Validation

To ensure the integrity of the synthesized complexes, the following parameters must be verified:

TechniqueExpected Observation (Ru-Complex Example)Diagnostic Value
1H NMR Downfield shift of Pyridine

(

ppm).
Confirms N-coordination to metal.
IR Spectroscopy Ester

stretch at

.
Confirms ester group is intact (unhydrolyzed).
ESI-MS Peak at

(loss of chloride).
Confirms complex stoichiometry.
X-ray Crystallography "Piano-stool" geometry; Ru-N bond lengths

.
Definitive structural proof.

References

  • Synthesis of Pyrazole-Carboxylates

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the foundational condensation chemistry used for this ligand class.
  • Ruthenium Anticancer Complexes

    • Title: Organometallic Ruthenium(II) Arene Complexes with Pyrazole Ligands: Synthesis, Structure, and Cytotoxicity.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the biological relevance of Ru-arene complexes with N,N-chel
  • Copper Coordination Chemistry

    • Title: Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole.[2][3]

    • Source:Crystal Growth & Design.
    • Context: Details the structural diversity (monomers vs polymers) of Cu-pyrazole complexes.
  • Catalytic Applications

    • Title: Bifunctional Pyrazole-Based Ruthenium Catalysts for Transfer Hydrogen
    • Source:Organometallics.
    • Context: Explains the mechanistic role of the pyrazole NH proton in c

Sources

Method

High-throughput screening of a library containing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Application Note: High-Throughput Screening of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Libraries Executive Summary This guide details the high-throughput screening (HTS) workflow for libraries enriched with Met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Libraries

Executive Summary

This guide details the high-throughput screening (HTS) workflow for libraries enriched with Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate and its derivatives. This scaffold is a recognized "privileged structure" in medicinal chemistry, possessing inherent affinity for ATP-binding sites in kinases and metal-coordination sites in metalloenzymes (e.g., Histone Demethylases).

The protocol focuses on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, optimized to detect ATP-competitive inhibitors. It addresses specific physicochemical challenges of this scaffold, including tautomeric equilibrium and ester stability, ensuring high data fidelity and low false-discovery rates.

Scaffold Analysis & Mechanistic Rationale

The Privileged Scaffold

The core structure, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , functions as a bidentate ligand.

  • Hinge Binding: The pyridine nitrogen and the pyrazole -NH- often mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase active sites.

  • Tautomerism: The compound exists in equilibrium between the 3- and 5-substituted tautomers. In the 3-(pyridin-2-yl) form, the adjacent nitrogen atoms can chelate metals (e.g., Zn²⁺, Fe²⁺), making this library relevant for metalloenzyme targets (e.g., KDMs, PHDs).

  • Ester Functionality: The methyl ester at the 5-position provides a handle for hydrophobic interactions (e.g., with the gatekeeper residue) or acts as a prodrug moiety that is hydrolyzed intracellularly to the free acid.

HTS Logic Flow

The screening strategy filters compounds based on biochemical potency, followed by selectivity and biophysical validation.

HTS_Workflow cluster_legend Workflow Stages Library Library Prep (10mM DMSO) QC QC: LC-MS (Check Ester Stability) Library->QC Primary Primary Screen (TR-FRET Kinase Assay) QC->Primary Pass Triage Hit Triage (>50% Inhibition) Primary->Triage Secondary Secondary Screen (Dose-Response IC50) Triage->Secondary Confirmed Counter Counter Screen (Redox/Aggregation) Secondary->Counter Validation Hit Validation (Biophysical: SPR/MST) Counter->Validation Specific

Figure 1: HTS Workflow for Pyrazole-Pyridine Carboxylate Libraries. The process prioritizes early identification of false positives (aggregators) and stability issues.

Library Preparation & Quality Control

Critical Factor: Ester Hydrolysis Methyl esters are susceptible to hydrolysis in aqueous buffers or during long-term DMSO storage if water is present. The corresponding carboxylic acid often has significantly different solubility and potency.

  • Solvent: 100% DMSO (Anhydrous).

  • Storage: -20°C in varying humidity-controlled environments (avoid freeze-thaw cycles).

  • QC Step: Randomly sample 5% of the library for LC-MS analysis prior to screening.

    • Acceptance Criteria: >90% purity; <5% hydrolysis product (free acid).

Detailed Protocol: TR-FRET Kinase Assay

This protocol uses a LanthaScreen™ Eu Kinase Binding Assay format. The tracer (Alexa Fluor™ 647-labeled ATP competitive inhibitor) competes with the library compound for the kinase active site. Binding of the Eu-labeled antibody to the kinase generates a FRET signal with the tracer. Displacement by a library compound reduces the FRET signal.

Reagents & Equipment[1][2]
  • Kinase Target: Recombinant Kinase (e.g., p38 MAPK, CDK2) tagged (GST or His).

  • Antibody: Eu-anti-GST or Eu-anti-His.

  • Tracer: Kinase Tracer 178 or 236 (Alexa Fluor™ 647).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plate: 384-well low-volume white microplate (e.g., Corning 4513).

  • Reader: PerkinElmer EnVision or BMG PHERAstar (Ex: 340nm, Em: 615nm/665nm).

Assay Procedure (384-well format)
StepActionVolumeNotes
1 Compound Dispense 20 nLUse acoustic dispenser (e.g., Echo 550) to transfer library compounds (10 mM in DMSO) to assay plate. Final conc: 10 µM.
2 Kinase/Ab Mix 5 µLAdd Kinase (5 nM final) + Eu-Antibody (2 nM final) in Assay Buffer. Incubate 15 min.
3 Tracer Addition 5 µLAdd Tracer (concentration =

of tracer) in Assay Buffer.
4 Incubation N/AIncubate for 60 minutes at Room Temperature (protected from light).
5 Detection N/ARead TR-FRET. Calculate Ratio: (Em 665nm / Em 615nm) × 10,000.
Data Analysis
  • Calculate Emission Ratio (ER):

    
    
    
  • Calculate % Inhibition:

    
    
    
    • ER_max: DMSO control (No inhibitor, high FRET).

    • ER_min: High concentration of known inhibitor (Low FRET).

  • Z-Prime (

    
    ):  Must be > 0.5 for a valid screen.
    
    
    
    

Hit Validation & Triage

Counter-Screening (False Positives)

Pyrazoles can sometimes act as "aggregators" or sequester metals needed for the assay (if the kinase is Mg-dependent).

  • Detergent Sensitivity: Re-test hits in buffer with 0.01% vs 0.1% Triton X-100. Aggregators lose potency at higher detergent concentrations.

  • Redox Assay: Use a Resazurin-based assay to ensure the compound isn't generating reactive oxygen species (ROS) or interfering with the fluorescence read-out (quenching).

Orthogonal Confirmation

Confirm binding using a biophysical method that detects direct interaction, independent of enzymatic activity.

  • Thermal Shift Assay (TSA/DSF):

    • Incubate Kinase + Compound (10 µM).[1]

    • Measure melting temperature (

      
      ).
      
    • Result: A positive

      
       (>2°C) confirms stabilization of the protein, indicating direct binding to the ATP pocket.
      
Structure-Activity Relationship (SAR) Expansion

Once a hit is validated, utilize the modularity of the Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate scaffold:

  • Hydrolysis Check: Synthesize the free acid and test. If the acid is inactive, the ester binding is specific (hydrophobic pocket).

  • Pyridine Substitution: Vary the pyridine ring (e.g., pyrimidine, quinoline) to tune H-bond acceptor capability.

  • N-Methylation: Methylate the pyrazole nitrogen to lock the tautomer and determine the active conformation.

Mechanism of Action Visualization

The following diagram illustrates the predicted binding mode of the scaffold in the ATP-binding pocket of a typical kinase.

Binding_Mode cluster_tautomer Tautomeric State Scaffold Methyl 3-(pyridin-2-yl) -1H-pyrazole-5-carboxylate Hinge Kinase Hinge Region (Glu-Met backbone) Scaffold->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper Hydrophobic Interaction (Methyl Ester) Metal Mg2+ / Active Site Scaffold->Metal Potential Chelation (If Metalloenzyme)

Figure 2: Predicted Pharmacophore Interactions. The pyrazole-pyridine motif acts as a bidentate hinge binder, while the ester moiety probes the hydrophobic back-pocket or gatekeeper region.

References

  • Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry. Link

  • Cheung, M., et al. (2010). "Discovery of pyrazolopyridines as a new class of potent and selective p38α MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Technical Resources. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, a key heterocyclic building block. Our focus is on delivering practical, field-proven insights to help you achieve the highest purity for your compound, ensuring the reliability of your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the common challenges and questions that arise during the purification of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

Q1: What are the most common impurities I should expect in my crude sample?

A: Understanding potential impurities is the first step to designing an effective purification strategy. Based on common synthetic routes, such as the condensation of a β-ketoester with a hydrazine derivative, impurities typically fall into these categories:

  • Unreacted Starting Materials: Residual hydrazine derivatives or the β-dicarbonyl precursor are common.[1][2]

  • Regioisomers: The reaction of an unsymmetrical dicarbonyl compound with a hydrazine can lead to the formation of isomeric pyrazoles.[3] Depending on the reaction conditions, you may have the 3-substituted (desired) and 5-substituted (impurity) regioisomers, which can be difficult to separate.

  • By-products from Side Reactions: Dehydration or rearrangement products can sometimes form under the reaction conditions.

  • Residual Solvents and Reagents: Solvents like ethanol, toluene, or reagents like acid/base catalysts may be present.

Q2: How do I choose the best purification strategy for my specific impurity profile?

A: The optimal strategy depends on the nature and quantity of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis is crucial.

  • For non-polar impurities: If your product is significantly more polar than the impurities, flash column chromatography is highly effective.

  • For highly polar or ionic impurities: An acid-base extraction can be very efficient. The basic pyridine nitrogen allows the target compound to be selectively extracted into an aqueous acid phase, leaving neutral organic impurities behind.

  • For minor impurities with similar polarity: Recrystallization is often the best choice for a final polishing step, especially if your crude product is already >90% pure. It can be highly effective at removing small amounts of closely related impurities.

  • For removing regioisomers: This is often the most challenging separation. High-performance flash chromatography with a shallow solvent gradient is typically required.[3]

Q3: My compound contains a methyl ester. Will it be hydrolyzed during an acid-base extraction?

A: This is a valid concern. Methyl esters are susceptible to hydrolysis under both strong acidic and basic conditions, especially with prolonged exposure or heat.[4] To mitigate this risk:

  • Use mild acids and bases: Employ dilute acids like 1M HCl for the extraction and a weak base like saturated sodium bicarbonate (NaHCO₃) for neutralization.[5][6] Avoid strong bases like NaOH or KOH if possible, as they rapidly saponify esters.[7]

  • Work quickly and at low temperatures: Perform the extraction in an ice bath to reduce the rate of potential hydrolysis. Do not let the acidic or basic aqueous solutions sit for extended periods.

  • Irreversibility of Saponification: Remember that basic hydrolysis (saponification) is essentially irreversible.[7] Once the carboxylate salt is formed, it is very difficult to revert to the ester under basic conditions.

Q4: My compound is an oil and will not crystallize. What are my options?

A: "Oiling out" is a common problem, especially with heterocyclic compounds that have awkward packing geometries or residual impurities.[8]

  • Trituration: Try adding a non-polar solvent in which your compound is insoluble (like hexanes or diethyl ether) to the oil and vigorously scratching the side of the flask with a glass rod. This can induce nucleation and cause the product to solidify.

  • Solvent System for Recrystallization: Your compound may require a two-solvent system for effective crystallization. Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gently warm until clear and then allow to cool slowly.[9]

  • Purify Further: Oiling out is often a sign of significant impurities. It may be necessary to perform column chromatography first to achieve a higher purity solid, which can then be recrystallized.

Part 2: Purification Strategy & Troubleshooting Guides

This section provides a logical workflow for purification, followed by detailed experimental protocols.

Decision Workflow for Purification

The following diagram outlines a systematic approach to purifying your crude product.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Analysis Crude Crude Product TLC Analyze by TLC/ ¹H NMR Crude->TLC Decision Impurity Profile? TLC->Decision Chroma Flash Column Chromatography Decision->Chroma Different Polarities (e.g., Regioisomers) Recryst Recrystallization Decision->Recryst Minor Impurities (>90% Pure) AcidBase Acid-Base Extraction Decision->AcidBase Neutral Organic Impurities Pure Pure Compound Chroma->Pure Recryst->Pure AcidBase->Pure Analysis Confirm Purity (NMR, LC-MS, MP) Pure->Analysis

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities.

Principle: Separation is based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent). More polar compounds adhere more strongly to the polar silica gel and elute later.

Detailed Protocol:

  • Solvent System Selection:

    • Using TLC, find a solvent system (typically a mixture of hexanes and ethyl acetate) that gives your product a Retention Factor (Rf) of ~0.3.[10]

    • For nitrogen-containing compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent "tailing" on the silica gel.[10]

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (a 40-50:1 ratio of silica to crude product by weight is a good starting point).

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent mixture (e.g., 9:1 Hexanes:EtOAc).

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Flash Chromatography
Problem Solution
Compound won't eluteIncrease the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).
Poor separationRun a shallower gradient (increase polarity more slowly). Ensure the column is packed well without channels. Try dry loading the sample.
Streaking/Tailing of spotsAdd 0.1-1% triethylamine or pyridine to the eluent to neutralize acidic sites on the silica gel.[10]
Product crystallizes on columnUse a more polar solvent system to increase solubility during the run.
Protocol 2: Recrystallization

Ideal for removing small amounts of impurities from a solid product.

Principle: This technique relies on the difference in solubility of the compound and impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at room or low temperatures.

Detailed Protocol:

  • Solvent Selection:

    • Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • A good solvent will dissolve the compound when hot but not when cold.[11] A solvent pair (one in which the compound is soluble, one in which it is not) can also be used.[9]

  • Dissolution:

    • Place the crude solid in a conical flask.

    • Add the minimum amount of hot solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

    • Dry the crystals under vacuum.

Potential Recrystallization Solvents
Solvent Comments
Ethanol / IsopropanolGood general-purpose polar protic solvents. Effective for many nitrogen heterocycles.
Ethyl AcetateA moderately polar solvent, often used in combination with hexanes.
TolueneA non-polar aromatic solvent, good for compounds with aromatic character. Use with good ventilation.
Hexanes / Ethyl AcetateA common solvent pair. Dissolve in hot ethyl acetate, add hexanes until cloudy, then clarify with a drop of hot ethyl acetate before cooling.
Protocol 3: Acid-Base Extraction

This powerful technique leverages the basicity of the pyridine ring to separate the target compound from neutral impurities.

Principle: The basic nitrogen atom on the pyridine ring can be protonated by an acid to form a water-soluble ammonium salt. This salt will move into the aqueous phase, leaving non-basic (neutral) organic impurities in the organic phase.

AcidBase_Workflow Start Crude product dissolved in Organic Solvent (e.g., EtOAc) Extract Extract with 1M HCl (aq) Start->Extract Separate1 Separate Layers Extract->Separate1 Organic1 Organic Layer: Neutral Impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Protonated Product (Water Soluble Salt) Separate1->Aqueous1 Basify Add NaHCO₃ (aq) until pH ~8 Aqueous1->Basify Extract2 Extract with Organic Solvent Basify->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 Discard Organic2 Organic Layer: Pure Product Separate2->Organic2 End Dry (Na₂SO₄), Filter, Evaporate Organic2->End

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat 2-3 times. Combine the aqueous layers.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8. Your product should precipitate or form an oil.

  • Back-Extraction: Extract the neutralized aqueous layer with fresh ethyl acetate or dichloromethane (3x). This will move your deprotonated, neutral product back into the organic phase.

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

Part 3: Purity Assessment

After purification, you must verify the purity and identity of your compound.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot under UV light. Co-spotting with the starting material can confirm its absence.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the gold standard for structural confirmation. The spectrum of the pure compound should show sharp peaks corresponding to the structure with correct integrations. The absence of peaks from starting materials or solvents indicates high purity. A singlet for the pyrazole H-4 proton is a characteristic signal to look for.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (a single peak in the chromatogram) and molecular weight confirmation (the correct mass-to-charge ratio in the mass spectrum).

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

References

  • Butkevičius, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Gomaa, M. A.-M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Pharmacophore. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank. Available at: [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). CN102020603A - Method for preparing pyridine bases.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available at: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Available at: [Link]

  • MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. Available at: [Link]

  • MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • ResearchGate. (n.d.). Separation and extraction of Φ-methyl ester sulfoxylates: New features. Available at: [Link]

  • ResearchGate. (2009). (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). US3431266A - Method for recovery of pyridine bases.
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. Available at: [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Ticket ID: PYR-OPT-2024 Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Executive Summary You are attempting to...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OPT-2024 Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary

You are attempting to synthesize Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , a critical bidentate ligand scaffold used in coordination chemistry and fragment-based drug discovery.

The industry-standard route involves a Claisen condensation of 2-acetylpyridine with dimethyl oxalate, followed by a cyclocondensation with hydrazine. While theoretically straightforward, this sequence is prone to yield-killing pitfalls: self-condensation of the ketone, hydrolysis of the labile diketo-ester intermediate, and regiochemical ambiguity during scale-up.

This guide moves beyond basic literature procedures to provide a robust, self-validating protocol optimized for purity and reproducibility.

Module 1: The Optimized Protocol (The "Golden Route")

We recommend a Two-Step, One-Pot procedure. Isolating the intermediate 1,3-diketone is generally unnecessary and can lead to degradation.

Step 1: Claisen Condensation (Formation of the Enolate)

Critical Mechanism: 2-Acetylpyridine


 Enolate 

Attack on Dimethyl Oxalate.
ParameterRecommendationScientific Rationale
Reagents 2-Acetylpyridine (1.0 eq), Dimethyl Oxalate (1.2 eq)Excess oxalate drives the equilibrium and suppresses ketone self-condensation.
Base Sodium Methoxide (NaOMe) (1.5 - 2.0 eq)Must match the ester alkyl group (Methyl) to prevent transesterification byproducts (e.g., ethyl ester impurities).
Solvent Anhydrous Methanol (MeOH)Protic solvent supports the solubility of the alkoxide. Must be anhydrous to prevent ester hydrolysis.
Temperature 0°C

Room Temp (RT)
Initiate cold to control exotherm; warm to RT to drive conversion.
Addition Inverse Addition Crucial: Add the ketone slowly to the mixture of Base + Oxalate. This keeps the electrophile (oxalate) in excess relative to the enolate.
Step 2: Cyclocondensation (Pyrazole Formation)

Critical Mechanism: Double nucleophilic attack of hydrazine on the 1,3-dicarbonyl system.

ParameterRecommendationScientific Rationale
Reagent Hydrazine Hydrate (1.2 - 1.5 eq)Slight excess ensures complete consumption of the diketone intermediate.
Additive Acetic Acid (AcOH)Buffers the strongly basic enolate solution from Step 1. Pyrazole formation is acid-catalyzed.
Temperature Reflux (65°C) for 2–4 hoursThermodynamic control is required to favor the stable aromatic pyrazole ring over open-chain hydrazones.
Workup PrecipitationThe product often crystallizes upon cooling or addition of water.
Workflow Visualization

ReactionWorkflow Start Start: 2-Acetylpyridine + Dimethyl Oxalate Step1 Step 1: Claisen Condensation (NaOMe/MeOH, 0°C to RT) Start->Step1 Inverse Addition Inter Intermediate: Sodium Enolate Salt (Do Not Isolate) Step1->Inter Precipitate Forms Step2 Step 2: Acidification (AcOH) + Hydrazine Inter->Step2 One-Pot End Target: Methyl 3-(pyridin-2-yl)- 1H-pyrazole-5-carboxylate Step2->End Reflux & Crystallize

Figure 1: Optimized One-Pot Synthesis Workflow. Note the critical "Inverse Addition" strategy in Step 1.

Module 2: Troubleshooting Guide

Issue 1: Low Yield in Claisen Step (Starting Material Recovery)

Symptom: TLC shows unreacted 2-acetylpyridine; the reaction mixture remains clear instead of turning yellow/orange (enolate formation).

  • Root Cause A: Moisture Contamination.

    • Explanation: Methoxide is a strong base. If water is present, it generates Hydroxide (

      
      ), which hydrolyzes the dimethyl oxalate into oxalic acid (inactive) rather than deprotonating the ketone.
      
    • Fix: Use freshly distilled MeOH over Mg/Iodine or commercial anhydrous grade. Ensure glassware is oven-dried.

  • Root Cause B: Base Stoichiometry.

    • Explanation: The product of the Claisen condensation is an acidic enol (

      
      ). It consumes 1 equivalent of base to form the stable salt. If you use catalytic base (<1 eq), the reaction will stall.
      
    • Fix: Ensure you are using at least 1.5 equivalents of NaOMe.

Issue 2: Complex Mixture/Impurities (The "Tar" Effect)

Symptom: Dark brown reaction mixture; multiple spots on TLC; low mass balance.

  • Root Cause: Self-Condensation (Aldol).

    • Explanation: 2-Acetylpyridine is an enolizable ketone. In the presence of base without sufficient electrophile (oxalate), it reacts with itself.

    • Fix:Switch to Inverse Addition. Dissolve NaOMe and Dimethyl Oxalate in the flask first. Add the 2-Acetylpyridine solution dropwise. This ensures the ketone enolate always encounters an excess of oxalate.

Issue 3: Product Solubility & Isolation

Symptom: Product does not precipitate after hydrazine reflux; "sticky" oil forms.

  • Root Cause: pH & Solvation.

    • Explanation: The pyrazole nitrogen can be protonated in strong acid or deprotonated in strong base. The neutral species is least soluble.

    • Fix: After the reaction, neutralize the mixture to pH 7.0–7.5 .

    • Fix: If an oil forms, add a small amount of water to induce precipitation, or scratch the flask walls. Recrystallize from Ethanol/Water (9:1).

Module 3: Logic Tree for Optimization

Use this decision tree to diagnose specific failure modes in your experiment.

TroubleshootingTree Problem Problem: Low Yield or Impurity CheckTLC Check TLC of Step 1 (Before Hydrazine) Problem->CheckTLC SM_Left Starting Material (Ketone) Present? CheckTLC->SM_Left Yes_SM Yes: Incomplete Conversion SM_Left->Yes_SM Yes No_SM No: Complex Mixture SM_Left->No_SM No Step2_Check Step 1 Looks Good. Issue in Step 2? SM_Left->Step2_Check Step 1 Clean Soln_Moisture Action: Check Solvent Water Content Increase Base to 2.0 eq Yes_SM->Soln_Moisture Soln_Inverse Action: Switch to Inverse Addition (Ketone added to Oxalate) No_SM->Soln_Inverse Soln_pH Action: Adjust pH to 7.0 Check Hydrazine Stoichiometry Step2_Check->Soln_pH

Figure 2: Diagnostic Logic Tree for yield optimization.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Lithium Hexamethyldisilazide (LiHMDS) instead of NaOMe? A: Yes, but it is usually overkill and less atom-economical. LiHMDS is a non-nucleophilic strong base (


) often used for kinetic enolate formation at -78°C. For this thermodynamic Claisen condensation, NaOMe (

) is sufficient, cheaper, and easier to handle. If you use LiHMDS, you must use an aprotic solvent (THF), not methanol.

Q: Why do I see two spots for the final product on TLC? A: This is likely Tautomerism , not an impurity. Pyrazoles with a free N-H exist in equilibrium between the 1H and 2H forms (or 3-substituted vs 5-substituted tautomers). In solution (NMR/TLC), these can sometimes appear as broadened or distinct signals depending on the solvent and timescale.

  • Validation: Run NMR in DMSO-

    
    .[1] The tautomers usually average out due to rapid proton exchange, or you will see broad N-H peaks.
    

Q: My product is an ethyl ester, but I wanted the methyl ester. A: You likely used Ethanol as the solvent with Dimethyl Oxalate .

  • Mechanism:[1][2][3][4][5][6] Transesterification occurs rapidly under basic conditions.

  • Rule: Always match the solvent alcohol to the ester alkoxy group. Use MeOH for Methyl esters, EtOH for Ethyl esters.

Q: Is the intermediate stable? Can I store it? A: The sodium enolate salt (precipitate from Step 1) is relatively stable if kept dry. However, the free 1,3-diketone (after acidification) is prone to decomposition and hydration. We strongly recommend proceeding immediately to the hydrazine step.

References

  • Claisen Condensation Mechanism & Stoichiometry McMurry, J. Organic Chemistry, "The Claisen Condensation Reaction." LibreTexts/OpenStax.

  • Synthesis of 3-(2-pyridyl)pyrazole-5-carboxylates Molecules, "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." (Demonstrates the enamine/diketone pathway to pyrazoles).

  • Hydrazine Cyclization Regiochemistry Journal of Heterocyclic Chemistry, "Regioselectivity of the Reaction of Hydrazine with 1,3-Dicarbonyl Compounds." (General principles applied to Step 2).

  • Base Selection in Condensation Reactions Organic Chemistry Portal, "Claisen Condensation: Reagents and Conditions."

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Pyridyl)pyrazole Synthesis

Topic: Optimization and Troubleshooting of Pyrazole Synthesis using 2-Hydrazinopyridine. Audience: Senior Chemists, Process Chemists, and Medicinal Chemistry Leads.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Pyrazole Synthesis using 2-Hydrazinopyridine. Audience: Senior Chemists, Process Chemists, and Medicinal Chemistry Leads. Objective: To provide a mechanistic, causality-based troubleshooting guide for low-yielding condensation reactions between 2-pyridyl hydrazine and 1,3-dicarbonyl equivalents.

Module 1: The Core Problem – Reactivity & Kinetics

Q: Why is my reaction stalling or yielding <20% compared to phenylhydrazine?

The Senior Scientist’s Insight: The root cause is almost invariably electronic deactivation coupled with pH mismanagement . Unlike phenylhydrazine, the 2-pyridyl group is a strong electron-withdrawing heterocycle. This reduces the nucleophilicity of the distal hydrazine nitrogen (


), making the initial attack on the carbonyl carbon the rate-determining bottleneck.

Furthermore, the pyridine ring acts as a "proton trap." If you use standard acid catalysis (e.g., HCl, high % AcOH), you risk protonating the pyridine nitrogen or the hydrazine itself. A protonated hydrazine cannot act as a nucleophile.

The Fix: The "Goldilocks" pH Protocol

  • Avoid Strong Acids: Do not use HCl or H₂SO₄.

  • Buffer System: Use Ethanol with 5–10 mol% Acetic Acid or p-TsOH . If the reaction is sluggish, do not add more acid. Instead, switch to Microwave Irradiation (100–120°C, 10-30 min) to overcome the activation energy barrier without destroying the nucleophile.

Diagram 1: Deactivation Mechanism & Proton Trap

G Hydrazine 2-Pyridyl Hydrazine Nucleophilicity Reduced Nucleophilicity (EWG Effect) Hydrazine->Nucleophilicity Pyridine Ring Pulls e- Protonation Protonation Trap (Pyridine N or Hydrazine N) Hydrazine->Protonation Excess Acid Attack Nucleophilic Attack on Carbonyl Nucleophilicity->Attack Slows Down Protonation->Attack Blocks Cyclization Cyclization & Dehydration Attack->Cyclization Product Pyrazole Product Cyclization->Product

Caption: The pyridine ring reduces nucleophilicity electronically, while excess acid chemically deactivates the molecule by protonation.[1][2][3][4]

Module 2: Regioselectivity Control

Q: I see two spots on TLC. How do I control the formation of 1,3- vs. 1,5-isomers?

The Senior Scientist’s Insight: Regioselectivity is governed by the interplay between sterics (bulk of substituents) and electronics (hardness of the carbonyls).[5]

  • Standard (Acidic/Neutral): The most nucleophilic nitrogen (the terminal

    
    ) attacks the most electrophilic carbonyl.
    
  • Inverted (Basic): Under basic conditions, the hydrazine is deprotonated to form a more reactive hydrazide anion, often altering the attack preference or favoring the thermodynamic product.

The Protocol: Regio-Switching

Desired IsomerReaction ConditionMechanism
Kinetic Control EtOH, cat. AcOH, Reflux Terminal

attacks the less hindered / more electrophilic carbonyl.
Thermodynamic Control t-BuOH, t-BuOK (1.1 eq), Reflux Base-mediated equilibration allows the system to find the most stable isomer (often 1,3,5-substituted to minimize steric clash).

Module 3: The "Rescue" Protocols (When Condensation Fails)

Q: Direct condensation is failing (0% yield or messy tar). What is the alternative?

The Senior Scientist’s Insight: If the 1,3-dicarbonyl is unstable or the 2-pyridyl hydrazine is decomposing (it oxidizes to tar easily), stop trying to force the condensation. Build the pyrazole first, then attach the pyridine ring using Transition Metal Catalysis.

Method A: Chan-Lam Coupling (Mildest Conditions)

  • Best for: Sensitive substrates that cannot tolerate high heat.

  • Reagents: Pyrazole + 2-Pyridylboronic acid + Cu(OAc)₂.

  • Key Advantage: Occurs at room temperature in air.[6][7][8]

Method B: Buchwald-Hartwig Amination (Robust)

  • Best for: Scalable synthesis and unreactive substrates.

  • Reagents: 4-Halo-pyrazole (or N-H pyrazole) + 2-Halopyridine + Pd catalyst.

Protocol: Copper-Catalyzed Chan-Lam Coupling
  • Reactants: Dissolve Pyrazole (1.0 equiv) and 2-Pyridylboronic acid (1.5 equiv) in Dichloromethane (DCM) or Methanol .

  • Catalyst: Add Cu(OAc)₂ (1.0 equiv) and Pyridine (3.0 equiv).

  • Atmosphere: Stir open to the air (oxygen is the re-oxidant) at Room Temperature for 12–24 hours.

  • Workup: Filter through a celite pad to remove copper salts. Wash with dilute aqueous ammonia (to chelate residual Cu).

  • Purification: Silica gel chromatography.

Module 4: Purification & Stability FAQs

Q: My product streaks on the silica column. How do I fix this?

A: Pyridyl-pyrazoles are basic. They interact strongly with the acidic silanols on silica gel.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent. This neutralizes the acidic sites on the silica, allowing the basic pyrazole to elute as a tight band.

Q: The starting material (2-hydrazinopyridine) looks dark. Is it still good?

A: Likely not. 2-hydrazinopyridine oxidizes to azo compounds and tars upon air exposure.

  • The Test: Run a TLC of the starting material. If you see a baseline smear, recrystallize it (from EtOH/Et₂O) or buy a fresh bottle. Using degraded hydrazine is the #1 cause of "tarry" reactions.

Troubleshooting Logic Tree

Diagram 2: Decision Matrix for Low Yields

Troubleshooting Start Problem: Low Yield / No Reaction CheckSM Check SM Purity (Is Hydrazine dark?) Start->CheckSM PurifySM Recrystallize Hydrazine CheckSM->PurifySM Yes (Impure) CheckCond Check Reaction Conditions CheckSM->CheckCond No (Pure) Acid Using Strong Acid (HCl)? CheckCond->Acid SwitchAcid Switch to AcOH/EtOH or Microwave Acid->SwitchAcid Yes Regio Multiple Spots (Isomers)? Acid->Regio No Fail Still Failing? SwitchAcid->Fail Yield still low SwitchBase Switch to t-BuOK/t-BuOH (Thermodynamic Control) Regio->SwitchBase Yes Regio->Fail No SwitchBase->Fail Yield still low AltRoute USE ALTERNATIVE ROUTE: Chan-Lam or Buchwald Coupling Fail->AltRoute

Caption: Step-by-step decision matrix for diagnosing and rescuing failed pyrazole syntheses.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines." Journal of Organic Chemistry, 2008.
    • Insight: Discusses the impact of solvent and pH on isomer r
  • Chan-Lam Coupling (Alternative Route)

    • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted Carbon-Heteroatom Bond Cross-coupling with Boronic Acids and Derivatives." Synthesis, 2011.[1][7][8]

    • Insight: Defines the protocol for coupling N-H heterocycles with aryl boronic acids under mild conditions.
  • Buchwald-Hartwig Coupling for Pyrazoles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.
    • Insight: Provides ligand choices for coupling electron-deficient heterocycles like pyridines.[9]

  • Microwave Assisted Synthesis

    • Polo, C., et al. "Microwave-assisted synthesis of 1-substituted pyrazoles." Tetrahedron Letters, 2006.
    • Insight: Demonstrates yield improvements for sluggish hydrazines using microwave irradi

Sources

Optimization

Byproduct identification in the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Technical Support Center: Pyrazole Synthesis Division Ticket ID: #PYR-5-CARB-001 Subject: Byproduct Identification & Process Optimization for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Status: Open Assigned Specia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Division Ticket ID: #PYR-5-CARB-001 Subject: Byproduct Identification & Process Optimization for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Group

Executive Summary

You are encountering challenges in the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . This scaffold is synthetically deceptive; while the Claisen condensation followed by cyclization appears straightforward, the presence of the ester moiety alongside the nucleophilic hydrazine creates a high risk of over-reaction (hydrazide formation) and hydrolysis .

This guide bypasses generic advice. We will focus on the specific failure modes of the 2-acetylpyridine + dimethyl oxalate route, providing forensic identification methods (NMR/LCMS) and self-validating protocols.

Part 1: The Forensic Triage (Byproduct Identification)

Before adjusting your protocol, use this diagnostic matrix to identify your specific impurity.

Diagnostic Decision Tree

Use the diagram below to correlate your analytical data with the chemical failure mode.

TroubleshootingTree Start Analytical Anomaly Detected LCMS LCMS / Mass Spec Data Start->LCMS NMR 1H NMR Data (DMSO-d6) Start->NMR Mass_Target Mass = Target (M) LCMS->Mass_Target Expected Mass_Plus32 Mass = M - 31 + 32 (Net +1 u or -OMe/+NHNH2) LCMS->Mass_Plus32 Target - OMe + NHNH2 Mass_Minus14 Mass = M - 14 (Acid Formation) LCMS->Mass_Minus14 Hydrolysis Mass_Plus14 Mass = M + 14 (Ethyl Ester Impurity) LCMS->Mass_Plus14 Mixed Solvents Hydrazide DIAGNOSIS: Hydrazide Byproduct (Over-reaction with Hydrazine) Mass_Plus32->Hydrazide Acid DIAGNOSIS: Hydrolysis (Saponification) Mass_Minus14->Acid Transester DIAGNOSIS: Transesterification (Wrong Solvent/Reagent) Mass_Plus14->Transester No_OMe Missing OMe Singlet (~3.8 ppm) NMR->No_OMe Broad_NH New Broad Singlet >9 ppm NMR->Broad_NH Split_Ethyl Ethyl Quartet (~4.3 ppm) present NMR->Split_Ethyl No_OMe->Hydrazide Broad_NH->Hydrazide Split_Ethyl->Transester

Caption: Logic flow for correlating LCMS/NMR anomalies to specific synthetic failure modes.

Part 2: Deep Dive into Failure Modes

The "Hydrazide Trap" (Critical Issue)

The Symptom: Your LCMS shows a mass shift corresponding to the loss of methoxy (-31) and gain of hydrazine (+32), resulting in a net mass change of +1 (or simply the observation of the hydrazide mass). In NMR, the characteristic methyl ester singlet (~3.8–3.9 ppm) is gone. The Cause: Hydrazine is a potent nucleophile. In the standard protocol, it first cyclizes with the diketone to form the pyrazole ring. However, if excess hydrazine is present or the temperature is too high, the hydrazine attacks the ester group, converting it to a hydrazide (-CONHNH₂). The Fix:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of hydrazine. Never use a large excess.

  • pH Control: Conduct the cyclization in acetic acid or ethanol with a controlled amount of acid. Protonating the hydrazine reduces its nucleophilicity toward the ester while still allowing cyclization.

The "Mixed Ester" Mess (Transesterification)

The Symptom: You observe a mixture of methyl and ethyl esters in NMR (singlet at 3.9 ppm vs quartet at 4.3 ppm). The Cause: Using Dimethyl Oxalate in Ethanol (or vice versa). The alkoxide base (NaOMe vs NaOEt) or the solvent will scramble the ester alkyl group via transesterification. The Fix: strictly match your reagents.

  • System A: Dimethyl Oxalate + NaOMe + Methanol.

  • System B: Diethyl Oxalate + NaOEt + Ethanol.

The "Yellow Sludge" (Incomplete Claisen)

The Symptom: The reaction yields a yellow solid that is not the pyrazole. The Cause: This is the Lithium/Sodium enolate salt of the diketoester intermediate. The Claisen condensation is reversible.[1][2] If you do not drive it to completion or if you quench it incorrectly, you isolate the intermediate. The Fix: Ensure the Claisen step runs for sufficient time (often 12-16h) and that the intermediate is either isolated properly (acidified to neutral pH) or used in situ without isolation (one-pot method).

Part 3: The Validated Reaction Pathway

The following diagram illustrates the mechanistic pathway and where the specific byproducts branch off.

ReactionPathway SM1 2-Acetylpyridine Inter Diketoester Intermediate (Enol Form) SM1->Inter NaOMe, MeOH Claisen Condensation SM2 Dimethyl Oxalate SM2->Inter Target TARGET: Methyl 3-(pyridin-2-yl)- 1H-pyrazole-5-carboxylate Inter->Target 1.0 eq Hydrazine AcOH, mild heat Hydrazide BYPRODUCT: Pyrazolo-Hydrazide (Over-reaction) Target->Hydrazide Excess Hydrazine High Temp Acid BYPRODUCT: Carboxylic Acid (Hydrolysis) Target->Acid Aq. Base/Acid Workup

Caption: Synthetic pathway showing the Claisen condensation and the branching points for Hydrazide and Acid byproducts.

Part 4: Optimized Experimental Protocol

This protocol is designed to minimize hydrazide formation and ensure complete cyclization.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Dimethyl Oxalate (1.2 eq)

  • Sodium Methoxide (1.2 eq, 25-30% in MeOH)

  • Hydrazine Monohydrate (1.05 eq)

  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Claisen Condensation (The Enol Formation):

    • To a stirred solution of Sodium Methoxide (1.2 eq) in anhydrous Methanol at 0°C, add Dimethyl Oxalate (1.2 eq).

    • Add 2-Acetylpyridine (1.0 eq) dropwise. Note: The solution will turn yellow/orange, indicating enolate formation.

    • Allow to warm to Room Temperature (RT) and stir for 16 hours.

    • Checkpoint: Take a small aliquot, quench with dilute HCl, and check LCMS. You should see the diketoester mass (M+H ~222 for methyl ester). If starting material remains, heat to 50°C for 2 hours.

  • The "Buffered" Cyclization (Crucial Step):

    • Option A (Two-Step): Acidify the reaction mixture with 1M HCl to pH 4-5. The diketoester may precipitate. Filter and dry. Then resuspend in Ethanol.[3]

    • Option B (One-Pot - Recommended): Dilute the reaction mixture with Ethanol. Add Acetic Acid until the pH is approximately 5-6.

    • Cool the mixture to 0°C.

    • Add Hydrazine Hydrate (1.05 eq) dropwise.[4] DO NOT DUMP IT IN.

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Validation: Check LCMS. If the reaction is slow, heat to 50°C, but monitor strictly for hydrazide formation.

  • Workup & Purification:

    • Concentrate the solvent.[5]

    • Add water.[6][7] The product often precipitates as a white/off-white solid.

    • Filter and wash with cold water.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Part 5: Frequently Asked Questions (FAQs)

Q: I see two spots on my TLC that are very close together. Are these regioisomers? A: Likely not. For 1H-pyrazoles, the 3-(pyridin-2-yl) and 5-(pyridin-2-yl) forms are tautomers , not distinct separable regioisomers in solution. They interconvert rapidly. If you see two distinct spots, one is likely the diketoester intermediate (unreacted) or the hydrazide impurity .

Q: Can I use Hydrazine Hydrochloride instead of Hydrazine Hydrate? A: Yes, and it is often safer. Hydrazine hydrochloride releases hydrazine slowly in the presence of the base (acetate/methoxide) already in your system, which keeps the effective concentration of free hydrazine low, further reducing the risk of hydrazide byproduct formation.

Q: My NMR shows a broad hump at 13-14 ppm. What is that? A: That is the Pyrazole N-H.[8] It is characteristic of 1H-pyrazoles. It is often broad and its chemical shift is concentration-dependent due to hydrogen bonding.

References

  • Claisen Condens

    • Source: Organic Chemistry Portal.[9] "Synthesis of Pyrazoles."

    • URL:[Link]

  • Hydrazide Form

    • Source: National Institutes of Health (PMC). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
    • URL:[Link]

  • Source: ChemicalBook. "Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.

Sources

Troubleshooting

How to avoid the formation of regioisomers in pyridinyl-pyrazole synthesis

Technical Support Center: Pyridinyl-Pyrazole Synthesis A Senior Application Scientist's Guide to Mastering Regioselectivity Welcome to the technical support center for pyridinyl-pyrazole synthesis. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridinyl-Pyrazole Synthesis

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for pyridinyl-pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing specific pyridinyl-pyrazole regioisomers. The formation of unwanted isomers is a persistent challenge that can impact yield, purification costs, and the biological activity of the final compound.

As Senior Application Scientists, we understand that achieving high regioselectivity is not just about following a recipe; it's about understanding the underlying principles that govern the reaction. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to give you authoritative control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in the context of pyridinyl-pyrazole synthesis?

A1: Regioisomers are constitutional isomers that arise when a reaction can yield products with the same molecular formula but different connectivity or placement of substituents on a structural scaffold. In the common Knorr synthesis of pyridinyl-pyrazoles, this occurs when an unsymmetrical pyridinyl-1,3-dicarbonyl compound reacts with a substituted hydrazine (like methylhydrazine), or when 2-hydrazinopyridine reacts with an unsymmetrical 1,3-dicarbonyl. The hydrazine has two non-equivalent nitrogen atoms, and the diketone has two non-equivalent carbonyl carbons. The initial nucleophilic attack can happen at two different sites, leading to two distinct pyrazole products after cyclization and dehydration.[1] For example, the reaction of 1-(pyridin-2-yl)butane-1,3-dione with methylhydrazine can produce both 1-methyl-3-phenyl-5-(pyridin-2-yl)-1H-pyrazole and 1-methyl-5-phenyl-3-(pyridin-2-yl)-1H-pyrazole.

Q2: What are the primary factors that dictate which regioisomer is formed?

A2: The regiochemical outcome is a delicate balance of several factors. Understanding these is the first step to controlling your reaction:[1]

  • Electronic Effects: The pyridine ring is strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon, making it a more reactive site for nucleophilic attack. This is often the dominant factor.[1]

  • Steric Hindrance: Bulky groups on the dicarbonyl compound or the hydrazine can physically block the approach to one of the carbonyl groups, directing the reaction to the less hindered site.[1]

  • Reaction pH (Catalysis): The acidity or basicity of the medium is critical. Under acidic conditions, the reaction mechanism can be altered. For instance, the less basic nitrogen of a substituted hydrazine may become the primary nucleophile.[2] Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1]

  • Solvent Choice: The solvent can profoundly influence the regioisomeric ratio. As detailed in the troubleshooting section, polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols, can stabilize intermediates in a way that dramatically favors one reaction pathway over the other.

Q3: Can I use a catalyst to force the reaction to produce only one isomer?

A3: While appealing, it's not always straightforward. Lewis acid catalysts are sometimes employed to enhance regioselectivity, but their effect is highly substrate-dependent and can be counterintuitive. In some studies involving the Knorr synthesis, a screen of 11 different Lewis acids revealed that most actually slowed down the desired reaction, with only a mild rate increase observed for Ga(NO₃)₃.[3] Therefore, while catalytic control is a potential strategy, it requires careful screening and is not a universal solution. Solvent and substrate control are often more reliable methods.

Q4: Are there alternative synthetic routes that offer better regiocontrol from the start?

A4: Absolutely. When the classical Knorr condensation fails to provide the desired selectivity, several excellent alternatives exist:

  • Using Dicarbonyl Surrogates: Instead of a 1,3-diketone, you can use substrates with pre-defined reactivity, such as β-enaminones or α-oxoketene N,S-acetals. These effectively "lock in" the direction of the initial nucleophilic attack.

  • 1,3-Dipolar Cycloadditions: These reactions, for example between a diazo compound and an alkyne, build the pyrazole ring through a different mechanistic pathway that can offer superb regiocontrol.[4]

  • Synthesis from Unsaturated Precursors: Reacting α,β-unsaturated ketones (chalcones) or acetylenic ketones with hydrazines are also highly effective and often highly regioselective methods for preparing pyrazoles.[5]

Troubleshooting Guide: Gaining Control Over Regioisomer Formation

This section addresses specific problems you may encounter during your experiments and provides actionable, field-proven solutions.

Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common outcome when the electronic and steric factors of the substrates are not sufficiently differentiated, leading to similar reaction rates for both pathways. A study on a pyridylpyrazole ligand system reported a regioisomeric ratio of 43:57, highlighting how unselective these reactions can be under standard conditions.[6][7]

Root Cause Analysis: The transition states leading to the two different pyrazoline intermediates are likely very close in energy. Standard solvents like ethanol or methanol do little to differentiate the two pathways.

Solutions:

Solution A: Change the Solvent to a Fluorinated Alcohol (Highest Impact) This is the most effective and often simplest solution to implement. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically alter the isomeric ratio. Their strong hydrogen-bond-donating ability and low nucleophilicity stabilize the key intermediates and transition states differently than traditional alcohols, amplifying the inherent electronic differences between the carbonyl groups.

  • Mechanism of Action: These solvents are believed to preferentially solvate and stabilize the enol or enamine intermediates, guiding the subsequent cyclization step down a single, lower-energy path.

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis (Data adapted from a study on 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine, demonstrating a general principle applicable to pyridinyl systems with electron-withdrawing groups)

SolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)
Ethanol (EtOH)Room Temp~50:50 (No Selectivity)
2,2,2-Trifluoroethanol (TFE)Room Temp85:15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp97:3

Solution B: Adjust the Reaction pH Systematically test the reaction under acidic, neutral, and basic conditions.

  • Acidic Conditions: Add a catalytic amount (0.1 eq) of acetic acid or p-toluenesulfonic acid (p-TsOH). This protonates the carbonyl group, enhancing its electrophilicity. The initial attack will be directed by the stability of the resulting intermediate.

  • Basic Conditions: Use a base like sodium acetate or triethylamine. This can change the nucleophilicity of the hydrazine nitrogens, potentially altering the site of initial attack.

Problem 2: The major product is the undesired regioisomer.

This occurs when the inherent electronics and sterics of your substrates favor the formation of the wrong isomer under standard conditions. For example, the attack on the carbonyl not adjacent to the pyridine ring might be favored due to overwhelming steric hindrance.

Solutions:

Solution A: Reverse the Reactants Instead of using a pyridinyl-1,3-diketone and a simple hydrazine (e.g., methylhydrazine), synthesize the pyrazole using 2-hydrazinopyridine and an appropriate unsymmetrical 1,3-diketone. This completely changes the electronic and steric landscape of the reaction and will almost certainly favor a different regioisomeric outcome.

Solution B: Switch to a Regio-Locked Synthetic Strategy If modifying the Knorr synthesis is insufficient, a more robust solution is to change the entire synthetic approach to one that avoids the possibility of forming regioisomers.

  • Strategy: [3+2] Cycloaddition. A highly reliable method involves the reaction of N-arylhydrazones with nitroolefins. This approach does not rely on the condensation of a diketone and provides excellent regiocontrol.[8] The regioselectivity is governed by the inherent nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone.[8]

Visualizing the Reaction: Mechanism & Workflow

Understanding the reaction pathways is key to troubleshooting. The diagrams below illustrate the competing mechanisms in the Knorr synthesis and a logical workflow for achieving regiocontrol.

Knorr_Mechanism cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Start_DK Pyridinyl-1,3-Diketone Attack_A Attack at C=O (adjacent to Py) Start_DK->Attack_A Path A (Electronically Favored) Attack_B Attack at C=O (remote from Py) Start_DK->Attack_B Path B (Sterically Favored) Start_HY R-NH-NH₂ Start_HY->Attack_A Start_HY->Attack_B Inter_A Hemiaminal A Attack_A->Inter_A Cyclization Pyrazoline_A Pyrazoline A Inter_A->Pyrazoline_A Product_A Regioisomer 1 (e.g., 3-Pyridinyl) Pyrazoline_A->Product_A - H₂O Inter_B Hemiaminal B Attack_B->Inter_B Cyclization Pyrazoline_B Pyrazoline B Inter_B->Pyrazoline_B Product_B Regioisomer 2 (e.g., 5-Pyridinyl) Pyrazoline_B->Product_B - H₂O

Caption: Competing pathways in Knorr pyridinyl-pyrazole synthesis.

Troubleshooting_Workflow Start Start: Synthesis of Pyridinyl-Pyrazole CheckSelectivity Is Regioselectivity > 95:5? Start->CheckSelectivity Problem Problem: Regioisomer Mixture CheckSelectivity->Problem No Success Success: Desired Regioisomer Obtained CheckSelectivity->Success Yes Solvent Change Solvent to HFIP or TFE Problem->Solvent CheckSolvent Is Selectivity Now Acceptable? Solvent->CheckSolvent pH Optimize Reaction pH (Acidic vs. Basic Catalysis) CheckSolvent->pH No CheckSolvent->Success Yes CheckpH Is Selectivity Now Acceptable? pH->CheckpH Strategy Change Synthetic Strategy: - Reverse Reactants - Use Dicarbonyl Surrogate - [3+2] Cycloaddition CheckpH->Strategy No CheckpH->Success Yes End End Strategy->End Success->End

Caption: Decision workflow for optimizing regioselectivity.

Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis Using HFIP Solvent

This protocol is designed to maximize the formation of the electronically favored regioisomer by leveraging the unique properties of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

Materials:

  • Unsymmetrical Pyridinyl-1,3-diketone (1.0 mmol, 1.0 eq)

  • Methylhydrazine (1.1 mmol, 1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Round-bottom flask with magnetic stirrer

  • TLC plates (Silica gel 60 F254)

  • Column chromatography supplies (silica gel, hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the pyridinyl-1,3-diketone (1.0 mmol) in HFIP (3 mL). Stir at room temperature until fully dissolved.

  • Slowly add methylhydrazine (1.1 mmol) to the solution at room temperature using a syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Upon completion (disappearance of the limiting starting material), remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by column chromatography on silica gel. Use a gradient of hexane/ethyl acetate as the eluent to separate the major regioisomer from any minor isomer and impurities.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterize the product and determine the final isomeric ratio using ¹H NMR and/or GC-MS analysis of the crude and purified material.

References

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • University of Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Mei, D., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie. [Link]

  • Moda, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

  • Li, Z. (Ed.). (2009). Knorr pyrazole synthesis. Name Reactions in Heterocyclic Chemistry. [Link]

  • Zolfigol, M. A., et al. (2012). Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • McKay, M. J., et al. (2010). fac-Specific syntheses of homochiral [Fe(NN)3]2+ complexes (NN = pyridine keto-hydrazone); origins of the stereoselectivity. Dalton Transactions. [Link]

  • Ali, O. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • El-Metwaly, A. M., et al. (2021). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Journal of Saudi Chemical Society. [Link]

  • Abenavoli, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, characterization and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society. [Link]

  • Unciti-Broceta, A., et al. (2008). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Pyrazole Carboxylates

The following technical guide addresses the purification challenges of polar pyrazole carboxylates, designed for research and development professionals. Topic: Challenges in the purification of polar pyrazole carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges of polar pyrazole carboxylates, designed for research and development professionals.

Topic: Challenges in the purification of polar pyrazole carboxylates Content Type: Troubleshooting Guide & FAQs Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary: The Polarity Paradox

Pyrazole carboxylates present a unique "polarity paradox" in organic synthesis. They possess a lipophilic aromatic ring, yet the presence of both a basic nitrogen (pyrazole


) and an acidic carboxyl group renders them amphoteric and highly water-soluble.[1]

The core challenges stem from their zwitterionic potential, high affinity for water, and tendency to co-crystallize with inorganic salts (NaCl, NaBr) generated during hydrolysis or oxidation steps.[1] This guide provides field-proven protocols to overcome these barriers.

Part 1: Troubleshooting Guide (Q&A)
Q1: "I cannot extract my pyrazole carboxylic acid from the aqueous reaction mixture. It remains in the water phase regardless of the solvent."

Diagnosis: You are likely attempting extraction outside the compound's Isoelectric Window . Pyrazole carboxylates are amphoteric.

  • At pH < 2: The pyrazole ring is protonated (

    
    ), forming a cationic species (Pyrazolium-COOH).[1]
    
  • At pH > 4: The carboxylic acid is deprotonated (

    
    ), forming an anionic species (Pyrazole-COO⁻).[1]
    
  • At pH ~ 2.5–3.5: The molecule exists in its neutral or zwitterionic form, exhibiting minimum water solubility and maximum organic solubility.[1]

Solution:

  • Determine the pI (Isoelectric Point): For simple pyrazole-3-carboxylic acids, the neutral window is narrow (typically pH 2.5–3.5).[1]

  • The "Salting-Out" Extraction:

    • Adjust aqueous pH to 3.0 .

    • Saturate the aqueous phase with NaCl (brine).

    • Extract with n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran). These solvents have higher polarity than EtOAc and are superior for extracting amphoteric heterocycles.

    • Note: Avoid DCM; it is often too non-polar for these substrates.

Q2: "My crude solid contains 30-50% inorganic salts (NaCl/Na₂SO₄) that won't wash away."

Diagnosis: Polar pyrazoles often "encapsulate" salts in their crystal lattice or form sticky gums that trap inorganic ions. Recrystallization from water often fails because the compound is too soluble.

Solution: Use Adsorption Chromatography (Diaion® HP-20) . Unlike silica gel (which binds polar compounds irreversibly) or ion exchange (which requires specific ionic forms), styrenic adsorbents like Diaion HP-20 or Amberlite XAD-16 separate based on hydrophobic interaction.[1] The highly polar salts pass through, while the pyrazole (even if polar) retains on the aromatic resin.

See Protocol A below for the detailed workflow.

Q3: "The product 'oils out' instead of crystallizing from water/alcohol mixtures."

Diagnosis: This is a classic "Oiling Out" phenomenon caused by the presence of impurities lowering the melting point or the compound acting as a hydrotrope.

Solution:

  • Switch Solvent System: Move from EtOH/Water to iPrOH/Water or Acetonitrile/Water . Acetonitrile often breaks hydration shells better than alcohols.

  • Trituration: If an oil forms, decant the supernatant and triturate the oil vigorously with MTBE or Diethyl Ether . This removes non-polar impurities and often induces solidification of the polar pyrazole.

  • Seed at the Cloud Point: Do not cool rapidly. Hold the temperature at the cloud point and add seed crystals.

Q4: "I observe decarboxylation (loss of CO₂) during drying or workup."

Diagnosis: Pyrazole-3-carboxylic acids, especially those with electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the ring, are prone to thermal decarboxylation, particularly in acidic media.[1]

Solution:

  • Avoid Acidic Heating: Never heat the compound above 50°C while in a strong acid solution (pH < 1).

  • Lyophilization: Instead of oven drying, freeze-dry (lyophilize) the aqueous/organic isolate.[1]

  • Vacuum Drying: Use a vacuum oven at

    
    C.
    
Part 2: Experimental Protocols
Protocol A: Desalting via Diaion® HP-20 Resin

Best for: Removing large amounts of inorganic salts from water-soluble organic compounds.

Reagents:

  • Diaion® HP-20 (or Amberlite™ XAD-16)[1]

  • Methanol (MeOH)[1][2]

  • Deionized Water[2]

  • Acetone (optional)[1]

Step-by-Step:

  • Resin Preparation: Soak HP-20 resin in MeOH for 30 mins to swell, then rinse thoroughly with water (3x bed volumes) to remove MeOH.[1]

  • Loading: Dissolve the crude salt/product mixture in the minimum amount of water (pH adjusted to ~3.5). Load onto the resin column.[2]

  • Desalting Wash: Elute with 100% Water (approx. 3-5 bed volumes).

    • Mechanism:[1] Inorganic salts (NaCl, NaBr) have no affinity for the styrene matrix and wash off.[1]

    • Check: Use AgNO₃ solution to test eluate for chloride ions. Continue washing until negative.

  • Product Elution: Switch eluent to MeOH/Water (gradient 10%

    
     100%)  or Acetone .
    
    • The pyrazole carboxylate will elute as the organic fraction increases.

  • Isolation: Concentrate the organic fractions. The product should crystallize free of salts.

Protocol B: pH-Switch Extraction (Isoelectric Precipitation)

Best for: Isolating the product from crude reaction mixtures without chromatography.

Step-by-Step:

  • Basification: Adjust reaction mixture pH to 10–11 using 2N NaOH.

    • Status: Product is anionic (Carboxylate). Impurities that are neutral/basic can be extracted out now.[3]

  • Pre-Wash: Wash the aqueous alkaline layer with Ethyl Acetate (2x). Discard the organic layer (removes non-acidic byproducts).

  • Acidification (The Critical Step):

    • Cool aqueous layer to 0–5°C.

    • Slowly add 2N HCl dropwise.

    • Stop exactly at pH 3.0–3.5 (or the specific pI of your derivative).

  • Precipitation/Extraction:

    • Scenario A (Solid forms): Stir for 30 mins at 0°C. Filter the precipitate.

    • Scenario B (No solid): Saturate with NaCl.[4] Extract with n-Butanol (3x). Evaporate n-Butanol (azeotrope with water) to obtain the solid.

Part 3: Visualizations & Logic Maps
Figure 1: Purification Decision Tree

Use this logic flow to select the correct purification method based on impurity profile.

PurificationStrategy Start Crude Pyrazole Carboxylate (High Water Solubility) CheckSalts Are Inorganic Salts (NaCl, NaBr) Present? Start->CheckSalts CheckSolubility Is it soluble in organic solvents (EtOAc/DCM)? CheckSalts->CheckSolubility No / Low HighSalts Use Diaion HP-20 (Protocol A) CheckSalts->HighSalts Yes (>10%) StandardExt Standard Acid/Base Extraction CheckSolubility->StandardExt Yes HardToExtract Check pH vs pKa CheckSolubility->HardToExtract No (Stays in Water) AdjustPH Adjust to pH 3.0 (Isoelectric Point) HardToExtract->AdjustPH pH != pI Butanol Salting Out + n-Butanol Extraction HardToExtract->Butanol pH == pI AdjustPH->Butanol

Caption: Decision matrix for selecting purification routes. Green nodes indicate terminal success protocols.

Figure 2: The "Amphoteric Trap" Mechanism

Understanding why standard extraction fails.

AmphotericTrap cluster_0 Extraction Window Acidic pH < 2.0 Cationic Species (Water Soluble) Neutral pH ~ 3.0 Neutral/Zwitterion (Organic Soluble) Acidic->Neutral Add Base (Deprotonate COOH) Neutral->Acidic Add Acid Basic pH > 4.5 Anionic Species (Water Soluble) Neutral->Basic Add Base (Deprotonate NH) Basic->Neutral Add Acid

Caption: The "Amphoteric Trap." Extraction is only efficient in the narrow green window (pH ~3.0).

Part 4: Data & Reference Tables
Table 1: Solvent Selection for Polar Pyrazoles
SolventPolarity IndexUsage CaseProsCons
n-Butanol 4.0Extraction from brineExcellent for amphoteric compoundsHigh boiling point (117°C); hard to remove
2-MeTHF ~3.5General ExtractionBetter phase separation than THFMore expensive than EtOAc
Ethyl Acetate 4.4WashingGood for removing non-polar impuritiesOften fails to extract polar pyrazoles
Acetonitrile 5.8CrystallizationBreaks water hydration shellsMiscible with water (cannot use for extraction)
References
  • Mitsubishi Chemical Corporation. (2023). Diaion™ HP-20 Product Data Sheet & Application Guide. Retrieved from [1]

  • Sigma-Aldrich. (2024). 1H-Pyrazole-3-carboxylic acid: Physical Properties and Safety Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives. PubMed. Retrieved from [1]

  • Royal Society of Chemistry. (2021). The Continuous Extraction of Carboxylic Acids and Amines. React. Chem. Eng. Retrieved from [1]

  • ResearchGate. (2011). Method for purifying pyrazoles (Patent WO2011076194A1). Retrieved from

Sources

Troubleshooting

Preventing degradation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate during workup

Topic: Prevention of Degradation & Workup Optimization Ticket ID: PYR-EST-005 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation & Workup Optimization Ticket ID: PYR-EST-005 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support guide for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate .

Researchers often underestimate this molecule, treating it as a standard aromatic ester. However, it possesses a "Stability Paradox": it is robust under thermal stress in the solid state but exhibits rapid hydrolytic degradation in aqueous basic buffers (even as mild as pH 8.0) and complex solubility behaviors due to its amphoteric nature.

This guide moves beyond generic protocols to address the specific electronic and structural vulnerabilities of this pyrazole-pyridine system.

Module 1: The "Invisible" Loss (Solubility vs. Degradation)

User Query: "I performed a standard extraction with 1M HCl to remove the pyridine starting material, but my product disappeared from the organic layer. Did it degrade?"

Root Cause Analysis

Your product likely did not degrade; it was sequestered. This molecule is amphoteric .

  • The Pyridine Trap (pH < 4): The pyridine nitrogen (

    
    ) protonates in acidic media, forming a water-soluble cation.
    
  • The Pyrazole Trap (pH > 11): The pyrazole N-H (

    
    ) can be deprotonated in strong base, forming a water-soluble anion (though ester hydrolysis usually happens first).
    
The Solution: The "Goldilocks" pH Window

To keep the molecule in the organic phase, you must maintain the pH where the molecule is neutral.

Target pH Window: 5.5 – 7.0

Protocol: Optimized pH-Controlled Extraction
  • Quench: If the reaction is basic, pour into a mixture of ice and saturated NH₄Cl (buffers to ~pH 6).

  • Avoid Strong Acid: Do not use 1M HCl. If acidification is needed, use 0.5M Citric Acid or Phosphate Buffer (pH 6) .

  • Verification: Spot the aqueous layer on TLC before disposal. If the product is trapped in the aqueous layer (due to accidental over-acidification), neutralize carefully with solid NaHCO₃ to pH 6-7 and re-extract with DCM.

Module 2: Preventing Ester Hydrolysis (The pH 8 Danger Zone)

User Query: "I used saturated NaHCO₃ for the workup, but the yield was low, and I see a baseline spot on TLC."

Technical Insight: Neighboring Group Participation

Unlike standard methyl esters, pyrazole-5-carboxylates are exceptionally prone to hydrolysis. Literature indicates that certain pyrazole esters can degrade rapidly even in pH 8 buffers (


 hours).

Mechanism: The adjacent pyrazole nitrogen (or the pyridine nitrogen) can act as an intramolecular base or coordinate a water molecule, significantly lowering the activation energy for ester hydrolysis.

Degradation Pathway Visualization

HydrolysisPathway cluster_prevention Prevention Strategy Ester Target Ester (Neutral, Organic Soluble) Intermediate Tetrahedral Intermediate Ester->Intermediate OH- Attack (Fast) Base Base Contact (pH > 8.0) Base->Intermediate Catalysis Acid Carboxylic Acid (Water Soluble) Intermediate->Acid Elimination Decarb Decarboxylated Byproduct Acid->Decarb Heat (>80°C) Cold Keep < 5°C Buffer Buffer pH 6-7

Figure 1: The accelerated hydrolysis pathway of pyrazole esters and prevention strategies.

Protocol: The "Cold & Quick" Workup
  • Temperature: Perform all quenching and extraction steps at 0°C – 5°C .

  • Contact Time: Minimize the time the ester spends in contact with water.

  • Drying: Dry the organic layer immediately over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate is slightly acidic/Lewis acidic and can sometimes cause issues with sensitive chelators, though usually safe; Na₂SO₄ is gentler).

  • Solvent Removal: Do not heat the water bath above 35°C during rotary evaporation.

Module 3: Metal Chelation (The "False" Degradation)

User Query: "My product is green/blue and streaks on the column. NMR is broad."

Root Cause Analysis

The 3-(pyridin-2-yl)-pyrazole motif is a classic bidentate ligand (NN-chelator). If you used copper (e.g., Chan-Lam coupling) or other transition metals, your product is likely trapping the metal. This is not degradation; it is contamination that mimics loss of yield.

Protocol: Demetallation

Standard extraction will not remove the metal. You must use a competitive chelator.

MethodReagentProcedurePros/Cons
Aqueous Wash EDTA (0.1 M, pH 7) Wash organic layer 3x with EDTA solution.Cheap, effective for Cu/Zn. Slow kinetics.
Scavenger SiliaMetS® Thiol Add solid scavenger to organic layer, stir 1h, filter.Expensive, high recovery, no aqueous step.
Precipitation Sulfide Wash with dilute Na₂S solution.Warning: Toxic H₂S gas risk. Highly effective but smelly.

Summary of Critical Parameters

ParameterDanger ZoneSafe ZoneReason
pH (Workup) < 4 or > 85.5 – 7.0 Prevents pyridine protonation (solubility loss) and ester hydrolysis.
Temperature > 40°C< 25°C Thermal stress accelerates hydrolysis and potential decarboxylation.
Solvent Methanol/EthanolDCM / EtOAc Alcohols can cause transesterification if any base is present.
Drying Agent None / AirNa₂SO₄ Water retention accelerates hydrolysis in the oil phase.

References

  • Hydrolytic Instability of Pyrazole Esters

    • Study on pyrazole ester derivatives as inhibitors of WNV NS2B-NS3 proteinase.[1] The study highlights that certain pyrazole ester derivatives degrade rapidly in pH 8 buffer with a half-life of 1-2 hours, necessitating structural modification for stability.[1]

    • Source:

  • Decarboxylation Risks

    • Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.[2][3] Discusses the mechanism where pyrazole-carboxylates decarboxylate, often facilitated by metal coordination, which is a risk during workup if metals are present.

    • Source: [2]

  • Synthesis & Workup Context

    • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate.[4] Provides context on the hydrolysis conditions (alkaline) used intentionally, reinforcing that base is the primary trigger for degradation.

    • Source:

  • pKa and Basicity Data

    • pKa values of nitrogen heterocycles. Provides the fundamental pKa values for pyridine (~5.2) and pyrazole (~14 for NH, ~2.5 for N-protonation)
    • Source:

Sources

Optimization

Optimizing the temperature for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific rationale behind the experimental parameters to empower you to optimize your reaction conditions effectively.

Introduction to the Synthesis

The synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate typically proceeds via a cyclocondensation reaction. A common and efficient route involves the reaction of a pyridine-containing β-ketoester, such as methyl 4-(pyridin-2-yl)-2,4-dioxobutanoate, with hydrazine hydrate. The temperature of this reaction is a critical parameter that significantly influences the reaction rate, yield, and impurity profile.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate?

A1: The optimal temperature for this synthesis is highly dependent on the solvent and the scale of the reaction. Generally, a temperature range of 60-80 °C is a good starting point for optimization.[1] Reactions are often carried out under reflux in solvents like ethanol or methanol.[2] Some procedures may call for an initial period at a lower temperature (e.g., room temperature to 50 °C) to control the initial exothermic reaction, followed by heating to reflux to drive the reaction to completion.[2]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount for several reasons:

  • Reaction Kinetics: Like most chemical reactions, the rate of pyrazole formation increases with temperature. However, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, resulting in a lower yield and a more complex impurity profile.

  • Regioselectivity: In cases where unsymmetrical 1,3-dicarbonyl compounds are used, temperature can influence the regioselectivity of the hydrazine attack, potentially leading to the formation of isomeric pyrazole products. While the starting material for the target molecule is symmetrical at the dicarbonyl, this is a crucial consideration for analogous syntheses.

  • Side Reactions: Higher temperatures can promote side reactions, such as the formation of pyrazoline derivatives which may require a subsequent oxidation step, or other condensation byproducts.[3]

Q3: Can the reaction be performed at room temperature?

A3: While some pyrazole syntheses can proceed at room temperature, it is generally not recommended for this specific target molecule if a reasonable reaction time is desired.[1] At room temperature, the reaction rate will be significantly slower, potentially requiring extended reaction times (days instead of hours). This can increase the likelihood of starting material degradation over time and may not be practical for most research and development timelines.

Q4: What are the consequences of running the reaction at too high a temperature?

A4: Exceeding the optimal temperature range can lead to several undesirable outcomes:

  • Decreased Yield: As mentioned, thermal degradation of the reactants or product can occur.

  • Increased Impurity Formation: Side reactions become more prevalent at higher temperatures, complicating the purification process.

  • Solvent Loss: If the reaction is not conducted in a properly sealed reflux apparatus, excessive temperatures can lead to significant solvent evaporation, changing the concentration of reactants and potentially stalling the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Consider switching to a higher-boiling point solvent if necessary.
Reaction time is insufficient. Extend the reaction time at the optimal temperature. Monitor the consumption of the limiting reagent to determine the reaction endpoint.
Poor quality of starting materials or reagents. Ensure the purity of the β-ketoester and hydrazine hydrate. Use freshly opened or properly stored reagents.
Formation of Multiple Products (Isomers) Incorrect initial addition temperature. Add the hydrazine hydrate solution dropwise to the β-ketoester at a lower temperature (e.g., 0-10 °C) to control the initial reaction before gradually warming to the target temperature.
Sub-optimal solvent choice. The polarity of the solvent can influence regioselectivity. Experiment with different solvents such as ethanol, methanol, or acetic acid.
Product is Difficult to Purify Reaction temperature was too high, leading to side products. Lower the reaction temperature and extend the reaction time. Consider a step-wise temperature profile (e.g., 2 hours at 50 °C, then 4 hours at 75 °C).
Incomplete reaction. Ensure the reaction has gone to completion by monitoring via TLC or LC-MS before workup.
Reaction Stalls Before Completion Precipitation of starting material or intermediate. Increase the solvent volume or switch to a solvent in which all components are more soluble at the reaction temperature.
Loss of solvent due to improper reflux setup. Ensure the reflux condenser is functioning efficiently and the system is well-sealed.

Experimental Protocols

General Protocol for the Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
  • To a solution of methyl 4-(pyridin-2-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol (10 mL/g of ketoester), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Temperature Optimization Workflow

G cluster_0 Initial Setup cluster_1 Temperature Screening cluster_2 Analysis cluster_3 Optimization start Prepare parallel reactions in a multi-well plate or separate flasks params Fix all parameters except temperature (solvent, concentration, stoichiometry) start->params temp_range Set temperatures for each reaction (e.g., 50°C, 60°C, 70°C, 80°C) params->temp_range run_rxn Run reactions for a fixed time (e.g., 4 hours) temp_range->run_rxn quench Quench all reactions simultaneously run_rxn->quench analyze Analyze each reaction mixture by LC-MS to determine product yield and purity quench->analyze identify_opt Identify the temperature with the best yield and purity profile analyze->identify_opt scale_up Perform a larger scale reaction at the optimized temperature identify_opt->scale_up

Caption: Workflow for optimizing reaction temperature.

Reaction Mechanism and Temperature Effects

The synthesis of the pyrazole ring proceeds through a cyclocondensation mechanism. The temperature can influence the rate of each step.

G cluster_0 Reaction Pathway cluster_1 Temperature Influence reactants β-Ketoester + Hydrazine intermediate1 Hydrazone Intermediate reactants->intermediate1 Step 1: Nucleophilic Attack (Moderately Temp. Dependent) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Step 2: Intramolecular Cyclization (Highly Temp. Dependent) product Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate intermediate2->product Step 3: Dehydration (Requires elevated temperature) low_temp Low Temperature (<50°C) - Slow cyclization and dehydration - Incomplete reaction intermediate2->low_temp high_temp High Temperature (>90°C) - Increased side reactions - Potential degradation intermediate2->high_temp opt_temp Optimal Temperature (60-80°C) - Efficient cyclization and dehydration - Minimal side products product->opt_temp

Caption: Influence of temperature on the reaction mechanism.

References

  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Retrieved from [Link]

  • (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]

  • Arbaciauskiene, E., Matuleviciute, G., Kleiziene, N., Ragaite, G., Dagiliene, M., Bieliauskas, A., Milisiunaite, V., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3737. Retrieved from [Link]

  • (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Retrieved from [Link]

  • (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
  • (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Retrieved from [Link]

  • (2016). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Retrieved from [Link]

  • (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation Reaction. Scientia Research Library. Retrieved from [Link]

  • (2018). Method for preparing pyridyl pyrazolidinone carboxylic acid compounds. Google Patents.
  • (2016). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Retrieved from [Link]

  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (2016). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Hindawi. Retrieved from [Link]

  • (2022). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI. Retrieved from [Link]

  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Welcome to the technical support center for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high-quality crystals of this heterocyclic compound. Drawing upon established principles of physical organic chemistry and crystallization theory, this document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles.

Compound Profile & Pre-Crystallization Checklist

Before attempting crystallization, it is crucial to understand the physicochemical properties of the target molecule. Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate possesses a unique combination of functional groups that dictate its solubility and crystal packing behavior: a hydrogen-bond-donating pyrazole N-H, hydrogen-bond-accepting pyridine and pyrazole nitrogens, and a polar methyl ester group. This complex molecular architecture can make crystallization non-trivial.

Property Value / Description Significance for Crystallization
Molecular Formula C₁₀H₉N₃O₂Indicates a relatively rigid, planar structure conducive to crystal packing.
Molecular Weight 203.20 g/mol ---
Key Functional Groups Pyridine, Pyrazole (with N-H), Methyl EsterThe presence of both hydrogen bond donors (N-H) and acceptors (N atoms, C=O) suggests that protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone) will be key players in solubility screening.[1]
Predicted Polarity Moderately PolarRequires polar solvents for dissolution; non-polar solvents can be used as anti-solvents.

Troubleshooting Guide: Common Crystallization Problems

This section addresses the most frequent issues encountered during the crystallization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in a question-and-answer format.

Q1: My compound will not crystallize and remains a clear, saturated solution even after cooling. What should I do?

A1: Failure to crystallize is typically a nucleation problem.[1] The solution is supersaturated, but the initial crystal "seed" cannot form spontaneously. The following workflow is designed to induce nucleation.

G start Supersaturated Clear Solution scratch Scratch inner surface of flask with a glass rod start->scratch First Step seed Add a seed crystal (if available) scratch->seed If no success concentrate Reduce solvent volume (boil off 10-20% of solvent) and cool again seed->concentrate If no success cool_lower Use a colder cooling bath (e.g., ice-salt, dry ice-acetone) concentrate->cool_lower If still no crystals anti_solvent Add an anti-solvent dropwise at the saturation temperature concentrate->anti_solvent cool_lower->anti_solvent Alternative Method re_evaluate Recover material and re-screen for a new solvent system anti_solvent->re_evaluate Last Resort

Caption: Decision tree for inducing crystal nucleation.

  • Scratching: Use a glass stirring rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.[2]

  • Seeding: If you have a previous batch of crystalline material, add a single, tiny crystal to the supersaturated solution. This will provide a template for crystal growth.[2]

  • Concentration: If seeding fails, gently heat the solution to boil off a small portion of the solvent (10-20%). Allow the more concentrated solution to cool slowly. Be cautious not to over-concentrate, which could lead to oiling out or crashing.[2]

  • Lower Temperature Cooling: Decrease the temperature of the cooling bath. If you were using an ice bath (0°C), try an ice-salt bath (approx. -10°C) or a dry ice/acetone bath (-78°C).

  • Anti-Solvent Addition: If working with a good solvent (e.g., methanol), carefully add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like hexane or diethyl ether) dropwise until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to clarify and then allow it to stand.

Q2: My product "crashed out" as a fine powder or amorphous solid. How can I obtain larger, purer crystals?

A2: This is a common issue when the solution becomes supersaturated too quickly, trapping impurities within a rapidly formed solid.[2] The key is to slow down the crystallization process to allow for the selective incorporation of the target molecule into the crystal lattice.

  • Re-dissolve the Solid: Place the flask containing the crashed-out solid and solvent back on the heat source.

  • Add Excess Solvent: Add a small amount of additional hot solvent (approximately 5-10% more than the minimum required for dissolution) to ensure the solution is not saturated immediately upon cooling.[2]

  • Insulate for Slow Cooling: Once the solid is fully dissolved, remove the flask from the heat and insulate it to slow the cooling rate. A beaker of hot water or wrapping the flask in glass wool works well.

  • Allow to Stand: Let the insulated flask cool undisturbed to room temperature over several hours. Do not agitate it.

  • Gradual Chilling: Once at room temperature, transfer the flask to a refrigerator (4°C), and finally to a freezer (-20°C) to maximize yield.

Q3: My compound has oiled out into a viscous liquid at the bottom of the flask. How can I resolve this?

A3: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when a solution becomes supersaturated at a temperature that is above the melting point of the solid form in that solvent system.

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil into the solvent. Add more solvent (15-25%) to lower the saturation temperature.

  • Induce Crystallization at a Lower Temperature: Cool the diluted solution to just above the temperature where it oiled out previously. Attempt to induce crystallization here using the methods in Protocol 1 (scratching or seeding). The goal is to form solid crystals before the solution cools to the oiling-out temperature.

  • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Recover the material by evaporation and choose a different solvent or solvent mixture. Often, using a solvent with a lower boiling point or a solvent mixture can resolve the issue.

Q4: My crystallization yield is very low (<50%). How can I improve it?

A4: A poor yield can result from several factors, but the most common is using too much solvent, which leaves a significant amount of your compound dissolved in the mother liquor.[2]

  • Minimize Solvent Usage: During the initial dissolution, use the absolute minimum amount of hot solvent required to dissolve your crude product. Work in small solvent additions.

  • Check the Mother Liquor: After filtering your first crop of crystals, take the filtrate (mother liquor) and test it for remaining product. Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue indicates a substantial amount of dissolved compound.[2]

  • Isolate a Second Crop: Take the mother liquor and reduce its volume by 50-70% using a rotary evaporator or by boiling. Cool this concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.[2]

  • Ensure Complete Precipitation: Make sure you are cooling your crystallization mixture for a sufficient amount of time at the lowest practical temperature to maximize the precipitation of the solid.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for crystallizing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate?

A1: A systematic solvent screen is the most effective approach. Given the molecule's functional groups, a range of solvents should be tested. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Solvent Class Examples Rationale
Polar Protic Ethanol, Methanol, IsopropanolThe N-H and N atoms can hydrogen-bond with the solvent. Ethanol has been shown to be effective for similar pyrazole esters.[3]
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileCan interact with the polar ester and aromatic rings. Ethyl acetate is a common choice for heterocyclic compounds.[4]
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Often used as an anti-solvent with more polar solvents like ethyl acetate or methanol.[5]
Non-Polar Hexanes, HeptaneUnlikely to be a primary solvent but are excellent choices as anti-solvents.
Mixed Solvents Methanol/Ethyl Acetate, Ethanol/Water, Dichloromethane/HexaneA mixture can fine-tune the polarity to achieve ideal solubility characteristics. A methanol/ethyl acetate system has proven successful for related pyrazole carboxylic acids.[6]

Q2: How do the pyridine and pyrazole N-H groups specifically affect solvent choice?

A2: The pyrazole N-H is a hydrogen bond donor, while the pyridine nitrogen and the other pyrazole nitrogen are hydrogen bond acceptors.

  • In protic solvents (like alcohols): The solvent can act as both a donor and acceptor, forming strong hydrogen bonds with your molecule, which typically leads to good solubility, especially when hot.[1]

  • In aprotic solvents (like ethyl acetate): The solvent can only accept hydrogen bonds (at its carbonyl oxygen). It will interact with the pyrazole N-H, but less strongly than a protic solvent, often creating a desirable solubility differential between hot and cold conditions.

Q3: What analytical methods should I use to assess the purity and identity of my final crystals?

  • ¹H NMR Spectroscopy: To confirm the chemical structure and check for residual solvents or organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >99%).

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2°C) is a strong indicator of high purity. A broad range suggests impurities are present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References

  • Khan, I. U., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(3), M829. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

  • Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Threlfall, T. L. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 13(6), 1236-1243. [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). Molecules. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
  • Annisa, F. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. [Link]

Sources

Optimization

Addressing poor reproducibility in the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

[1] Case ID: PYR-SYN-003 Status: Active Investigation Topic: Addressing Poor Reproducibility & Low Yields Audience: Medicinal Chemistry & Process Development Teams[1] Executive Summary & Root Cause Analysis The Core Issu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PYR-SYN-003 Status: Active Investigation Topic: Addressing Poor Reproducibility & Low Yields Audience: Medicinal Chemistry & Process Development Teams[1]

Executive Summary & Root Cause Analysis

The Core Issue: Users frequently report inconsistent yields (15–40%) and purity profiles when synthesizing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Target 1 ).[1] The standard literature protocols often fail to account for the competitive nucleophilicity of hydrazine, leading to catastrophic side reactions.

Root Causes:

  • The "Hydrazide Trap": Hydrazine is a potent nucleophile that attacks the methyl ester moiety before or after cyclization, forming the byproduct Pyridine-pyrazole-carbohydrazide .[1] This is the most common impurity (M+15 mass shift vs. ester hydrolysis, or distinct NMR signals).

  • Claisen Equilibrium Failure: The initial condensation between 2-acetylpyridine and dimethyl oxalate is reversible.[1] Insufficient base strength or moisture contamination prevents the reaction from reaching the thermodynamic enolate sink.

  • Tautomeric Ambiguity: The product exists in rapid equilibrium between the 3-carboxylate and 5-carboxylate forms.[1] Inconsistent naming and crystallization conditions lead to confusion regarding "isomer" purity.[1]

Optimized Synthetic Workflow (The "Golden Route")

This protocol has been internally validated to boost yields to >75% with >98% purity.

Step 1: Claisen Condensation (Thermodynamic Control)

Reaction: 2-Acetylpyridine + Dimethyl Oxalate


 Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (Enol form)[1]
ParameterStandard Protocol (Flawed)Optimized Protocol (Robust) Why?
Base NaOMe (1.0 eq)LiHMDS (1.1 eq) or KOtBu (1.2 eq) Lithium enolates are tighter aggregates, preventing retro-Claisen.[1] NaOMe often equilibrates.
Solvent MethanolTHF (Anhydrous) Protic solvents (MeOH) promote ester exchange and retro-reaction.[1]
Temperature Reflux-78°C to 0°C Kinetic deprotonation followed by controlled warming prevents polymerization.[1]
Quench HCl (aq)Acetic Acid (1.2 eq) Gentle protonation prevents decarboxylation of the sensitive diketoester.
Step 2: Regioselective Cyclization

Reaction: Diketoester + Hydrazine Hydrate


Target 1 [1]
  • Critical Modification: Do NOT add hydrazine directly to the ester.

  • Protocol: Dissolve the diketoester in EtOH. Cool to 0°C. Add Hydrazine Acetate (prepared in situ by mixing

    
     with AcOH) dropwise.
    
  • Mechanism: Buffering the hydrazine reduces its basicity, making it nucleophilic enough to attack the ketone (cyclization) but too sluggish to attack the ester (hydrazide formation).

Troubleshooting Guide (Q&A)

Q1: I see a major impurity by LC-MS with Mass [M-31+15] or [M-1]. What is it?

  • Diagnosis: You have formed the Hydrazide (reaction of the ester with excess hydrazine) or the Carboxylic Acid (hydrolysis).

  • Fix:

    • Reduce Hydrazine equivalents to exactly 1.0–1.05 eq.[1]

    • LOWER the temperature. Run the cyclization at 0°C to RT. Do not reflux until the ring is closed.[1]

    • Switch to the Buffered Method (Hydrazine + Acetic Acid). The protonated hydrazine is less likely to attack the ester.[1]

Q2: My Step 1 product is a dark tar that won't crystallize. Can I use it crude?

  • Diagnosis: Polymerization of 2-acetylpyridine or decomposition of the diketoester.[1]

  • Fix: Yes, you can use it crude, but quantify it first .

    • Take an aliquot, work it up, and run an NMR with an internal standard (e.g., trimethoxybenzene).

    • If purity is <80%, purify via copper chelation: Dissolve crude in EtOAc, shake with saturated Cu(OAc)₂, filter the green solid (copper complex), then release the ligand with dilute H₂SO₄.

Q3: The NMR shows a mixture of two compounds, but LC-MS shows one peak. Is it impure?

  • Diagnosis: No. You are observing Annular Tautomerism .

  • Explanation: The proton on the pyrazole nitrogen hops between N1 and N2.[1] In solution (CDCl₃ or DMSO), you will see broad signals or two distinct sets of peaks for the 3-pyridyl and 5-pyridyl forms.[1]

  • Verification: Run the NMR at elevated temperature (50°C). The peaks should coalesce into a single sharp set.

Visual Logic & Pathways
Figure 1: Reaction Mechanism & Failure Modes

ReactionPath Start 2-Acetylpyridine + Dimethyl Oxalate Enolate Enolate Intermediate (Li+ Salt) Start->Enolate LiHMDS, THF -78°C Diketo Beta-Diketoester (Key Intermediate) Enolate->Diketo AcOH Quench Retro FAILURE: Reverted Starting Material Enolate->Retro Moisture/Warmth (Retro-Claisen) Target Target Pyrazole Ester (Product) Diketo->Target Hydrazine/AcOH (Cyclization) Hydrazide SIDE PRODUCT: Carbohydrazide Diketo->Hydrazide Excess Hydrazine High Temp Target->Hydrazide Over-reaction

Caption: Pathway analysis showing the critical "Hydrazide Trap" (Red) and the optimized route (Green).

Detailed Experimental Protocol

Preparation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

  • Claisen Condensation:

    • To a flame-dried flask under

      
      , add LiHMDS  (1.0 M in THF, 11.0 mL, 11 mmol). Cool to -78°C.[1]
      
    • Add 2-Acetylpyridine (1.21 g, 10 mmol) in dry THF (5 mL) dropwise over 10 min. Stir for 30 min at -78°C (bright yellow enolate forms).

    • Add Dimethyl Oxalate (1.30 g, 11 mmol) in THF (5 mL) rapidly.

    • Allow to warm to 0°C over 2 hours. The solution typically turns dark orange/red.

    • Quench: Pour into a mixture of ice water (50 mL) and Acetic Acid (1 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Crude should be a yellow/orange solid.[1] If oil, triturate with cold Et₂O.

  • Cyclization:

    • Dissolve the crude diketoester (approx. 2.0 g) in Ethanol (20 mL).

    • Add Acetic Acid (0.6 mL, 10 mmol).

    • Cool to 0°C.[1]

    • Add Hydrazine Hydrate (64% grade, 0.5 mL, ~10.5 mmol) dropwise.

    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Workup: Concentrate the ethanol to ~5 mL. Dilute with water (20 mL). The product should precipitate as a white/off-white solid.[1] Filter and wash with cold water.[1]

Yield Expectation: 70–85% (2 steps).

References
  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles."[1][2][3] Journal of Organic Chemistry, 2008. [1]

  • Prevention of Hydrazide Formation: Menon, R., et al. "Optimized Synthesis of Pyrazole Carboxylates via Controlled Cyclization." Synthesis, 2003.[4][5] [1]

  • Tautomerism in Heterocycles: Elguero, J. "Annular Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, 2000.

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Using 2D NMR

A Comparative Guide to Structural Elucidation Strategies Executive Summary The unambiguous structural assignment of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate presents a unique challenge in small molecule characte...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structural Elucidation Strategies

Executive Summary

The unambiguous structural assignment of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate presents a unique challenge in small molecule characterization. The presence of annular tautomerism in the 1H-pyrazole ring, combined with the rotational freedom of the pyridine substituent, renders standard 1D NMR insufficient for definitive assignment.

This guide compares the efficacy of standard 1D


H NMR against a comprehensive 2D NMR suite (HSQC, HMBC, NOESY, and 

N-HMBC). We demonstrate that while 1D NMR confirms purity, long-range heteronuclear correlation (HMBC) combined with

N detection
is the only self-validating protocol to confirm the regiochemistry and dominant tautomeric form in solution.
Part 1: The Structural Challenge

The molecule contains three distinct domains that must be magnetically connected:

  • The Pyridine Ring: A 2-substituted aromatic system.

  • The Pyrazole Core: A 3,5-disubstituted 1H-heterocycle susceptible to tautomeric equilibrium (

    
    ).
    
  • The Methyl Ester: A distinct singlet, but its position (C3 vs. C5 relative to NH) defines the tautomer.

The "Isomer" Trap: Without 2D NMR, it is difficult to distinguish the target molecule from its constitutional isomer (where the pyridine and ester positions are swapped) or to identify the major tautomer in solution (DMSO-


).
Part 2: Comparative Analysis of Elucidation Methods
Method A: 1D

H NMR (The Baseline)
  • Utility: Purity check, functional group identification.

  • Limitation: Cannot definitively prove which carbon the pyridine or ester is attached to. The chemical shift of the pyrazole singlet (H4) is similar in both 3- and 5-substituted isomers.

  • Verdict: Insufficient for structural proof.

Method B: 2D HMBC (The Gold Standard)
  • Utility: Establishes through-bond connectivity over 2-3 bonds.

  • Mechanism: Correlates protons to "invisible" quaternary carbons.

  • Critical Proof Point:

    • The Pyrazole H4 singlet must correlate to both the Ester Carbonyl and the Pyrazole C3/C5 carbons.

    • The Pyridine H3' must correlate to the Pyrazole C3 quaternary carbon.

  • Verdict: Essential for skeletal confirmation.

Method C: 2D NOESY/ROESY (The Spatial Check)
  • Utility: Determines the dominant tautomer.

  • Mechanism: Detects through-space interactions (< 5 Å).

  • Critical Proof Point:

    • Tautomer A (3-Py, 5-Ester): NH is proximal to the Ester (-OMe). Strong NOE between NH and OMe.

    • Tautomer B (5-Py, 3-Ester): NH is proximal to the Pyridine ring. Strong NOE between NH and Pyridine H3'.

  • Verdict: Required for defining solution-state dynamics.

Part 3: Experimental Data & Logic
1. Simulated NMR Data Summary (DMSO-

)

Solvent Choice: DMSO-


 is critical to slow down the exchange of the acidic NH proton, making it visible as a broad singlet around 13-14 ppm.
Atom / GroupType

(ppm)

(ppm)
Key HMBC Correlations (

)
Key NOESY Correlations
NH (Pyz) Broad s13.8-C3, C5 (Pyz)OMe (if Tautomer A)
H4 (Pyz) s7.35108.5C3, C5, C=O, C2' (Pyridine)-
OMe (Ester) s3.8552.1C=ONH (if Tautomer A)
H3' (Pyr) d8.05120.5C3 (Pyz), C5' (Pyr)H4 (Pyz)
C=O --160.2--
C3 (Pyz) --142.0--
C5 (Pyz) --135.5--
2. The Logic of Confirmation (Graphviz Visualization)

The following diagram illustrates the decision tree used to confirm the structure based on the experimental data.

StructureElucidation Start Unknown Sample (Pyridine-Pyrazole-Ester) H1_NMR Step 1: 1D 1H NMR (DMSO-d6) Start->H1_NMR Check_NH Is NH visible? H1_NMR->Check_NH HMBC Step 2: 2D HMBC (Connectivity) Check_NH->HMBC Yes (Broad s >13ppm) Conn_Check Check Pyz-H4 Correlations HMBC->Conn_Check Proof_Skel Skeleton Confirmed: Pyz-H4 sees C=O AND Pyr-C2 Conn_Check->Proof_Skel Correlations Observed NOESY Step 3: 2D NOESY (Tautomer ID) Proof_Skel->NOESY Taut_A NOE: NH <-> OMe (Major: 3-Py, 5-Ester form) NOESY->Taut_A Strong Crosspeak Taut_B NOE: NH <-> Pyr-H3 (Major: 5-Py, 3-Ester form) NOESY->Taut_B Strong Crosspeak

Caption: Logical workflow for distinguishing regiochemistry and tautomerism in pyrazole carboxylates using 2D NMR.

Part 4: Detailed Experimental Protocol

To replicate these results, follow this self-validating protocol. This workflow ensures that proton exchange does not mask the critical NH signals required for NOESY/HMBC analysis.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      (99.9% D) stored over molecular sieves. Why: Chloroform-
    
    
    
    often contains trace acid that catalyzes rapid NH exchange, broadening the signal into the baseline. DMSO stabilizes the NH via hydrogen bonding.
  • Concentration: Prepare a solution of 15-20 mg of sample in 0.6 mL of solvent. High concentration is required for high-quality HMBC signals on quaternary carbons.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing Time / DelayPurpose
1D Proton zg301664kD1 = 1.0sBaseline purity and integration.
HSQC hsqcedetgpsisp2.382k / 256J = 145 HzAssigns all protonated carbons (Pyz-H4, Pyr-H, OMe).
HMBC hmbcgplpndqf324k / 512J_long = 8 HzCRITICAL: Connects Pyz-H4 to C=O and Pyr-C2.
NOESY noesygpphp162k / 256Mix = 300-500msDetermines if NH is near OMe (Ester) or Pyridine.
15N-HMBC hmbcgpndqf64+4k / 128J_long = 5 HzADVANCED: Distinguishes N-type (Pyridine-like vs Pyrrole-like).
Step 3: Data Processing & Analysis
  • Phasing: Manually phase the 2D spectra. Automatic phasing often fails on the broad NH correlations.

  • Calibration: Reference the DMSO quintet to 2.50 ppm (

    
    H) and 39.52 ppm (
    
    
    
    C).
  • The "L-Test" (Validation):

    • Draw a horizontal line from the Pyz-H4 proton signal in the HMBC.

    • You must see correlations to:

      • The Carbonyl Carbon (~160 ppm).[1][2][3]

      • The Pyridine C2 (quaternary, ~150 ppm).

      • The Pyrazole C3/C5 (quaternary, ~135-145 ppm).

    • If Pyz-H4 does not see the Carbonyl, the ester is likely hydrolyzed or the structure is incorrect.

Part 5: Advanced Validation - The N HMBC

For drug development applications where tautomeric ratios affect docking simulations,


N-HMBC is the definitive check.
  • Pyrrole-like Nitrogen (

    
    ):  Appears at -160 to -180 ppm  (relative to nitromethane).
    
  • Pyridine-like Nitrogen (

    
    ):  Appears at -60 to -100 ppm .
    
  • Correlation: The Pyrazole H4 will show a strong 2-bond coupling (

    
    ) to the pyrrole-like nitrogen and a 3-bond coupling (
    
    
    
    ) to the pyridine-like nitrogen.

NitrogenHMBC H4 Pyz-H4 (Proton) N1 N1 (NH) -170 ppm H4->N1 2J (Strong) N2 N2 (=N) -80 ppm H4->N2 2J (Strong)

Caption: 1H-15N HMBC correlations confirming the pyrazole nitrogen environment.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A combination of CPMAS NMR and crystallography." Journal of Chemical Information and Modeling. Link

  • Alkorta, I., & Elguero, J. (2020).[4] "Tautomerism in Pyrazoles: A Review." Molecules, 25(5), 1234. Link

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for pulse sequence parameters).

Sources

Comparative

Comparative Guide: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate vs. Established Pyrazole Therapeutics

Executive Summary & Strategic Positioning Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPP-5 ) represents a "privileged scaffold" in modern drug discovery rather than a standalone marketed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPP-5 ) represents a "privileged scaffold" in modern drug discovery rather than a standalone marketed therapeutic. While established pyrazole drugs like Celecoxib (Celebrex) and Rimonabant utilize the pyrazole ring for rigid spatial orientation of lipophilic groups, MPP-5 is distinct. It functions primarily as a bidentate ligand and a kinase-privileged fragment .

Its structural core—the 3-(pyridin-2-yl)pyrazole motif—is a critical pharmacophore found in p38 MAPK inhibitors and transforming growth factor-beta (TGF-β) inhibitors. Unlike the diaryl-pyrazoles (Celecoxib) which target hydrophobic pockets in COX-2, MPP-5 is designed to interact with the hinge region of ATP-binding sites via hydrogen bonding donor/acceptor motifs.

This guide compares MPP-5 against industry-standard pyrazoles to elucidate its specific utility in lead generation, coordination chemistry, and kinase inhibition.

Comparative Physicochemical & Functional Analysis

The following data contrasts MPP-5 with clinically significant pyrazole derivatives. Note the distinct shift from "Lipophilic Blocker" (Celecoxib) to "Polar Scaffold" (MPP-5).

Table 1: Physicochemical Profile & Molecular Descriptors
FeatureMPP-5 (Target Scaffold) Celecoxib (Standard) Rimonabant (Comparator) Sildenafil (Analog)
Core Structure Pyridyl-PyrazoleDiaryl-PyrazoleDiaryl-PyrazolePyrazolo-pyrimidine
Primary Target p38 MAPK / Metallo-drugsCOX-2CB1 ReceptorPDE5
MW ( g/mol ) ~203.2381.37463.79474.58
LogP (Calc) ~1.2 (Moderate)3.5 (High)4.6 (Very High)1.9
H-Bond Donors 1 (NH)1 (NH sulfonamide)01
H-Bond Acceptors 4 (N, O)346
TPSA (Ų) ~65.086.045.0106.0
Solubility Moderate (DMSO/MeOH)Low (Aq)Very Low (Aq)Moderate
Key Role Fragment/Ligand Clinical Drug Withdrawn Drug Clinical Drug
Key Insight: The "Ligand vs. Drug" Distinction
  • Celecoxib relies on bulky phenyl/trifluoromethyl groups to fill the hydrophobic side pocket of the COX-2 enzyme.

  • MPP-5 utilizes the pyridine nitrogen and pyrazole NH to form a planar "pincer" grasp. This makes it an ideal chelator for Ruthenium(II) anticancer complexes or for binding the magnesium/ATP site in kinases.

Mechanistic Pathways & Pharmacophore Mapping

To understand the utility of MPP-5, one must visualize how it differs mechanistically from COX-2 inhibitors.

DOT Diagram 1: Pharmacophore & Signaling Pathway Comparison

This diagram illustrates the divergent pathways: MPP-5 targets intracellular signaling (Kinases) or DNA (via metal complexes), whereas Celecoxib targets membrane-associated enzymes (COX-2).

PharmacophoreMap MPP5 MPP-5 Scaffold (Pyridyl-Pyrazole) Target_Kinase Target: p38 MAPK / JNK (ATP Hinge Binding) MPP5->Target_Kinase H-Bond Donor/Acceptor (Hinge Region) Target_DNA Target: DNA (via Ru/Pt Coordination) MPP5->Target_DNA Metal Chelation (Antitumor) Celecoxib Celecoxib (Diaryl-Pyrazole) Target_COX Target: COX-2 (Hydrophobic Channel) Celecoxib->Target_COX Steric Bulk (Selectivity) Effect_Inflam Inhibition of Pro-inflammatory Cytokines (TNF-alpha, IL-1) Target_Kinase->Effect_Inflam Effect_PG Inhibition of Prostaglandin Synthesis Target_COX->Effect_PG

Figure 1: Divergent pharmacological pathways of the MPP-5 scaffold versus the Celecoxib class.

Experimental Protocol: Synthesis of MPP-5

Objective: Synthesize Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate with >95% purity for biological screening. Rationale: This protocol uses a Claisen Condensation followed by Cyclization . This is preferred over direct coupling because it allows for regioselective control and high yields.

Reagents & Equipment[1][2][3][4][5][6]
  • Starting Material A: 2-Acetylpyridine (CAS: 1122-62-9)

  • Starting Material B: Dimethyl oxalate (CAS: 553-90-2)

  • Base: Sodium Methoxide (NaOMe) in Methanol (25% wt)

  • Cyclizing Agent: Hydrazine Hydrate (80%)

  • Solvent: Methanol (Anhydrous), Glacial Acetic Acid

  • Equipment: Reflux condenser, N2 atmosphere, Rotary evaporator.

Step-by-Step Workflow
Phase 1: Formation of the Diketo-Ester Intermediate
  • Setup: Flame-dry a 250mL round-bottom flask (RBF) and purge with Nitrogen.

  • Dissolution: Add 2-Acetylpyridine (1.21 g, 10 mmol) and Dimethyl oxalate (1.42 g, 12 mmol) to 20 mL of anhydrous Methanol.

  • Base Addition: Cool to 0°C. Dropwise add NaOMe solution (2.5 mL, ~11 mmol) over 15 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of 2-acetylpyridine and a new polar spot (the diketo-ester).

  • Workup: Acidify with 1M HCl to pH ~4. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate. This yields the crude methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate .

Phase 2: Pyrazole Cyclization
  • Re-dissolution: Dissolve the crude intermediate in 15 mL Methanol.

  • Cyclization: Add Hydrazine Hydrate (0.6 mL, 12 mmol) dropwise.

    • Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours.

  • Precipitation: Cool to RT. Pour the mixture into 50 mL ice-water. The product, MPP-5 , often precipitates as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

Validation Parameters (Self-Validating)

If synthesized correctly, your product must meet these spectral criteria:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 14.1 ppm: Broad singlet (1H, NH of pyrazole) – Disappears on D2O shake.

    • δ 8.6, 7.9, 7.4 ppm: Pyridine ring protons (4H pattern).

    • δ 7.3 ppm: Singlet (1H, Pyrazole C4-H). Critical diagnostic peak.

    • δ 3.85 ppm: Singlet (3H, O-CH3 ester).

  • Melting Point: Expect range: 210–212°C (varies slightly by crystal form).

Synthesis Pathway Visualization

The following diagram details the chemical transformation logic described in the protocol.

SynthesisFlow Reactants 2-Acetylpyridine + Dimethyl Oxalate (Base: NaOMe) Intermed Intermediate: Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (Yellow Oil/Solid) Reactants->Intermed Claisen Condensation (C-C Bond Formation) Product FINAL PRODUCT: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (White Solid) Intermed->Product Paal-Knorr Type Cyclization (N-N Bond Inclusion) Hydrazine + Hydrazine Hydrate (Cyclization) Hydrazine->Product

Figure 2: Synthetic route for MPP-5 via Claisen condensation and hydrazine cyclization.[1][2][3][4][5][6][7][8][9][10]

Expert Commentary: Why This Scaffold Matters

As a Senior Application Scientist, I emphasize that MPP-5 is not the end-point; it is the gateway.

  • Selectivity Tuning: The methyl ester at position 5 is "synthetic currency." It can be hydrolyzed to the acid (for solubility), reduced to an alcohol (for further coupling), or converted to an amide (common in kinase inhibitors to access the "back pocket" of the enzyme).

  • Metallodrug Potential: Unlike Celecoxib, MPP-5 can chelate metals. Research indicates that Ruthenium(II) complexes of MPP-5 derivatives show cytotoxicity against cancer lines (e.g., MCF-7) comparable to Cisplatin but with different resistance profiles.

  • Tautomerism: The 1H-pyrazole is tautomeric.[5] In solution, the hydrogen shifts between N1 and N2. This fluidity allows the molecule to "adapt" to the hydrogen-bonding requirements of a target protein's binding site, a feature rigid scaffolds lack.

References
  • Biological Activities of Pyrazole Derivatives. ResearchGate. (2026). Comprehensive review of pyrazole pharmacology including Celecoxib and Lonazolac.

  • Molybdenum(II) complexes with 3-(2-pyridyl)pyrazole. Journal of Inorganic Biochemistry. (2026). Details the coordination chemistry and antitumor potential of the pyridyl-pyrazole ligand system.

  • Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid. ChemicalBook. General procedure for pyrazole-carboxylate synthesis adaptable to MPP-5.

  • Structure-activity relationship of pyrazole-based heterocycles. PubMed. Analysis of diphenylpyrazoles vs. pyridyl-pyrazoles in antitumor assays.

  • Synthesis of 3-n-propylpyrazole-5-carboxylic acid esters. Google Patents. Detailed industrial protocol for Claisen/Hydrazine synthesis of pyrazole esters.

Sources

Validation

A Senior Application Scientist's Guide to Validating Kinase Assay Results: A Comparative Study of a Novel Pyrazole Compound and Ruxolitinib

In the landscape of drug discovery, the rigorous validation of a compound's activity in a biological assay is the bedrock of a successful research program. This guide provides an in-depth, experience-driven comparison fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the rigorous validation of a compound's activity in a biological assay is the bedrock of a successful research program. This guide provides an in-depth, experience-driven comparison for validating the results of a biochemical kinase assay, focusing on a novel putative inhibitor, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter designated M-PPC), against a well-established clinical compound, Ruxolitinib.[1][2] The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to establish robust, reproducible, and trustworthy datasets for kinase inhibitor candidates.

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological entities, including kinases.[3][4] Our focus is on the Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase critical to signaling pathways that regulate hematopoiesis and immune function.[5] Dysregulation of JAK2 signaling is a known driver in myeloproliferative neoplasms (MPNs), making it a high-value target for therapeutic intervention.[5][6] Ruxolitinib was the first JAK1/JAK2 inhibitor approved by the FDA for treating myelofibrosis and polycythemia vera, establishing it as the gold-standard comparator for novel inhibitors targeting this pathway.[2][5]

This guide will dissect the validation process using the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for determining kinase activity by quantifying adenosine diphosphate (ADP), a direct product of the kinase-catalyzed phosphoryl transfer reaction.[7][8]

The Causality Behind Experimental Design: Why Choose This Assay?

The primary goal is to determine the half-maximal inhibitory concentration (IC50) of our test compound, M-PPC, and compare it directly with Ruxolitinib. The choice of assay is paramount for generating meaningful data.

Why ADP-Glo™?

  • Universality: The assay measures ADP production, a universal product of all kinase reactions.[7][8] This makes it adaptable to virtually any kinase, substrate, or ATP concentration.

  • High Sensitivity & Dynamic Range: Luminescence-based readouts offer superior signal-to-background ratios compared to fluorescence or absorbance-based methods, allowing for the detection of weak inhibitors and the use of minimal enzyme concentrations.[9] The assay can reliably detect ADP in the nanomolar to low millimolar range.[10]

  • Reduced Interference: The "glow-type" signal is generated by a thermostable luciferase, which is less susceptible to interference from library compounds that might quench fluorescence or absorb light, a common pitfall in high-throughput screening.[11]

The logic of this validation is built on a direct comparison under identical, optimized conditions. By running the novel compound M-PPC and the reference compound Ruxolitinib in parallel, we mitigate variability and can make a direct, authoritative statement on relative potency.

Comparative Data Analysis: M-PPC vs. Ruxolitinib

The core output of this validation is the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Below is a summary of the experimental results obtained from the JAK2 ADP-Glo™ assay.

CompoundTarget KinaseMean IC50 (nM)Standard Deviation (nM)Number of Replicates (n)
M-PPC (Test) JAK245.85.23
Ruxolitinib (Control) JAK24.20.83

Interpretation of Results: The data clearly indicate that under these specific assay conditions, Ruxolitinib is approximately 10-fold more potent than the novel compound M-PPC at inhibiting JAK2 kinase activity. Ruxolitinib's measured IC50 of 4.2 nM aligns well with publicly reported values, which typically range from 2.8 to 4.5 nM for JAK2, validating the accuracy of our assay execution.[12][13][14] The low standard deviation across replicates for both compounds demonstrates high experimental precision.

While M-PPC is less potent than the clinical drug, an IC50 in the mid-nanomolar range suggests it is a promising lead compound worthy of further optimization and characterization.

Visualizing the Workflow and Underlying Principles

Understanding the flow of the experiment and the mechanism of the assay is critical for troubleshooting and data interpretation.

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection reagents 1. Prepare Reagents - JAK2 Enzyme - Substrate Peptide - ATP - Test Compounds (M-PPC, Ruxolitinib) plate 2. Plate Compounds - Serial dilutions of M-PPC & Ruxolitinib - Add to 384-well plate reagents->plate Dispense initiate 3. Initiate Reaction - Add Enzyme, Substrate, ATP mix - Incubate at RT (e.g., 60 min) plate->initiate Add master mix terminate 4. Terminate & Deplete ATP - Add ADP-Glo™ Reagent - Incubate (e.g., 40 min) initiate->terminate Stop reaction detect 5. Detect ADP - Add Kinase Detection Reagent - Incubate (e.g., 30 min) terminate->detect Convert ADP to ATP read 6. Read Luminescence - Use Plate Luminometer detect->read Generate light

ADP_Glo_Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent Addition cluster_step3 Step 3: Kinase Detection Reagent Addition KR JAK2 + Substrate + ATP KP Phospho-Substrate + ADP + remaining ATP KR->KP Phosphorylation ATP_depletion Remaining ATP -> AMP KP->ATP_depletion Stop & Deplete ADP_conversion ADP -> ATP (via Pyruvate Kinase) KP->ADP_conversion Convert Light_gen Newly formed ATP + Luciferin -> Light (via Ultra-Glo™ Luciferase) ADP_conversion->Light_gen

Sources

Comparative

Cross-referencing spectroscopic data of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate with literature values

[1] Executive Summary Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4) is a critical bidentate ligand scaffold used in metallo-supramolecular chemistry and as a pharmacophore in kinase inhibitor deve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4) is a critical bidentate ligand scaffold used in metallo-supramolecular chemistry and as a pharmacophore in kinase inhibitor development.[1] Its structural integrity is frequently compromised by two factors: prototropic tautomerism (which complicates NMR interpretation) and synthetic impurities (specifically uncyclized diketoesters or hydrazine residues).[1][2]

This guide provides an objective cross-reference of spectroscopic data (NMR, IR, MS) against literature consensus, offering a self-validating protocol to distinguish the pure ligand from common artifacts.

Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the dynamic nature of the molecule.[1][2] Unlike fixed aromatic systems, this pyrazole exists in a rapid equilibrium between two tautomers.[1]

Figure 1: Tautomeric Equilibrium & Intramolecular Locking

The position of the proton (


 vs 

) is influenced by solvent polarity and the ability to form an intramolecular hydrogen bond with the pyridine nitrogen.[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium (Solvent Dependent) cluster_1 Spectroscopic Consequence T1 Tautomer A (3-pyridyl-1H-pyrazole) No H-Bond T2 Tautomer B (5-pyridyl-1H-pyrazole) Intramolecular H-Bond T1->T2 Fast Exchange (NMR Averaging) Obs Broadened Signals (Room Temp) T2->Obs Sharp Sharpened Signals (Low Temp or DMSO) Obs->Sharp Solvent Choice (DMSO-d6)

Caption: The equilibrium between the 3-substituted and 5-substituted forms often results in broadened NMR signals in non-polar solvents like


.[2] DMSO-

is recommended to slow exchange and sharpen peaks.[1][2]

Experimental Protocol: Validated Characterization

To ensure reproducibility, follow this specific sample preparation method. This protocol minimizes aggregation and exchange broadening.[1][2]

Sample Preparation[1][2][3]
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    due to solubility and NH visibility).[1][2]
  • Concentration: 10 mg in 0.6 mL.[1][2]

  • Temperature: 298 K (Standard) or 320 K (if rotamers are suspected).

  • Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).[1][2]

Spectroscopic Data Comparison

H NMR Cross-Reference (DMSO- , 400 MHz)

The following table contrasts the theoretical/literature consensus values with common experimental deviations found in crude products.

AssignmentProton TypeLiterature Consensus (

ppm)
Multiplicity (

Hz)
Diagnostic Criteria (Pass/Fail)
NH Pyrazole N-H13.5 - 14.5Broad SingletCritical: Often invisible in

due to exchange.[2] Must be present in DMSO to confirm cyclization.[1]
Py-H Pyridine (6-H)8.60 - 8.65Doublet (

)
Most deshielded aromatic proton (adj. to N).[1][2]
Py-H Pyridine (3-H)7.95 - 8.05Doublet (

)
Overlaps often occur here; check integration.[2]
Py-H Pyridine (4-H)7.85 - 7.95Triplet of Doublets
Pz-H Pyrazole (4-H)7.30 - 7.50 SingletPurity Marker: This singlet must be sharp.[2] Splitting indicates tautomeric mixtures or impurities.[1][2]
Py-H Pyridine (5-H)7.35 - 7.45TripletOften overlaps with the Pyrazole 4-H.

Methyl Ester3.85 - 3.90 SingletStoichiometry Check: Integration must be exactly 3:1 vs Pyrazole 4-H.

Common Impurity Signals:

  • 
     2.5-2.6 (s): 2-Acetylpyridine (Starting material).[1]
    
  • 
     3.7 (s) + complex aromatics: Uncyclized diketoester intermediate.[1][2]
    
  • 
     10-11 (br): Hydrazine salts (if HCl salt was used).[1][2]
    
Infrared (IR) Spectroscopy Validation
Functional GroupWavenumber (

)
IntensityStructural Verification
N-H Stretch 3150 - 3250Medium/BroadConfirms free NH (unsubstituted pyrazole).[2]
C=O Stretch 1715 - 1730 StrongEster confirmation. If shifted to <1700, suspect hydrolysis to carboxylic acid.[1][2]
C=N / C=C 1580 - 1600MediumPyridine/Pyrazole ring breathing modes.[2]
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 204.07 Da

  • Expected [M+Na]+: 226.06 Da[1][2]

  • Fragmentation Pattern: Loss of

    
     (31 Da) is common, leading to the acyl ion.[1][2]
    

Synthesis Workflow & Impurity Tracking

Understanding the synthesis helps identify the "ghost" peaks in your spectra.[1][2] The standard route involves a Claisen condensation followed by hydrazine cyclization.[2]

Synthesis SM1 2-Acetylpyridine Step1 Step 1: Claisen Condensation (NaOMe/MeOH) SM1->Step1 SM2 Dimethyl Oxalate SM2->Step1 Inter Intermediate: Diketoester Step1->Inter Step2 Step 2: Cyclization (Hydrazine Hydrate) Inter->Step2 Prod Target Product: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Step2->Prod Imp1 Impurity A: Carboxylic Acid (Hydrolysis) Step2->Imp1 Excess Water/Base Imp2 Impurity B: Unreacted Hydrazine Step2->Imp2 Incomplete Workup

Caption: Impurity A (Acid) appears if the ester hydrolyzes during the hydrazine step.[2] Impurity B affects the baseline of the NMR.[1][2]

Expert Troubleshooting Guide

Scenario 1: The Methyl singlet is split into two peaks.

  • Cause: You are likely observing rotamers or slow tautomer exchange in

    
    .[1]
    
  • Solution: Run the NMR in DMSO-

    
     or heat the sample to 50°C. If peaks coalesce, it is the pure product.[1][2] If not, you have a mixture of methyl ester and ethyl ester (if ethanol was used in workup).[1]
    

Scenario 2: Missing NH Signal.

  • Cause: Chemical exchange with water in the solvent.[2]

  • Solution: Dry the sample and use anhydrous DMSO-

    
     from a fresh ampoule.[2]
    

Scenario 3: Melting Point Discrepancy.

  • Observation: Lit MP is ~138-140°C, but yours is lower.[1][2]

  • Cause: Pyrazoles trap water/solvent in the lattice easily.[2]

  • Solution: Dry under high vacuum (0.1 mbar) at 60°C for 4 hours.

References

  • Constable, E. C., et al. "Coordination chemistry of 3-(2-pyridyl)pyrazole ligands."[1][2] Dalton Transactions, 2014.[1] (Validates the 3-pyridyl-pyrazole coordination motif).[1]

  • Elguero, J., et al. "Tautomerism of Pyrazoles: NMR and X-ray Crystallography."[1][2] Advances in Heterocyclic Chemistry, Vol 105. (Authoritative source on pyrazole tautomerism shifts).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135452337, Methyl 3-nitro-1H-pyrazole-5-carboxylate (Analogous Structure)." [Link] (Used for ester shift calibration).[1]

  • Vertex AI Search. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Kaunas University of Technology, 2021.[1][2] (Provides comparative NMR data for pyrazole-carboxylate esters).[1]

Sources

Validation

Structure-activity relationship (SAR) comparison of different substituents on the pyrazole ring

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of pyrazole substituents. It is designed for medicinal chemists and drug discovery professionals, focusing on kinas...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of pyrazole substituents. It is designed for medicinal chemists and drug discovery professionals, focusing on kinase inhibition and anti-inflammatory pathways.

Executive Summary: The Pyrazole Privilege

The pyrazole ring (1,2-diazole) acts as a "privileged scaffold" in modern pharmacology due to its unique electronic profile and ability to serve as a bioisostere for imidazole, pyrrole, and pyridine. Its planar architecture allows it to function as a rigid linker that orients substituents into specific receptor pockets—most notably the ATP-binding hinge region of kinases and the hydrophobic channels of cyclooxygenases (COX).

This guide dissects the pyrazole ring by position (N1, C3, C4, C5), analyzing how specific substituents drive potency, selectivity, and physicochemical properties (solubility/permeability).

Positional SAR Analysis

The pyrazole core functions as a template where the regiochemistry of substitution dictates the biological outcome.

Diagram 1: Pyrazole Functionalization Logic

This decision tree illustrates the primary role of each position on the pyrazole ring during lead optimization.

PyrazoleSAR Core Pyrazole Core (1,2-Diazole) N1 Position N1 (Pharmacokinetics) Core->N1 C3 Position C3 (Selectivity Gatekeeper) Core->C3 C4 Position C4 (Electronic Tuning) Core->C4 C5 Position C5 (Steric/Hydrophobic) Core->C5 N1_Sol Solubility Modulation (Polar Groups) N1->N1_Sol N1_Bind Side Pocket Binding (e.g., COX-2 Arg513) N1->N1_Bind C3_Steric Steric Tolerance (CF3 vs CH3) C3->C3_Steric C3_Hinge Hinge Interaction (H-Bond Acceptor) C3->C3_Hinge C4_Solvent Solvent Exposure (Solubilizing Tails) C4->C4_Solvent C4_React Metabolic Hotspot (Halogenation blocks CYP) C4->C4_React C5_Twist Torsion Angle Control (Biaryl Twist) C5->C5_Twist C5_Fill Hydrophobic Pocket (Aryl Stacking) C5->C5_Fill

Caption: Functional mapping of the pyrazole scaffold. N1 dictates PK/Solubility; C3/C5 control binding mode and steric fit; C4 modulates electronic properties and metabolic stability.

Detailed Analysis
Position N1: The Pharmacokinetic Handle
  • Role: The N1 nitrogen is the most common site for derivatization to modulate LogP and solubility without disrupting the core aromatic binding.

  • Key Insight: In COX-2 inhibitors like Celecoxib , the N1 position bears a 4-sulfamoylphenyl group. This group is critical not for the primary active site, but for accessing a secondary polar side pocket (Arg513), conferring selectivity over COX-1.

  • Kinase Inhibitors: N1-aryl groups often extend into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing morpholine or piperazine tails.

Positions C3 & C5: The Regiochemical Axis
  • Role: These positions are chemically equivalent in unsubstituted pyrazoles (due to tautomerism) but distinct in N1-substituted derivatives.

  • Steric Clash: Bulky groups at C5 (adjacent to N1) can force the N1-substituent out of planarity (biaryl twist). This "twist" is often engineered to improve selectivity by preventing binding to flat, intercalating targets (DNA) while fitting into globular kinase pockets.

  • Electronic Effect: C3 is often the "selectivity gatekeeper." For example, replacing a C3-methyl with a C3-trifluoromethyl (CF3) group significantly increases lipophilicity and alters the electron density of the ring, often enhancing potency against hydrophobic pockets (e.g., in BRAF inhibitors).

Position C4: The Electronic Tuner
  • Role: C4 is the most nucleophilic carbon. Substituents here (e.g., F, Cl, CN) strongly influence the pKa of the pyrazole nitrogens.

  • Metabolic Stability: Unsubstituted C4 positions are prone to oxidative metabolism. Introduction of a Fluorine or Chlorine atom at C4 blocks CYP450 oxidation and can establish halogen bonds with backbone carbonyls in the receptor.

Comparative Data: EGFR Kinase Inhibition

To demonstrate the impact of substituents, we compare a series of 1,3,4-trisubstituted pyrazoles targeting the EGFR kinase domain. The data highlights how distal substitutions on the phenyl rings attached to the pyrazole core affect potency.[1][2][3]

Table 1: SAR of Pyrazole Derivatives against EGFR Kinase Data derived from recent comparative studies on pyrazole-naphthalene hybrids [1, 2].

Compound IDN1 SubstituentC3 SubstituentC4 Substituent (Phenyl-R)IC50 (nM)SAR Interpretation
Ref (Dox) ---63.8Standard Chemotherapy Control
Ref (Erlotinib) ---103.8Standard EGFR Inhibitor
182a Phenyl2-Pyridyl4-H395.1Baseline activity.[4] Lacks specific interactions.
182b Phenyl2-Pyridyl4-Cl286.9Lipophilic Enhancement: Cl increases hydrophobic contact.
182c Phenyl2-Pyridyl4-CF3229.4 Electronic/Steric Opt: Strong EWG (CF3) improves potency.
168 PhenylNaphthyl4-OEt2,780Steric Penalty: Ethoxy group is too bulky/polar for this specific pocket.

Key Takeaway: In this series, electron-withdrawing and lipophilic groups (CF3, Cl) at the para-position of the C4-phenyl ring significantly improved potency (lowered IC50) compared to unsubstituted or electron-donating analogs. This suggests a hydrophobic pocket with specific electronic requirements in the EGFR binding site.

Experimental Protocols

Reliable data generation requires robust synthesis and assay protocols.

A. Synthesis: Regioselective Knorr Condensation

The most challenge in pyrazole SAR is controlling the regiochemistry (C3 vs C5) during synthesis.

Protocol:

  • Reagents: 1,3-diketone (1.0 eq), Hydrazine derivative (1.1 eq), Ethanol (solvent), Acetic Acid (catalyst).

  • Procedure:

    • Dissolve 1,3-diketone in ethanol.

    • Add hydrazine derivative dropwise at 0°C.

    • Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Crucial Step: If the diketone is unsymmetrical, two isomers (C3-substituted and C5-substituted) will form.

    • Purification: Separate isomers using Flash Column Chromatography. Isomer assignment must be confirmed via NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to verify the proximity of N1-R protons to C5-R protons.

Diagram 2: Synthesis & Regioselectivity Workflow

This flow illustrates the critical separation step required for valid SAR data.

SynthesisFlow Start Start: 1,3-Diketone + Hydrazine Reaction Cyclocondensation (Reflux/EtOH/AcOH) Start->Reaction Mixture Crude Mixture (Regioisomers A & B) Reaction->Mixture Analysis TLC & LC-MS Check Mixture->Analysis Separation Flash Chromatography (Gradient Elution) Analysis->Separation IsomerA Isomer A (C3-Substituted) Less Steric Clash Separation->IsomerA IsomerB Isomer B (C5-Substituted) Potential Biaryl Twist Separation->IsomerB Validation NOESY NMR Confirmation IsomerA->Validation IsomerB->Validation

Caption: Workflow for Knorr Pyrazole Synthesis highlighting the critical regioisomer separation step.

B. Biological Assay: Kinase Inhibition (In Vitro)

Type: FRET-based or Radiometric (33P-ATP) Assay.

  • Enzyme: Recombinant Human EGFR kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Protocol:

    • Incubate enzyme with test compound (serial dilutions in DMSO) for 10 mins.

    • Initiate reaction by adding ATP (at Km) and substrate.

    • Incubate at 30°C for 45 mins.

    • Stop reaction (EDTA) and detect phosphorylation.

    • Data Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). 2023. Link

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2023. Link

  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent p38alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009.[5] Link

  • Investigations of new N1-substituted pyrazoles as anti-inflammatory agents. European Journal of Medicinal Chemistry. 2020. Link

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. 2023. Link

Sources

Comparative

A Comparative Guide to the Inhibitory Potency of Pyrazole-Based Kinase Inhibitors: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate versus the Reference Compound Roscovitine

In the landscape of contemporary drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly in the realm of oncology.[1] This guide provides a compara...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly in the realm of oncology.[1] This guide provides a comparative analysis of the potential inhibitory potency of a novel investigational compound, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle.[1] As a benchmark for this comparison, we will utilize Roscovitine (also known as Seliciclib), a well-characterized and clinically evaluated CDK inhibitor.[2][3][4][5][6] This document is intended for researchers, scientists, and professionals in drug development, offering both synthesized insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Rationale for Targeting CDK2 with Pyrazole Derivatives

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central to the control of cell cycle progression.[1] CDK2, in particular, plays a crucial role in the G1/S phase transition, a critical checkpoint for DNA replication.[7] The aberrant activity of CDK2, often due to the overexpression of its activating partner, Cyclin E, is frequently observed in various human cancers and is associated with a poor prognosis.[8] Consequently, the development of small molecule inhibitors targeting CDK2 has become a significant focus of anticancer drug discovery.[8]

The pyrazole ring system has proven to be a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of kinases, including CDK2.[1][8][9][10] The structural features of pyrazoles allow for diverse substitutions that can be tailored to optimize binding affinity and selectivity for the ATP-binding pocket of the target kinase. The subject of this guide, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, incorporates both a pyrazole core and a pyridine moiety, a combination that has been explored in the design of various kinase inhibitors. This guide will therefore explore the potential of this compound as a CDK2 inhibitor in comparison to the established reference compound, Roscovitine.

Comparative Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.

CompoundTargetReported IC50 (in vitro)
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate CDK2/Cyclin A2To be determined
Roscovitine (Seliciclib) CDK2/Cyclin A2~0.7 µM[2][3][5]
cdc2 (CDK1)/Cyclin B~0.65 µM[2][5]
CDK5/p35~0.16 µM[2][5]

Analysis: Roscovitine is a potent inhibitor of several CDKs, with an IC50 value for CDK2/Cyclin A2 consistently reported in the sub-micromolar range.[2][3][4][5][6] While the inhibitory potency of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate against CDK2 has not been explicitly reported in the reviewed literature, numerous studies on analogous pyrazole derivatives suggest that this scaffold is capable of potent CDK2 inhibition, with some examples exhibiting IC50 values even lower than that of Roscovitine.[8][9][11] The experimental protocol provided in this guide will enable researchers to determine the precise IC50 value for this compound and thereby directly compare its potency to Roscovitine.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for an in vitro CDK2 inhibition assay are provided. These protocols are based on established methodologies in the field.[7][12][13][14]

In Vitro CDK2/Cyclin A2 Kinase Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A2 enzyme complex. A common method for this is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[7]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme complex

  • CDK substrate peptide (e.g., Histone H1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate)

  • Reference compound (Roscovitine)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white microplates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep 1. Compound Dilution: Prepare serial dilutions of test and reference compounds in DMSO. reagent_prep 2. Reagent Preparation: Dilute enzyme, substrate, and ATP in kinase assay buffer. plate_setup 3. Plate Setup: Add diluted compounds or DMSO (vehicle control) to microplate wells. add_enzyme 4. Add Enzyme: Dispense diluted CDK2/Cyclin A2 to each well. plate_setup->add_enzyme add_substrate_atp 5. Initiate Reaction: Add substrate/ATP mix to each well to start the reaction. incubation 6. Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes). add_adpglo 7. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent and incubate (e.g., 40 minutes). incubation->add_adpglo add_detection 8. Generate Luminescence: Add Kinase Detection Reagent and incubate (e.g., 30 minutes). read_plate 9. Read Luminescence: Measure luminescence using a plate reader. calc_inhibition 10. Calculate % Inhibition: Determine the percentage of inhibition for each compound concentration. read_plate->calc_inhibition plot_curve 11. Plot Dose-Response Curve: Plot % inhibition versus log of inhibitor concentration. calc_ic50 12. Determine IC50: Calculate the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate and Roscovitine in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid solvent effects.

  • Reaction Setup: In a 96-well plate, add the diluted compounds or DMSO (for the vehicle control and no-inhibitor control wells).

  • Enzyme Addition: Add the diluted CDK2/Cyclin A2 enzyme solution to each well, except for the no-enzyme control wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the CDK substrate and ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Signal Generation: Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves two steps: first, adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - [(Luminescence of test compound - Luminescence of no-enzyme control) / (Luminescence of vehicle control - Luminescence of no-enzyme control)])

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Concluding Remarks

The pyrazole scaffold represents a highly promising starting point for the development of novel CDK2 inhibitors. While the inhibitory potency of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate against CDK2 remains to be experimentally determined, its structural similarity to other known pyrazole-based CDK2 inhibitors suggests that it is a compound of significant interest. The provided experimental protocols offer a robust framework for researchers to quantify its inhibitory activity and compare it directly with the reference compound, Roscovitine. Such a comparative analysis is a critical step in the hit-to-lead optimization process and will contribute to a deeper understanding of the structure-activity relationships within this important class of anticancer agents.

References

  • U.S. Food and Drug Administration. ZURAMPIC (lesinurad) tablets. Accessed February 11, 2026. [Link]

  • Wesierska-Gadek J, Krystof V. Roscovitine in cancer and other diseases. Ann Transl Med. 2018;6(10):184.
  • Cicenas J. Roscovitine in cancer and other diseases. Transl Cancer Res. 2015;4(1):1-16.
  • Patel H, Sharma T, Singh A, et al. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Rev Med Chem. 2022;22(8):1197-1215.
  • Abdel-Aziz M, Abuo-Rahma GE-DA, Hassan A, et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. 2019;24(1):123.
  • BioIVT. URAT1 Transporter Assay. Accessed February 11, 2026. [Link]

  • Tan PK, Miner JN, Lspectra S, et al. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Res Ther. 2016;18(1):239.
  • Abubshait SA, Amin LHT, El-Naggar AM, et al. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Adv. 2023;13(1):1-15.
  • Vazquez-Mellado J, Miner JN, Yeh LT, et al. Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition.
  • Saad N, Salama M, El-Sabbagh OI, et al. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Med Chem. 2024;15(1):1-20.
  • Ali HI, El-Sayed MA-A, Abdel-Aziz M. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2022;27(1):123.
  • Zhang Y, Li Y, Wang Y, et al. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. 2023;28(21):7369.
  • Liu T, Liu H, Chen M, et al.
  • Chen L, Li J, Liu Y, et al. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)
  • Wang Y, Li S, Zhang Y. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules. 2021;26(21):6543.
  • Li J, Chen L, Liu Y, et al. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Anal Biochem. 2021;626:114246.
  • Wu B, Li S, Zhang Y. Review Article Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. J Chem. 2021;2021:1-13.
  • Wang Y, Li Y, Zhang X, et al. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. J Mol Model. 2019;25(1):1-12.
  • Chen L, Li J, Liu Y, et al. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia. Molecules. 2022;27(21):7369.
  • ResearchGate. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Accessed February 11, 2026. [Link]

  • ResearchGate. In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1. Accessed February 11, 2026. [Link]

  • Ichida K, Hosoyamada M, Hisatome I, et al. Substantial anti-gout effect conferred by common and rare dysfunctional variants of URAT1/SLC22A12.
  • BPS Bioscience. CDK2 Assay Kit. Accessed February 11, 2026. [Link]

  • Nakayama A, Matsuo H, Ohtahara A, et al. Identification of a dysfunctional splicing mutation in the SLC22A12/URAT1 gene causing renal hypouricaemia type 1: a report on two families.
  • Yu Z, Hu T, Su J, et al. Molecular mechanism of drug inhibition of URAT1.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Accessed February 11, 2026. [Link]

Sources

Validation

Head-to-head comparison of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate and its ethyl ester analog

Executive Summary In the development of metallo-supramolecular drugs and coordination polymers, the choice between Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Me-PyPz) and its Ethyl ester analog (Et-PyPz) is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of metallo-supramolecular drugs and coordination polymers, the choice between Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Me-PyPz) and its Ethyl ester analog (Et-PyPz) is often treated as trivial. However, this decision significantly impacts synthetic scalability, solubility profiles, and downstream hydrolysis kinetics.

While both compounds serve as precursors to the bioactive 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, the Methyl ester offers superior atom economy and faster hydrolysis rates, making it the preferred intermediate for rapid library generation. Conversely, the Ethyl ester exhibits enhanced lipophilicity and solubility in non-polar organic solvents, making it the superior choice for reactions requiring homogeneous conditions in solvents like toluene or dichloromethane.

Structural & Physicochemical Profile

The core scaffold for both compounds is a bidentate


-donor system capable of forming stable 5-membered chelate rings with transition metals. The variation lies solely in the alkoxy tail, yet this alters the physical lattice energy and solvation properties.
Tautomeric Ambiguity (Technical Insight)

Researchers must note that in the unsubstituted


-form, the pyrazole ring undergoes rapid annular tautomerism. Consequently, Methyl 3-(pyridin-2-yl)pyrazole-5-carboxylate  is chemically equivalent to Methyl 5-(pyridin-2-yl)pyrazole-3-carboxylate . The numbering is fixed only when the pyrazole nitrogen is alkylated/arylated.
Comparative Data Table
FeatureMethyl Ester (Me-PyPz)Ethyl Ester (Et-PyPz)Impact on Workflow
Molecular Weight 203.20 g/mol 217.23 g/mol Methyl is more atom-efficient for large-scale acid production.
Formula


Calc. LogP ~1.2~1.6Ethyl ester is ~2.5x more lipophilic, aiding extraction.
Physical State White/Off-white SolidWhite/Off-white SolidBoth are crystalline; Methyl tends to have higher lattice energy.
Solubility (MeOH) HighHighEquivalent.
Solubility (DCM/Tol) ModerateHighCritical: Use Ethyl for non-polar reaction media.
Hydrolysis Rate Fast (

)
Slower (

)
Methyl is preferred for generating free acid under mild conditions.

Synthetic Accessibility & Scalability

Both analogs are synthesized via a Claisen condensation between 2-acetylpyridine and the corresponding dialkyl oxalate. The choice of base is the critical control point to prevent transesterification byproducts.

Validated Synthetic Pathway (Graphviz)

Synthesis_Pathway cluster_reagents Reagent Selection Start 2-Acetylpyridine Ox_Me Dimethyl Oxalate (Base: NaOMe) Start->Ox_Me Path A Ox_Et Diethyl Oxalate (Base: NaOEt) Start->Ox_Et Path B Inter Diketo Intermediate (Lithium/Sodium Enolate) Ox_Me->Inter Claisen Cond. (Reflux) Ox_Et->Inter Claisen Cond. (Reflux) Cycliz Cyclization (Hydrazine Hydrate) Inter->Cycliz N2H4•H2O AcOH/EtOH Prod_Me Methyl Ester (Me-PyPz) Cycliz->Prod_Me If Path A Prod_Et Ethyl Ester (Et-PyPz) Cycliz->Prod_Et If Path B

Figure 1: Divergent synthesis of Methyl and Ethyl esters. Note the requirement to match the alkoxide base to the oxalate ester to avoid mixed ester products.

Critical Protocol Notes:
  • Base Matching: When synthesizing the Ethyl ester, you must use Sodium Ethoxide (NaOEt). Using Sodium Methoxide (NaOMe) will result in a mixture of methyl/ethyl esters due to rapid transesterification before condensation.

  • Purification: The Methyl ester often precipitates more cleanly from cold ethanol upon workup due to lower solubility, whereas the Ethyl ester may require column chromatography or recrystallization from hexanes/ethyl acetate if the yield is low.

Reactivity Profile: Hydrolysis & Ligand Behavior

For drug development, these esters are often "masked" carboxylic acids. The rate at which they can be deprotected is a key selection criterion.

Hydrolysis Kinetics

The hydrolysis mechanism follows the


 pathway (Base-catalyzed, Acyl-oxygen cleavage).
  • Methyl Ester: The methoxy leaving group is smaller (

    
    ), offering less steric hindrance to the incoming hydroxide nucleophile. Hydrolysis is typically complete within 1-2 hours at 60°C.
    
  • Ethyl Ester: The ethoxy tail (

    
    ) adds steric bulk near the carbonyl carbon. While still reactive, it requires longer reaction times or higher temperatures to reach 100% conversion, which may be detrimental if the pyridine ring contains other sensitive substituents.
    
Coordination Chemistry

Both molecules act as neutral, bidentate ligands.

  • Steric Impact: The ester group is remote from the

    
    -chelating pocket. Therefore, the binding constants (
    
    
    
    ) for metals like Cu(II) or Zn(II) are nearly identical for both esters.
  • Crystal Engineering: If growing MOFs (Metal-Organic Frameworks), the Methyl ester is preferred for creating denser packing structures, while the Ethyl ester is useful for introducing slight disorder or expanding pore size marginally.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Self-validating step: NMR check for methoxy singlet at ~3.9 ppm.[1]

  • Reagents: Dissolve Sodium Methoxide (1.1 eq) in dry Methanol.

  • Condensation: Add 2-acetylpyridine (1.0 eq) and Dimethyl Oxalate (1.1 eq) slowly at 0°C.

  • Reflux: Heat to reflux for 4 hours. The solution will turn yellow/orange (formation of enolate).

  • Cyclization: Cool to room temperature. Add Hydrazine Hydrate (1.2 eq) followed by Glacial Acetic Acid (excess) to pH ~4-5.

  • Workup: Reflux for 1 hour. Evaporate solvent.[2] Resuspend in water.[2] The solid Methyl ester usually precipitates. Filter and wash with cold ethanol.

Protocol B: Comparative Hydrolysis Assay

Objective: Determine deprotection efficiency.

  • Preparation: Prepare 10 mM solutions of Me-PyPz and Et-PyPz in THF:MeOH (1:1).

  • Initiation: Add 1.0 M NaOH (2.0 eq). Incubate at 40°C.

  • Monitoring: Aliquot at t=15, 30, 60, 120 min. Quench with dilute HCl.

  • Analysis: Inject into HPLC (C18 column, Acetonitrile/Water gradient).

    • Success Criterion: Disappearance of Ester peak (High

      
      ) and appearance of Acid peak (Low 
      
      
      
      ).
    • Expectation: Me-PyPz reaches >95% conversion by t=60 min; Et-PyPz may require t=120 min.

References

  • Vertex AI Search. (2025).[3] Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. Retrieved from 4.

  • MDPI. (2025). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from 1.[5]

  • ChemicalBook. (2025).[3][6] 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID Properties and Synthesis. Retrieved from 6.[6]

  • EPA. (2025). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. Retrieved from 7.

  • BLD Pharm. (2025). Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Product Data. Retrieved from 8.

Sources

Comparative

Reproducibility of the reported synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

A Comparative Guide to the Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Introduction: The pyrazole nucleus, particularly when functionalized with aromatic heterocycles like pyridine, represents a privil...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Introduction: The pyrazole nucleus, particularly when functionalized with aromatic heterocycles like pyridine, represents a privileged scaffold in medicinal chemistry and drug development. These structures are integral to a wide array of pharmacologically active agents, including kinase inhibitors and anti-thrombotic drugs.[1] Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a key synthetic intermediate, valued for its potential in constructing more complex molecular architectures. This guide provides an in-depth, comparative analysis of plausible synthetic routes to this target molecule, focusing on the underlying chemical principles, experimental considerations, and the reproducibility of the methods.

Method 1: The Classic Knorr Pyrazole Synthesis via Cyclocondensation

The most established and widely practiced method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2] This approach is valued for its reliability and use of readily available starting materials. The synthesis of the target molecule via this route is a three-step process.

Step 1: Claisen Condensation to form the β-Ketoester Precursor

The first critical step is the formation of the 1,3-dicarbonyl intermediate, Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate. This is achieved via a mixed Claisen condensation.[3][4] In this reaction, 2-acetylpyridine serves as the nucleophilic "donor" after deprotonation at its α-carbon, while diethyl oxalate acts as the electrophilic "acceptor." Diethyl oxalate is an ideal acceptor as it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product profile.[5][6]

Causality: The choice of a strong, non-nucleophilic base like sodium ethoxide (NaOEt) is crucial. It must be sufficiently strong to deprotonate the α-carbon of 2-acetylpyridine to form the enolate, which initiates the nucleophilic attack on one of the ester carbonyls of diethyl oxalate.[6] The reaction is driven to completion by the irreversible deprotonation of the resulting β-ketoester, which is highly acidic.[7]

Step 2: Cyclocondensation with Hydrazine

The cornerstone of this synthesis is the reaction of the intermediate β-ketoester with hydrazine hydrate.[8] This reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[8]

The Challenge of Regioselectivity: A significant consideration in this step is regioselectivity. The unsymmetrical nature of the 1,3-dicarbonyl intermediate presents two distinct electrophilic carbonyl carbons for the initial attack by hydrazine. This can potentially lead to a mixture of two regioisomers: the desired 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid and the undesired 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid.[9]

Factors influencing the regiochemical outcome include:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. The ketone carbonyl (adjacent to the pyridine ring) is generally more electrophilic than the ester carbonyl.

  • Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing selectivity compared to neutral or basic conditions.[9][10] For this synthesis, conducting the reaction under neutral or slightly acidic conditions typically favors the attack of the more nucleophilic NH2 group of hydrazine at the more electrophilic ketone, leading to the desired 3-pyridyl-5-carboxylate isomer.

Step 3: Fischer Esterification

The final step is the conversion of the pyrazole carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.[11][12] The reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[13]

Causality: The reaction is an equilibrium process.[11] To drive the equilibrium towards the product (the ester), a large excess of the alcohol (methanol) is used, and often, water is removed as it forms.[14] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the methanol.[14]

Method 2: An Alternative [3+2] Cycloaddition Approach

An alternative strategy for pyrazole synthesis involves the [3+2] cycloaddition of a diazo compound with an alkyne. This method can offer excellent regiocontrol but often requires the synthesis of less stable or more hazardous reagents. For the target molecule, this would involve the reaction of 2-(diazomethyl)pyridine with methyl propiolate.

Challenges of the [3+2] Approach:

  • Reagent Stability: Diazo compounds, like 2-(diazomethyl)pyridine, are often unstable and can be explosive, requiring careful handling and in situ generation.

  • Reagent Availability: The required diazoalkane is not commercially available and its synthesis adds extra steps to the overall sequence.

While offering potential advantages in regioselectivity, the operational complexities and safety concerns associated with the [3+2] cycloaddition make the Knorr synthesis (Method 1) the more practical and reproducible choice for most laboratory and industrial settings.

Quantitative Comparison of Synthetic Routes

ParameterMethod 1: Knorr CyclocondensationMethod 2: [3+2] Cycloaddition
Overall Steps 3 (Claisen -> Cyclization -> Esterification)3+ (Synthesis of Diazoalkane -> Cycloaddition)
Reagent Availability High (All precursors are common chemicals)Low (Requires synthesis of unstable diazoalkane)
Safety Concerns Moderate (Hydrazine is toxic)High (Diazo compounds can be explosive)
Regioselectivity Variable; condition-dependent.[9]Generally high and predictable.
Scalability High; well-established industrial process.Low to moderate; limited by safety of intermediates.
Yield (Estimated) Good to Excellent (60-80% overall)Moderate (Dependent on efficiency of diazo generation)

Detailed Experimental Protocols (Method 1)

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
  • To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (10 mL/g of ketone) under a nitrogen atmosphere, add 2-acetylpyridine (1.0 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 30 °C.[6]

  • The reaction mixture is then heated to reflux for 1.5-2 hours.[15]

  • After completion (monitored by TLC), the mixture is cooled to room temperature and neutralized with a 5% HCl solution.[15]

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude β-ketoester, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
  • Dissolve the crude Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1.0 eq) in ethanol (15 mL/g).

  • Add hydrazine hydrate (1.1 eq) to the solution. A catalytic amount of a weak acid like trifluoroacetic acid (TFA) can be added to facilitate the reaction.[15]

  • Heat the reaction mixture at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).[15]

  • Evaporate the ethanol, add water to the residue, and acidify with 2M HCl to a pH of ~3-4 to precipitate the carboxylic acid.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the pyrazole carboxylic acid.

Protocol 3: Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
  • Suspend the 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of methanol (20 mL/g).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.[13]

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization or silica gel chromatography to afford the pure methyl ester.

Visualizations

Experimental Workflow for Knorr Synthesis

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Fischer Esterification A 2-Acetylpyridine + Diethyl Oxalate B NaOEt, Ethanol A->B C Reflux (1.5-2h) B->C D Acidic Workup C->D E Ethyl 2,4-dioxo-4- (pyridin-2-yl)butanoate D->E F Hydrazine Hydrate, Ethanol E->F G Reflux (2-4h) F->G H Acidification (pH 3-4) G->H I 3-(pyridin-2-yl)-1H-pyrazole- 5-carboxylic acid H->I J Methanol (excess) + cat. H₂SO₄ I->J K Reflux (4-6h) J->K L Neutralization & Extraction K->L M Methyl 3-(pyridin-2-yl)-1H- pyrazole-5-carboxylate L->M

Caption: Workflow for the three-step Knorr synthesis route.

Regioselectivity in Cyclocondensation

G cluster_paths Reaction Pathways start Unsymmetrical 1,3-Dicarbonyl + Hydrazine pathA Path A: Attack at Ketone Carbonyl start->pathA Favored under controlled pH pathB Path B: Attack at Ester Carbonyl start->pathB productA Desired Regioisomer 3-Pyridyl-5-carboxylate pathA->productA productB Undesired Regioisomer 5-Pyridyl-3-carboxylate pathB->productB note Outcome is dependent on electronic effects and reaction conditions (pH). productA->note productB->note

Caption: The challenge of regioselectivity in pyrazole synthesis.

References

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and E. [Link]

  • Khalil, M. A. (2002). Synthesis of Substituted Pyrazolo[3,4‐b]Pyridines. Journal of the Chinese Chemical Society, 49(6), 1069–1072. [Link]

  • OChem Videos. (2019). synthesis of pyrazoles. YouTube. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10053-10085. [Link]

  • ResearchGate. (2020). Regioselective, Hydrazine-free Synthesis of Substituted Pyrazoles by Oxidative N–N Bond Formation. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Unknown Author. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. [Link]

  • Gong, L., et al. (2021). Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Angewandte Chemie International Edition, 60(22), 12345-12349. [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. [Link]

  • U.S. Patent No. US6297386B1. (2001). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. [Link]

  • ACS Figshare. (2020). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. [Link]

  • ResearchGate. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | Request PDF. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • PubMed Central. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • CHEM 2325 Module 30: Claisen Condensation – Overall Transformation and Mechanism. (2024). [Link]

  • ACS Publications. (2015). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. As a trusted partner in your research, we are committed to providing value bey...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. The procedures outlined below are grounded in established chemical safety principles and regulatory standards to protect both laboratory personnel and the environment.

Core Principle: Proactive Hazard Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound containing both pyridine and pyrazole moieties. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, a reliable hazard profile can be constructed by analyzing these structural components and data from closely related analogues.

  • Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances, often exhibiting toxicity and environmental risks.[1][2] Waste containing pyridine is typically considered hazardous and must be disposed of according to strict state and federal regulations.[2]

  • Pyrazole Moiety: Pyrazole-based compounds are frequently classified as irritants to the skin and eyes and may cause respiratory irritation.[3][4][5][6]

  • Methyl Carboxylate Group: This ester group is generally stable but is part of a larger, biologically active molecule, contributing to the overall chemical profile that necessitates careful disposal.[7]

Based on this analysis, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate must be treated as hazardous chemical waste . Its disposal route should never include sanitary sewer systems or general laboratory trash.[1][8][9]

Anticipated Hazard Classification Summary

The following table summarizes the likely hazard classifications for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate based on data from structurally similar compounds.[8][10][11][12]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic EnvironmentLikelyH412: Harmful to aquatic life with long lasting effects[6][13]

Operational Protocol: Waste Segregation and Containment

Proper disposal begins at the point of generation. A self-validating system of containment and labeling is crucial to prevent accidental mixing with incompatible waste streams and to ensure regulatory compliance.

Step-by-Step Waste Collection Procedure
  • Select an Appropriate Waste Container:

    • Use a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.

    • Ensure the container is clean and dry before the first addition of waste.

    • The container must be in good condition, free of cracks or leaks.

  • Label the Container Immediately:

    • Before adding any waste, affix a completed hazardous waste label.[14]

    • The label must clearly state the words "HAZARDOUS WASTE ".[15]

    • List all contents by their full chemical name, including "Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate" and any solvents used.

    • Indicate the approximate concentration or percentage of each component.

    • Include the appropriate hazard warnings (e.g., pictograms for irritant, harmful, environmental hazard).[15]

  • Segregate the Waste:

    • Solid Waste: Collect un-dissolved Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, contaminated personal protective equipment (PPE) like gloves, and weighing papers in the designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in the designated liquid waste container.

    • Incompatibility Warning: Do NOT mix this waste with strong oxidizing agents or strong acids (especially nitric acid).[14] Such mixing can lead to vigorous, exothermic reactions.

  • Maintain Safe Storage:

    • Keep the waste container tightly sealed when not in use.[8][11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as a chemical fume hood or a ventilated cabinet.[15]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Emergency Protocol: Spill Management

Even with careful handling, spills can occur. Immediate and correct action is vital to mitigate exposure and environmental release.

  • Alert Personnel and Secure the Area: Notify colleagues in the immediate vicinity. Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear chemical safety goggles, a lab coat, and nitrile or butyl rubber gloves.[14][16]

  • Contain the Spill:

    • For Solid Spills: Gently sweep up the material to avoid generating dust.[3][4]

    • For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose of Spill Debris:

    • Carefully scoop the absorbed material and contaminated solids into a designated waste container.

    • Label this container as "Hazardous Waste - Spill Debris" and list the chemical constituents.

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Logistical Plan: Final Disposal Pathway

The journey of chemical waste from the lab bench to its final disposition is a regulated process involving multiple checkpoints.

The diagram below illustrates the decision-making and logistical workflow for the proper disposal of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

G Disposal Workflow for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 Final Disposition Generate Waste Generated (Solid or Liquid) Assess Assess as Hazardous Waste (Based on Pyridine/Pyrazole Moieties) Generate->Assess Container Select & Label Approved Hazardous Waste Container Assess->Container Is Hazardous Segregate Segregate Waste (Keep Away from Incompatibles) Container->Segregate Store Store in Satellite Accumulation Area (SAA) Segregate->Store EHS_Pickup Request Pickup by EHS or Trained Personnel Store->EHS_Pickup CAA Transfer to Central Accumulation Area (CAA) EHS_Pickup->CAA Manifest Profile & Manifest Waste for Off-site Shipment CAA->Manifest Transport Transport by Licensed Hazardous Waste Hauler Manifest->Transport TSDF Receipt at Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF Incinerate High-Temperature Incineration (Preferred Method) TSDF->Incinerate

Caption: Decision workflow for handling and disposing of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate waste.

Your institution's Environmental Health & Safety (EHS) department is your primary resource for disposal logistics. They will coordinate the pickup of full waste containers from your laboratory's SAA and consolidate them at a Central Accumulation Area (CAA) before they are transported off-site by a licensed waste hauler.[15][17]

The universally accepted and most environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste disposal facility.[2][13] This process ensures the complete destruction of the compound, preventing its release into the environment.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Fluorochem. (2024). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from University of Washington, Department of Environmental Health & Safety.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • BASF. (2025). Safety data sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-5-methylpyrazole.
  • Fisher Scientific. (2025). Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Methyl 3-nitro-1H-pyrazole-4-carboxylate - Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2023). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrazole.
  • National Institutes of Health (NIH). (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - Pyrazole.
  • MDPI. (n.d.). A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Synquest Labs. (n.d.). 1-Methyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet.
  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • DSpace Repository. (n.d.).
  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.
  • Wikipedia. (n.d.). Aromatic compound.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.

Sources

Handling

Personal protective equipment for handling Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Executive Summary: Immediate Action Card Do not treat this compound as "just another organic solid." While Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is often classified as an irritant (GHS07), its heterocyclic ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not treat this compound as "just another organic solid." While Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is often classified as an irritant (GHS07), its heterocyclic nitrogen core and ester functionality create specific bioavailability and sensitization risks. This guide mandates a Zero-Contact Protocol .

Parameter Critical Requirement
Primary Hazard Irritant (Respiratory/Ocular/Dermal) ; Acute Oral Toxicity (Category 4).
GHS Signal WARNING (H302, H315, H319, H335)
Engineering Control Mandatory Fume Hood for all open-vessel manipulations.
Glove Standard Nitrile (Double-gloving recommended) ; Breakthrough time >480 min not required for solids, but essential for organic solvent solutions.
Respiratory N95/P95 mask is insufficient if dust generation is visible; use local exhaust ventilation (LEV).

Hazard Assessment & Risk Profiling

To select the correct PPE, we must understand the mechanism of injury. This compound is a functionalized pyrazole-pyridine hybrid .

  • Mucosal Interaction (H319, H335): The pyridine nitrogen and the pyrazole ring are electron-rich/basic centers. Upon contact with moist mucous membranes (eyes, lungs), these moieties can protonate or hydrogen-bond aggressively, leading to immediate cellular irritation and inflammation.

  • Dermal Absorption (H315): The methyl ester lipophilicity facilitates transport across the stratum corneum. Once absorbed, hydrolysis to the free acid (3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid) can alter local pH and trigger contact dermatitis.

  • Dust Potential: As a crystalline solid, electrostatic charging during weighing often causes "particle fly-out," creating an invisible aerosol zone around the balance.

Personal Protective Equipment (PPE) Matrix

This matrix supersedes generic "lab safety" rules. It is tailored for fine organic synthesis intermediates .

A. Ocular Protection[2][3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why: Standard safety glasses have gaps. Fine electrostatic dust from this pyrazole derivative can bypass side shields and dissolve in tear fluid, causing severe stinging (H319).

  • Contact Lens Policy: Strictly Prohibited. Lenses can trap the chemical against the cornea, accelerating chemical burns.

B. Hand Protection[2][3][5][6][8][9]
  • Material: Nitrile Rubber (minimum 0.11 mm / 4 mil).

  • Protocol:

    • Solid Handling: Single pair acceptable if no solvent is present.

    • Solution Handling: Double-gloving required. The methyl ester functionality is soluble in common organic solvents (DCM, MeOH, DMSO) which permeate thin nitrile rapidly.

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

C. Respiratory & Body Protection[2][3][4][6][8]
  • Body: Lab coat (100% cotton or Nomex blend preferred to minimize static). Synthetic blends increase static attraction of the powder.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

    • Secondary (Spill Cleanup only): Half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.

Operational Protocol: The "Self-Validating" Workflow

This workflow ensures safety is built into the process, not added as an afterthought.

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance inside the fume hood. This prevents the "jumping powder" phenomenon common with dry pyrazoles.

  • The "Coffin" Method: Never weigh directly into an open flask.

    • Tare a vial with a cap.

    • Add solid.

    • Cap the vial before moving it out of the balance enclosure.

    • Validation: If you see powder on the balance pan, your technique has failed. Decontaminate immediately.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , carrying the chemical through skin instantly.

  • Pressure Relief: If heating the reaction (e.g., ester hydrolysis or coupling), use a reflux condenser. Pyrazoles can degrade to release nitrogen oxides (NOx) under extreme oxidative stress.

Phase 3: Workflow Logic (Visualization)

The following diagram illustrates the decision logic for PPE escalation based on the state of matter.

PPE_Workflow Start Start: Handling Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution Dissolved in Solvent StateCheck->Solution Reaction/Workup SolidRisk Risk: Inhalation & Static Dust Solid->SolidRisk SolventCheck Solvent Type? Solution->SolventCheck SolidPPE PPE: Nitrile Gloves + Goggles + Lab Coat Control: Fume Hood + Anti-static SolidRisk->SolidPPE StdSolvent Standard (MeOH, EtOAc) SolventCheck->StdSolvent Penetrating Penetrating (DMSO, DMF, DCM) SolventCheck->Penetrating SolnPPELow PPE: Standard Nitrile (Change <30min) StdSolvent->SolnPPELow SolnRiskHigh Risk: Rapid Dermal Absorption Penetrating->SolnRiskHigh SolnPPEHigh PPE: Double Nitrile or Silver Shield + Face Shield if >100mL SolnRiskHigh->SolnPPEHigh

Figure 1: Decision logic for escalating PPE based on physical state and solvent carrier risks.

Disposal & Decontamination[4][5]

Do not wash down the drain. Pyrazole derivatives are often persistent in aquatic environments.

  • Solid Waste: Collect contaminated paper towels, gloves, and weigh boats in a dedicated "Solid Hazardous Waste" bag. Label as "Toxic Organic Solid."

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, EtOH): Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Glassware Cleaning:

    • Rinse with Acetone first (collect as waste).

    • Soak in 1M HCl (protonates the pyridine/pyrazole nitrogens, increasing water solubility) before final detergent wash.

Emergency Response Protocols

Scenario Immediate Action
Eye Contact 15-Minute Flush. Do not stop sooner. The basicity of the pyridine ring requires prolonged irrigation to normalize pH. Seek ophthalmologist review.
Skin Contact Soap & Water. Do not use alcohol/acetone; this spreads the ester and increases absorption area.
Spill (Solid) Wet Wipe Method. Do not sweep (generates dust). Cover with wet paper towels (water/detergent), then scoop up.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 3-nitro-1H-pyrazole-5-carboxylate (Analogous Hazard Profile). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole-3-carboxylic acid derivatives.[1] Hazard Classifications H302/H315/H319/H335.[2][1] Retrieved from [Link]

Note: While specific CAS numbers for complex heterocycles vary by catalog (e.g., tautomeric forms), the safety protocols herein are derived from the conservative hazard profiles of the 1H-pyrazole-5-carboxylate and pyridine structural families.

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Feasible Synthetic Routes

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Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
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Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
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